Tyrosol
Beschreibung
2-(4-Hydroxyphenyl)ethanol has been reported in Nigrospora oryzae, Phomopsis velata, and other organisms with data available.
Tyrosol is a metabolite found in or produced by Saccharomyces cerevisiae.
in chest gland secretion of galagos
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCILVSKPBXVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060111 | |
| Record name | 4-Hydroxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
308.00 to 311.00 °C. @ 760.00 mm Hg | |
| Record name | Tyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-94-0 | |
| Record name | Tyrosol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 501-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AK4MU3SNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
| Record name | Tyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Beyond the Olive Grove: A Technical Guide to the Natural Sources of Tyrosol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Tyrosol, a phenylethanoid with significant antioxidant and bioactive properties, extending beyond its well-known presence in olive oil. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and insights into the molecular pathways influenced by this compound.
Natural Occurrence of this compound
While olive oil is a prominent source, this compound is naturally synthesized by a variety of plants and microorganisms. Its presence is notable in fermented beverages and certain medicinal plants, where it contributes to their sensory characteristics and health benefits.
Fermented Beverages: Wine and Beer
This compound is a characteristic phenolic compound found in both wine and beer, primarily formed during fermentation through the Ehrlich pathway, where yeast metabolizes the amino acid tyrosine.[1]
-
Wine: The concentration of this compound in wine can vary significantly based on the grape variety, vintage, and winemaking techniques. Generally, red wines exhibit higher concentrations than white wines.[2][3][4]
-
Beer: this compound is also present in various types of beer, with its concentration influenced by the yeast strain and fermentation conditions.[5]
Medicinal Plants: Rhodiola rosea
The adaptogenic herb Rhodiola rosea (roseroot) is a significant botanical source of this compound and its glucoside, salidroside. The concentration of this compound in R. rosea extracts can differ based on the geographical origin, age of the plant, and the extraction method employed.
Other Dietary Sources
Trace amounts of this compound have been reported in a variety of other food items, although typically at lower concentrations than in wine, beer, and Rhodiola rosea. These include:
-
Fruits and Vegetables: Grapes, apples, oranges, pears, and berries contain small quantities of this compound.
-
Other Beverages and Foods: Minor amounts can be found in coffee, dark chocolate, and green tea.
-
Argan Oil: This oil is also recognized as a source of this compound.
Quantitative Analysis of this compound in Natural Sources
The following tables summarize the reported concentrations of this compound in various natural sources. These values are compiled from multiple scientific studies and are presented to facilitate comparative analysis.
Table 1: this compound Content in Fermented Beverages
| Beverage | Type | This compound Concentration | References |
| Wine | Red | 20.51 - 60 mg/L | |
| White | up to 45 mg/L | ||
| Beer | Ale | 13.0 (14.2) mg/L (mean (SD)) | |
| Lager | 15.6 (10.9) mg/L (mean (SD)) | ||
| Alcohol-free | 0.27 mg/100 ml | ||
| Regular | 0.32 mg/100 ml | ||
| Overall Range | 0.2 - 44.4 mg/L |
Table 2: this compound Content in Rhodiola rosea
| Plant Part | Form | This compound Concentration | References |
| Underground Part | Raw Material | 0.3 - 2.2 mg/g | |
| Root & Rhizome | Extracts | 2.61 - 4.94 µg/mL |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound from complex natural matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Extraction of this compound from Plant Material (Rhodiola rosea)
This protocol outlines a general procedure for the extraction of this compound from the underground parts of Rhodiola rosea.
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% ethanol at room temperature. The solvent-to-solid ratio and extraction time should be optimized for maximum yield.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Further Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before HPLC or GC-MS analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the quantification of this compound in liquid samples such as wine, beer, or plant extracts.
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) is recommended.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of (A) water with 0.1% formic acid or acetic acid and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other matrix components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
DAD: Wavelength is set at approximately 278-280 nm.
-
FLD: Excitation at ~278 nm and emission at ~310 nm for enhanced sensitivity and selectivity.
-
-
Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly after derivatization.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase the volatility of this compound.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the derivatized this compound from other compounds. A typical program might start at 100°C, ramp to 280°C, and hold.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.
-
Quantification: An internal standard (e.g., a deuterated analog of this compound) is often used to improve accuracy and precision. A calibration curve is generated by analyzing standard solutions containing known concentrations of this compound and the internal standard.
Signaling Pathways Modulated by this compound
This compound and its more extensively studied derivative, hydroxythis compound, exert their biological effects by modulating several key intracellular signaling pathways, primarily those involved in the cellular response to oxidative stress and inflammation.
Nrf2/ARE Antioxidant Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.
Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.
MAPK and NF-κB Inflammatory Pathways
This compound has been shown to modulate inflammatory responses by interfering with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and preventing the activation of NF-κB, this compound can suppress the production of pro-inflammatory cytokines.
Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.
Conclusion
This technical guide highlights that this compound is a naturally occurring phenolic compound found in a range of dietary sources beyond olive oil, with fermented beverages and Rhodiola rosea being particularly noteworthy. The provided quantitative data and analytical protocols offer a valuable resource for researchers investigating the distribution and biological activities of this compound. Furthermore, the elucidation of its modulatory effects on key signaling pathways, such as Nrf2, MAPK, and NF-κB, underscores its potential as a lead compound in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research is warranted to fully explore the therapeutic applications of this compound and to optimize its extraction and delivery for enhanced bioavailability and efficacy.
References
- 1. nwmedj.org [nwmedj.org]
- 2. From tyrosine to hydroxythis compound: a pathway involving biologically active compounds and their determination in wines by ultra performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ives-openscience.eu [ives-openscience.eu]
- 4. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beer Phenolic Composition of Simple Phenols, Prenylated Flavonoids and Alkylresorcinols - PMC [pmc.ncbi.nlm.nih.gov]
Tyrosol: A Key Phenolic Compound in the Mediterranean Diet and Its Role in Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyrosol, a phenylethanoid, is a significant bioactive compound found in high concentrations in olive oil, a cornerstone of the health-promoting Mediterranean diet.[1][2][3] Extensive research has illuminated the multifaceted role of this compound in conferring various health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing complex signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this remarkable phytochemical.
Introduction
The Mediterranean diet, characterized by a high intake of fruits, vegetables, whole grains, and olive oil, has long been associated with a lower incidence of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and certain types of cancer. A significant portion of these health benefits is attributed to the rich phenolic content of extra virgin olive oil, with this compound being one of the most abundant and well-studied compounds. This compound's biological activities are diverse, encompassing antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects. This guide delves into the molecular mechanisms underlying these protective effects, providing a detailed analysis of the available scientific evidence.
Bioavailability and Metabolism
The therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability and metabolic fate. This compound is readily absorbed after oral administration, with studies in humans showing a peak in urinary excretion between 0 and 4 hours after consumption of virgin olive oil. Its absorption appears to be dose-dependent. Following absorption, this compound undergoes extensive first-pass metabolism in the gut and liver, primarily through phase II conjugation reactions, resulting in the formation of glucuronide and sulfate metabolites. While the bioavailability of parent this compound is relatively low, its metabolites are believed to retain biological activity and contribute to its systemic effects.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration | Reference |
| T1/2 (intravenous) | 1.29 ± 0.06 h | Rat | 200 mg/kg | |
| T1/2 (intravenous) | 1.64 ± 0.30 h | Rat | 50 mg/kg | |
| Tmax (intragastric) | 10 min | Rat | Not specified | |
| Peak Urinary Excretion | 0-4 h | Human | Virgin olive oil |
Molecular Mechanisms and Health Benefits
This compound exerts its pleiotropic health benefits through the modulation of various cellular signaling pathways. Its antioxidant and anti-inflammatory actions are central to its protective effects against a wide range of pathologies.
Antioxidant Effects
Although considered a "weak" antioxidant in direct free radical scavenging assays compared to other phenols, this compound demonstrates significant cellular antioxidant activity. This is likely due to its ability to be taken up by cells and enhance endogenous antioxidant defense systems.
Anti-inflammatory Effects
This compound has been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It can suppress the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines. Furthermore, this compound can down-regulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.
Diagram 1: Anti-inflammatory Signaling Pathways of this compound
Caption: this compound's anti-inflammatory mechanisms.
Cardioprotective Effects
The cardioprotective effects of this compound are well-documented and are attributed to its ability to improve lipid profiles, reduce oxidative stress, and modulate inflammatory processes within the cardiovascular system. Clinical studies have suggested a positive impact of this compound on cardiovascular health. A meta-analysis of randomized controlled trials indicated that interventions with olive oil phenolics, including this compound, significantly reduced total cholesterol and triacylglycerol levels.
Table 2: Effects of Olive Oil Phenols (including this compound) on Cardiometabolic Risk Factors
| Parameter | Effect | Significance (p-value) | Reference |
| Total Cholesterol | Significant Reduction | 0.04 | |
| Triacylglycerol | Significant Reduction | 0.03 | |
| HDL-C | No Significant Effect | 0.55 | |
| LDL-C | No Significant Effect | 0.07 | |
| Systolic Blood Pressure | No Significant Effect | 0.44 | |
| Diastolic Blood Pressure | No Significant Effect | 0.27 | |
| Insulin | Significant Reduction | 0.04 |
Neuroprotective Effects
This compound has demonstrated significant neuroprotective activity in various experimental models. It can cross the blood-brain barrier, a critical feature for a neuroprotective agent. Its neuroprotective mechanisms are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities. This compound has been shown to protect neuronal cells from ischemia/reperfusion injury by reducing neuronal damage and lipid peroxidation.
Diagram 2: Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vivo neuroprotection studies.
Anticancer Effects
A growing body of evidence from in vitro and in vivo studies suggests that this compound possesses anticancer properties against various types of malignant cells. Its anticancer mechanisms involve the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of cancer-related signaling pathways. For instance, in breast cancer cells, this compound has been shown to decrease cell viability, induce apoptosis and necrosis, increase reactive oxygen species (ROS) production, and modulate the expression of apoptosis-related genes like p53, Bax, and Bcl-2.
Table 3: In Vitro Anticancer Effects of this compound on MCF-7 Breast Cancer Cells
| Concentration | Effect on Cell Viability | Apoptosis/Necrosis Rate | Key Gene Expression Changes | Reference |
| 100 µM | Dose-dependent decrease | Increased | Upregulation of p53 and Bax, Downregulation of Bcl-2 | |
| 200 µM | Significant decrease | High rate | Upregulation of p53 and Bax, Downregulation of Bcl-2 | |
| 300 µM | Significant decrease | High rate | Upregulation of p53 and Bax, Downregulation of Bcl-2 |
Modulation of Gut Microbiota
Recent studies have highlighted the role of this compound in modulating the gut microbiota, which can have profound effects on overall health. In animal models of obesity, this compound supplementation was found to alter the composition of the gut microbiota, including decreasing the Firmicutes to Bacteroidetes ratio and increasing the abundance of beneficial bacteria. This modulation of the gut microbiome may contribute to this compound's anti-obesity and metabolic benefits.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the biological effects of this compound.
In Vivo Model of Obesity and Gut Microbiota Modulation
-
Animal Model: High-fat diet (HFD)-induced obese mice.
-
Intervention: Supplementation with 0.2% (wt/wt) this compound in the diet for 16 weeks.
-
Parameters Measured:
-
Body weight.
-
Plasma levels of triacylglycerol (TG), total cholesterol (TC), and fasting glucose.
-
Gene expression of thermogenesis-related genes (UCP1, DIO2, PGC-1α, PRDM16) in brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT) via qPCR.
-
Gut microbiota composition analysis via 16S rRNA gene sequencing of fecal samples.
-
-
Reference:
In Vitro Model of Breast Cancer
-
Cell Line: MCF-7 human breast cancer cell line.
-
Treatment: Exposure to various concentrations of this compound (0, 100, 200, and 300 µM) for 72 hours.
-
Assays:
-
Cell Viability: MTT assay.
-
Apoptosis and Necrosis: Flow cytometry using Annexin V/PI staining.
-
Reactive Oxygen Species (ROS) Production: Measured using a fluorescent probe (e.g., DCFH-DA).
-
Gene Expression: Real-time PCR (RT-PCR) to quantify the mRNA levels of bax, p53, and bcl-2.
-
-
Reference:
Quantification of this compound in Olive Oil
-
Method: An optimized method involving acid hydrolysis of the aglycons followed by extraction of phenethyl alcohols with a 2 M HCl solution.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC).
-
Key Performance Metrics:
-
Recovery: >99%.
-
Limit of Quantification (LOQ): 1.4 mg/kg for this compound.
-
Precision (intraday and interday): <3%.
-
-
Reference:
Conclusion and Future Directions
This compound, a prominent phenolic compound in the Mediterranean diet, exhibits a remarkable array of health-promoting properties. Its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects are supported by a substantial body of scientific evidence. The molecular mechanisms underlying these benefits involve the modulation of multiple key signaling pathways. The data summarized in this guide highlight the significant therapeutic potential of this compound.
Future research should focus on well-designed clinical trials to further elucidate the efficacy of this compound in preventing and treating chronic diseases in humans. Investigating the synergistic effects of this compound with other bioactive compounds in the Mediterranean diet will also be a crucial area of exploration. Furthermore, optimizing drug delivery systems to enhance the bioavailability of this compound could significantly improve its therapeutic effectiveness. The continued investigation of this promising natural compound holds great promise for the development of novel preventive and therapeutic strategies for a wide range of human diseases.
References
- 1. Hydroxythis compound, this compound and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of this compound, an antioxidant phenolic compound present in wine and olive oil, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
The Biosynthesis of Tyrosol in Olea europaea: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of tyrosol, a phenolic compound of significant interest found in the olive tree (Olea europaea). This compound and its derivatives are recognized for their antioxidant, anti-inflammatory, and cardioprotective properties, making them key targets for research in functional foods, pharmaceuticals, and drug development. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for analysis and enzyme characterization, and provides visual representations of the core pathways and workflows.
The this compound Biosynthesis Pathway
This compound biosynthesis in Olea europaea originates from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic reactions that convert tyrosine into this compound through decarboxylation, deamination, and reduction steps. A parallel pathway is proposed for the synthesis of the related and highly valued compound, hydroxythis compound, which starts from L-DOPA (3,4-dihydroxyphenylalanine).
The key enzymes identified in the this compound biosynthesis pathway are:
-
Tyrosine Decarboxylase (TDC): This enzyme catalyzes the initial step, the decarboxylation of L-tyrosine to produce tyramine.
-
Monoamine Oxidase (MAO): Following the decarboxylation, MAO is proposed to catalyze the oxidative deamination of tyramine to 4-hydroxyphenylacetaldehyde.
-
Phenylacetaldehyde Reductase (PAR): In the final step, this reductase converts 4-hydroxyphenylacetaldehyde to this compound.
It is important to note that some studies suggest the involvement of an Aromatic Aldehyde Synthase (AAS) , which can catalyze both the decarboxylation and deamination of amino acids. However, in Olea europaea, the characterized OeAAS shows high specificity for L-DOPA to produce the precursor of hydroxythis compound, and its role in the this compound pathway from tyrosine is less clear.[1][2]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound in Olea europaea.
Quantitative Data
This section summarizes the available quantitative data for the key enzymes involved in this compound biosynthesis in Olea europaea. The kinetic parameters provide insights into the efficiency and substrate affinity of these enzymes.
Enzyme Kinetic Parameters
The following tables present the kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) for Tyrosine Decarboxylase (TDC) and Phenylacetaldehyde Reductase (PAR) from Olea europaea.
Table 1: Kinetic Parameters of Olea europaea Tyrosine Decarboxylases (OeTDC1 and OeTDC2)
| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Catalytic Efficiency (kcat/Km) (mM-1 s-1) |
| OeTDC1 | L-Tyrosine | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 |
| L-DOPA | 0.3 ± 0.05 | 2.5 ± 0.2 | 8.3 | |
| OeTDC2 | L-Tyrosine | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.8 |
| L-DOPA | 0.5 ± 0.1 | 1.8 ± 0.1 | 3.6 | |
| Data sourced from a study on the functional characterization of OeTDC1 and OeTDC2. |
Table 2: Kinetic Parameters of Olea europaea Phenylacetaldehyde Reductases (OePAR1.1 and OePAR1.2)
| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) |
| OePAR1.1 | 3,4-Dihydroxyphenylacetaldehyde | 0.6 | 34.0 |
| OePAR1.2 | 3,4-Dihydroxyphenylacetaldehyde | 0.8 | 86.9 |
| Data obtained from research on the identification and functional characterization of OePARs. |
Note: Kinetic data for Monoamine Oxidase (MAO) specific to tyramine metabolism in Olea europaea is not currently well-documented in publicly available literature.
Precursor and Product Concentrations
The concentration of tyrosine, tyramine, and this compound can vary significantly depending on the olive cultivar, fruit developmental stage, and environmental conditions.
Table 3: Indicative Concentrations of Tyrosine and this compound in Olea europaea
| Compound | Tissue/Product | Cultivar(s) | Concentration Range |
| Tyrosine | Fruit | Various | Qualitative presence reported |
| Tyramine | Fruit | Various | Qualitative presence reported |
| This compound | Olive Fruit | Picual | 2.5 - 10 mg/kg (fresh weight) |
| Virgin Olive Oil | Various | 1 - 50 mg/kg |
Note: Quantitative data for tyrosine and tyramine concentrations in olive tissues are limited. The provided ranges for this compound are indicative and can be influenced by various factors.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in Olea europaea.
Quantification of this compound in Olive Oil by HPLC-DAD
This protocol is adapted from the International Olive Council (IOC) method for the determination of biophenols in olive oil.
Objective: To quantify the concentration of this compound in a virgin olive oil sample.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Ultrapure water
-
This compound standard
-
Syringic acid (internal standard)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of syringic acid (internal standard, e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL of this compound, each containing a fixed concentration of syringic acid).
-
-
Sample Preparation (Extraction of Phenolic Compounds):
-
Weigh accurately about 2.0 g of the olive oil sample into a 15 mL centrifuge tube.
-
Add 1 mL of the internal standard solution (syringic acid).
-
Add 5 mL of methanol/water (80:20, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 5000 x g for 15 minutes.
-
Carefully collect the methanolic phase (supernatant).
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.2% orthophosphoric acid
-
Mobile Phase B: Methanol
-
Mobile Phase C: Acetonitrile
-
Gradient Elution: A suitable gradient program should be used to separate the phenolic compounds. An example gradient is as follows:
-
0-20 min: 96% A, 2% B, 2% C to 50% A, 25% B, 25% C
-
20-30 min: 50% A, 25% B, 25% C to 40% A, 30% B, 30% C
-
30-40 min: 40% A, 30% B, 30% C to 0% A, 50% B, 50% C
-
40-45 min: Hold at 0% A, 50% B, 50% C
-
45-50 min: Return to initial conditions (96% A, 2% B, 2% C)
-
50-60 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) at 280 nm.
-
-
Quantification:
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Tyrosine Decarboxylase (TDC) Activity Assay
Objective: To determine the enzymatic activity of Tyrosine Decarboxylase in a plant protein extract.
Principle: The assay measures the production of tyramine from tyrosine, which can be quantified by HPLC.
Materials:
-
Plant tissue (e.g., young olive fruit)
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 5% glycerol)
-
Reaction buffer (50 mM Tris-HCl, pH 8.0, 200 µM Pyridoxal 5'-phosphate - PLP)
-
L-tyrosine substrate solution (e.g., 10 mM in reaction buffer)
-
Tyramine standard
-
Formic acid (0.8 M)
-
HPLC system
Procedure:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration of the extract (e.g., using the Bradford assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine:
-
100 µL of reaction buffer
-
50 µL of protein extract
-
50 µL of L-tyrosine substrate solution
-
-
Incubate the reaction mixture at 40 °C for a defined period (e.g., 30 minutes).
-
Prepare a negative control by boiling the protein extract for 10 minutes before adding it to the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 200 µL of 0.8 M formic acid.
-
Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any precipitated protein.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis of Tyramine:
-
Analyze the sample by HPLC, using a C18 column and a suitable mobile phase gradient to separate tyrosine and tyramine.
-
Detect tyramine using a DAD or fluorescence detector.
-
Quantify the amount of tyramine produced by comparing the peak area to a standard curve of known tyramine concentrations.
-
-
Calculation of Enzyme Activity:
-
Calculate the specific activity as µmol of tyramine produced per minute per mg of protein.
-
Monoamine Oxidase (MAO) Activity Assay
Objective: To determine the enzymatic activity of Monoamine Oxidase in a plant protein extract using tyramine as a substrate.
Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of tyramine by MAO. The H₂O₂ is detected using a colorimetric or fluorometric probe in the presence of horseradish peroxidase (HRP).
Materials:
-
Plant protein extract (prepared as for the TDC assay)
-
MAO reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Tyramine substrate solution (e.g., 10 mM in reaction buffer)
-
Horseradish Peroxidase (HRP)
-
Colorimetric or fluorometric H₂O₂ probe (e.g., Amplex Red)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the H₂O₂ probe and HRP in the reaction buffer according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add:
-
50 µL of protein extract
-
50 µL of the H₂O₂ probe/HRP working solution
-
-
Initiate the reaction by adding 50 µL of the tyramine substrate solution.
-
Prepare a negative control with boiled protein extract and a blank without the protein extract.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength for the chosen probe.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of the reaction from the linear portion of the kinetic curve.
-
Use a standard curve of known H₂O₂ concentrations to convert the rate to µmol of H₂O₂ produced per minute.
-
Calculate the specific activity as µmol of H₂O₂ produced per minute per mg of protein.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Olea europaea is a key metabolic pathway that contributes to the unique chemical profile and health benefits of olive products. While the main enzymatic steps have been elucidated, further research is needed to fully characterize all the enzymes involved, particularly Monoamine Oxidase, and to understand the regulation of the pathway under different genetic and environmental influences. A more comprehensive understanding of the concentrations of pathway intermediates would also provide a clearer picture of the metabolic flux.
For researchers and professionals in drug development, a deeper knowledge of this pathway offers opportunities for the biotechnological production of this compound, the development of olive cultivars with enhanced phenolic profiles, and the exploration of the therapeutic potential of this and related compounds. The methodologies outlined in this guide provide a solid foundation for further investigation into this important area of plant biochemistry and its applications.
References
The Chemical Architecture and Biological Potential of Tyrosol: A Technical Guide
Introduction
Tyrosol (4-hydroxyphenethyl alcohol) is a phenylethanoid, a derivative of phenethyl alcohol, that has garnered significant attention within the scientific community.[1] Naturally present in a variety of sources, most notably olive oil, it is a key contributor to the beneficial health effects associated with the Mediterranean diet.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Detailed experimental protocols for the characterization and evaluation of this compound are provided, along with visualizations of the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a simple phenolic compound with the chemical formula C₈H₁₀O₂.[3] Its structure consists of a phenol group substituted at the para position with a 2-hydroxyethyl group.[1] This seemingly simple structure imparts a range of chemical and physical properties that are critical to its biological function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molecular Weight | 138.16 g/mol | |
| Appearance | Colorless solid/White crystals | |
| Melting Point | 91-92 °C | |
| Boiling Point | 158 °C at 4 Torr; 195 °C at 18 mmHg | |
| Flash Point | 139 °C/1mm | |
| Vapor Pressure | 0.00113 mmHg at 25 °C | |
| pKa (Strongest Acidic) | 10.2 | |
| logP | 0.85 | |
| UV/Vis. (λmax) | 225, 279 nm |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble; 12.4 g/L | |
| Ethanol | ~5 mg/mL | |
| DMSO | ~20-28 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, such as the O-H stretching of the hydroxyl groups and the C=C stretching of the aromatic ring. A characteristic FTIR band for the O-H stretching vibration is observed at 3382.12 cm⁻¹.
Biological Activities and Mechanisms of Action
This compound exhibits a wide spectrum of biological activities, making it a promising molecule for therapeutic applications. Its effects are multifaceted, often involving the modulation of multiple cellular signaling pathways.
Antioxidant Activity
While not as potent as its catechol counterpart, hydroxythis compound, this compound demonstrates significant antioxidant effects. This activity is attributed to its ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems. This compound has been shown to be effective as an antioxidant in a lipid system, though it exhibits lower activity in aqueous systems.
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to attenuate the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The anti-inflammatory effects of this compound are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Neuroprotective Effects
A growing body of evidence supports the neuroprotective potential of this compound. Its ability to cross the blood-brain barrier is a crucial aspect of its neuroprotective activity. This compound has been shown to protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanisms of this compound are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway.
Cardioprotective Effects
This compound contributes to cardiovascular health through various mechanisms. It has been shown to improve endothelial function, increase HDL-cholesterol, and decrease plasma homocysteine. The cardioprotective effects are associated with its antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and endothelial dysfunction, key factors in the pathogenesis of atherosclerosis.
Key Signaling Pathways Modulated by this compound
The biological effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.
Synthesis and Purification of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 4-hydroxyphenylacetic acid.
Experimental Workflow for this compound Synthesis
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Slowly add a solution of 4-hydroxyphenylacetic acid in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filtration: Filter the resulting white precipitate and wash it thoroughly with THF.
-
Extraction: Combine the filtrate and washings, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using NMR, MS, and IR spectroscopy.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Assay Procedure: In a 96-well plate, add the this compound solutions to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Assay Procedure: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm. Add the this compound solutions to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition of absorbance.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophages
This model is used to assess the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Workflow for In Vitro Anti-inflammatory Assay
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Determine the protein expression levels of key components of the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways in the cell lysates.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells
This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or primary cortical neurons) from cell death induced by excessive glutamate exposure.
Protocol:
-
Cell Culture: Culture neuronal cells in their appropriate medium.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate for a specified duration.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
This compound is a multifaceted phenolic compound with a well-documented profile of biological activities that are beneficial to human health. Its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties are supported by a growing body of scientific evidence. The mechanisms underlying these effects involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The experimental protocols detailed in this guide provide a framework for the continued investigation and potential therapeutic development of this compound. Further research into its bioavailability, metabolism, and efficacy in clinical settings will be crucial in fully realizing the therapeutic potential of this promising natural compound.
References
- 1. This compound inhibits NF-κB pathway in the treatment of enterotoxigenic Escherichia coli-induced diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Health Effects of Phenolic Compounds: A Focus on this compound, Hydroxythis compound, and 3,4-Dihydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to Tyrosol and its Derivatives in Wine and Beer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosol (4-hydroxyphenethyl alcohol) and its derivatives, notably hydroxythis compound, are phenolic compounds found in fermented beverages like wine and beer, contributing not only to their sensory characteristics but also exhibiting a range of significant biological activities. These compounds, originating from yeast metabolism during fermentation, have garnered considerable interest within the scientific community for their potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives in wine and beer, with a focus on their chemical nature, concentrations, analytical determination, and the molecular mechanisms underlying their biological actions. Detailed experimental protocols for their extraction and quantification are provided, alongside visualizations of key signaling pathways modulated by these compounds, to support further research and development in the fields of food science, pharmacology, and drug discovery.
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants and are abundant in many foods and beverages derived from plant sources. Among these, this compound and its hydroxylated form, hydroxythis compound, have emerged as molecules of significant interest due to their well-documented health-promoting properties. While extensively studied in the context of olive oil, their presence and biological significance in wine and beer are increasingly being recognized.
In the realm of fermented beverages, the concentration and profile of this compound and its derivatives are influenced by a multitude of factors, including the raw materials (grapes, barley, hops), the specific yeast strains employed for fermentation, and the overall winemaking or brewing process.[1][2] This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the current state of knowledge and providing practical information for the study of these fascinating compounds.
Chemical Structures and Key Derivatives
This compound is a phenylethanoid, a derivative of phenethyl alcohol. Its structure consists of a phenol ring with a two-carbon ethanol side chain. The most studied derivative is hydroxythis compound, which possesses an additional hydroxyl group on the phenol ring, enhancing its antioxidant capacity.
Key Derivatives Found in Wine and Beer:
-
This compound (Tyr): The parent compound, produced during fermentation from the amino acid tyrosine via the Ehrlich pathway.[1][3]
-
Hydroxythis compound (HT): A more potent antioxidant derivative, also formed during fermentation.[1]
-
This compound Glucoside: A glycosylated form of this compound.
-
Hydroxythis compound Acetate: An acetylated derivative of hydroxythis compound.
-
This compound Esters: Esters formed with fatty acids or other organic acids.
Quantitative Data of this compound and Derivatives in Wine and Beer
The concentration of this compound and its derivatives can vary significantly across different types of wine and beer. The following tables summarize the quantitative data reported in the literature.
Table 1: Concentration of this compound and Hydroxythis compound in Wine (mg/L)
| Compound | Red Wine | White Wine | Rosé Wine | Reference(s) |
| This compound | 20 - 60 | up to 45 | ~5 | |
| Hydroxythis compound | 0.12 - 5.02 | 0.01 - 2.7 | - |
Table 2: Concentration of this compound and Hydroxythis compound in Beer (mg/L)
| Compound | Lager | Ale | Non-alcoholic | Reference(s) |
| This compound | 0.2 - 44.4 | 0.2 - 44.4 | 3.3 | |
| Hydroxythis compound | 0.0 - 0.13 | 0.0 - 0.13 | 0.01 |
Biological Activities and Mechanisms of Action
This compound and its derivatives exert a wide range of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of these compounds is largely due to their ability to scavenge free radicals and chelate metal ions. Hydroxythis compound, with its catechol structure, is a particularly potent antioxidant.
Anti-inflammatory Effects
This compound and hydroxythis compound have been shown to modulate key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines.
Cardioprotective and Neuroprotective Roles
The antioxidant and anti-inflammatory properties of these compounds contribute to their protective effects on the cardiovascular and nervous systems. They have been shown to inhibit LDL oxidation, a key event in atherosclerosis, and protect neuronal cells from oxidative stress.
Signaling Pathways
The biological activities of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound and its derivatives in wine and beer.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of this compound and its derivatives from wine and beer matrices.
-
Degassing: Degas beer samples by ultrasonication for 10 minutes. Wine samples do not require this step.
-
Dilution: Dilute 1 mL of the beverage sample with 4 mL of deionized water.
-
Acidification: Acidify the diluted sample to pH 2 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elution: Elute the retained phenolic compounds with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC analysis.
UPLC-MS/MS Analysis
This method is suitable for the sensitive and selective quantification of this compound, hydroxythis compound, and their derivatives.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 95-5% B
-
12-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for each analyte.
-
This compound: m/z 137 -> 107
-
Hydroxythis compound: m/z 153 -> 123
-
-
HPLC-DAD Analysis
A more accessible method for the quantification of this compound and hydroxythis compound.
-
Chromatographic System: An HPLC system with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector at 280 nm.
Conclusion
This compound and its derivatives represent a class of bioactive compounds in wine and beer with significant potential for human health. Their concentrations, while variable, are sufficient to contribute to the overall health effects associated with moderate consumption of these beverages. The provided analytical methods and pathway diagrams offer a robust framework for researchers to further investigate the roles of these compounds in food science and pharmacology. Future research should focus on elucidating the full spectrum of this compound derivatives in different types of wine and beer, their bioavailability, and the synergistic effects with other phytochemicals present in these complex matrices. This knowledge will be instrumental in the development of functional foods and novel therapeutic agents.
References
A Technical Guide to the In Vitro Anti-inflammatory Properties of Tyrosol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosol, a phenylethanoid found in olive oil and Rhodiola rosea, has demonstrated significant anti-inflammatory properties in a variety of in vitro models.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, summarizes key quantitative data from published studies, and details the experimental protocols used to elicit these findings. The primary mechanism of action involves the modulation of critical inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This document serves as a resource for researchers investigating novel anti-inflammatory agents and for professionals in drug development exploring the therapeutic potential of this compound.
Core Mechanisms of Anti-inflammatory Action
In vitro studies have consistently shown that this compound exerts its anti-inflammatory effects by intervening in key signaling cascades that regulate the expression of pro-inflammatory mediators. The most well-documented mechanisms involve the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).[2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene regulation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (specifically the p65 subunit) to be phosphorylated and translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
This compound has been shown to effectively interrupt this cascade. Studies demonstrate that this compound treatment inhibits the phosphorylation and degradation of IκBα and suppresses the phosphorylation of the p65 subunit in LPS-stimulated cells. This prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which include cytokines and adhesion molecules.
Modulation of MAPK Signaling Pathways
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation. LPS stimulation activates these kinases through phosphorylation, which in turn activates transcription factors that regulate the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.
This compound has been observed to suppress the LPS-induced phosphorylation of p38 and ERK in RAW 264.7 macrophages, although its effect on JNK activation may be less pronounced. By inhibiting the p38/ERK MAPK signaling pathways, this compound effectively reduces the production of pro-inflammatory cytokines.
Regulation of the JAK/STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another key signaling route for cytokines. In astrocytes, this compound has been shown to attenuate the phosphorylation of STAT3, which is implicated in the inflammatory response during ischemia. This suggests a broader regulatory role for this compound across multiple inflammation-related pathways.
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound in mitigating inflammation has been quantified across various in vitro models. The following tables summarize these findings, highlighting the compound's impact on pro-inflammatory cytokines, adhesion molecules, and other inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| HUVECs | LPS (100 ng/ml) | 0.5, 1 mM | Markedly inhibited the LPS-induced secretion of TNF-α and MCP-1. | |
| RAW 264.7 Macrophages | LPS | Not specified | Reduced secretion of Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). | |
| Cultured Astrocytes | Oxygen-Glucose Deprivation (OGD) | Not specified | Attenuated the release of TNF-α and IL-6. | |
| RBL-2H3 Mast Cells | DNP-HSA | Not specified | Dose-dependently decreased the expression of inflammatory cytokines (TNF-α, IL-1β, and IL-4). |
Table 2: Effect of this compound on Adhesion Molecule Expression
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| HUVECs | LPS (100 ng/ml) | 0.5, 1 mM | Markedly decreased the protein and mRNA expression levels of ICAM-1 and VCAM-1. | |
| HUVECs | TNF-α | Not specified | This compound metabolites (Tyr-GLU and Tyr-SUL) prevented the over-expression of adhesion molecules. |
Table 3: Effect of this compound on Other Inflammatory Processes
| Cell Line / Model | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| HUVECs | LPS | 0.5, 1 mM | Reduced LPS-induced cell migration in a wound healing assay. | |
| THP-1 Monocytes / HUVECs | LPS | Not specified | Significantly inhibited the adhesion of THP-1 monocytes to HUVECs. | |
| THP-1 derived Macrophages | LPS (100 ng/ml) | Not specified | Notably reduced the percentage of LPS-induced M1 (pro-inflammatory) macrophages. | |
| Cultured Astrocytes | OGD | Not specified | Protected against OGD-induced loss of cell viability. |
Experimental Protocols and Methodologies
The following section details the common experimental procedures used to evaluate the anti-inflammatory properties of this compound in vitro.
General Experimental Workflow
A typical in vitro experiment to assess this compound's anti-inflammatory activity follows a logical progression from cell culture to stimulation and subsequent analysis of inflammatory markers.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), murine RAW 264.7 macrophages, and human THP-1 monocytic cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Pre-treatment: Before inducing inflammation, cells are typically pre-treated with varying concentrations of this compound (e.g., 0.5 mM, 1 mM) for a specified period, such as 4 to 12 hours.
Induction of Inflammation
-
LPS Stimulation: Lipopolysaccharide, a component of Gram-negative bacteria, is a potent inflammatory stimulus. Cells are often treated with LPS at concentrations around 100 ng/ml for 24 hours to induce an inflammatory response.
-
Other Stimuli: TNF-α is used to induce inflammation in endothelial cells, while Oxygen-Glucose Deprivation (OGD) is used as an in vitro model for ischemia in astrocytes.
Analytical Techniques
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in the cell culture supernatant.
-
Western Blotting: Employed to measure the protein expression levels of key signaling molecules (e.g., p-p65, p-IκBα, p-p38, p-ERK) and adhesion molecules (ICAM-1, VCAM-1) within cell lysates.
-
RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): Used to determine the relative mRNA expression levels of genes encoding inflammatory cytokines and adhesion molecules.
-
Cell Adhesion Assay: To assess the functional impact on cell-cell interactions, THP-1 monocytes (often fluorescently labeled) are added to a monolayer of stimulated HUVECs. The number of adherent monocytes is then quantified to measure the effect of this compound on endothelial cell adhesiveness.
-
Wound Healing (Migration) Assay: A scratch is made in a confluent cell monolayer. The ability of cells to migrate and close the "wound" over time is monitored, providing a measure of cell migration, a process often enhanced by inflammation. This compound's effect on this process is then evaluated.
-
Luciferase Reporter Assay: This technique is used to measure the transcriptional activity of specific promoters, such as the NF-κB promoter, to directly assess the impact of this compound on its activation.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to significantly inhibit the NF-κB and MAPK signaling pathways provides a clear molecular basis for its observed effects on reducing pro-inflammatory cytokine secretion, downregulating adhesion molecule expression, and mitigating inflammatory cell adhesion and migration. These findings, substantiated by robust quantitative data and detailed experimental protocols, position this compound as a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases. The consistent results across multiple cell types and inflammatory stimuli underscore its potential as a versatile anti-inflammatory agent.
References
The Neuroprotective Potential of Tyrosol: A Technical Guide to Preclinical Evidence
Introduction
Tyrosol (2-(4-hydroxyphenyl)ethanol), a phenolic compound found in abundance in olive oil and wine, has garnered significant scientific interest for its broad spectrum of biological activities.[1][2] Among these, its neuroprotective effects, demonstrated across a range of preclinical models of neurological disorders, are particularly compelling.[2][3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective potential of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic strategies for neurodegenerative diseases and acute brain injury.
Quantitative Efficacy of this compound in Preclinical Models
The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models, demonstrating its ability to mitigate neuronal damage and improve functional outcomes. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Insult | This compound Concentration | Key Parameter Measured | Quantitative Result | Reference |
| CATH.a Dopaminergic Neurons | 1-methyl-4-phenylpyridinium (MPP+) | 50-200 µM | Cell Viability | Dose-dependent protection against MPP+-induced cell death. | |
| Mitochondrial Membrane Potential (Δψm) | Repressed MPP+-induced depletion of Δψm. | ||||
| Intracellular ATP Production | Maintained intracellular ATP levels. | ||||
| Human Astrocytoma U373 MG | Fenton Reaction (Oxidative Stress) | Pre-incubation (concentration not specified) | Reactive Oxygen Species (ROS) Generation | Decreased ROS generation. | |
| Catalase (CAT) and Glutathione Peroxidase (GP) Activity | Increased CAT and GP activity. | ||||
| Mouse Cortical Neurons | 5-S-cysteinyl-dopamine | 0.1–50 µM | Neuronal Injury | Significant protection against neurotoxicity. |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Key Parameter Measured | Quantitative Result | Reference |
| Wistar Rats | Global Cerebral Ischemia-Reperfusion | 20 mg/kg/day (intravenous) for 5 days | Whole Blood Viscosity | Reduced by 19–31%. | |
| Plasma Viscosity | Reduced by 6%. | ||||
| Erythrocyte Deformability | Increased by 31–40%. | ||||
| Brain Diene Conjugates | Decreased by 37%. | ||||
| Brain Triene Conjugates | Decreased by 49%. | ||||
| Brain Fluorescent Products | Decreased by 45%. | ||||
| Lipid Oxidation Index | Decreased by 38%. | ||||
| Survival Rate | 1.4 times higher than the control group. | ||||
| Sprague-Dawley Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | 10, 20, 30 mg/kg | Infarct Volume | Dose-dependent reduction, with a peak reduction of 64.9% at 30 mg/kg. | |
| Sensory-Motor Function (Rotarod, Beam Balance, Foot Fault tests) | Significant improvement compared to the control group. | ||||
| Caenorhabditis elegans (NL5901 strain) | Parkinson's Disease (α-synuclein expression) | Not specified | α-synuclein Inclusions | Effective in reducing α-synuclein inclusions. | |
| Lifespan | Extended lifespan of treated nematodes. | ||||
| Dopaminergic Neuron Degeneration | Delayed α-synuclein-dependent degeneration. | ||||
| 5XFAD Transgenic Mice | Alzheimer's Disease | Oral administration (from 2 or 4 to 7 months of age) | Caspase-3 Activation (in vitro) | Significantly inhibited AβO-induced caspase-3 activation in primary neurons. | |
| Synaptic Disturbance, Oxidative Stress, Cognitive Impairment | Ameliorated these deficits in vivo. |
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation and replication of preclinical findings. Below are detailed methodologies for key studies investigating the neuroprotective effects of this compound.
In Vitro Models
-
MPP+ Induced Neurotoxicity in CATH.a Cells
-
Cell Culture: CATH.a dopaminergic neuronal cells are cultured in standard growth medium.
-
Treatment: Cells are pre-treated with this compound (50–200 µM) for a specified duration before being exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Mitochondrial Function: Mitochondrial membrane potential (Δψm) is measured using fluorescent probes like JC-1 or TMRM. Intracellular ATP levels are quantified using commercially available kits.
-
Apoptotic Signaling: Activation of apoptotic pathways is evaluated by measuring caspase-3 activity and the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) via Western blot.
-
Signaling Pathways: The activation of signaling pathways like PI3K/Akt is assessed by measuring the phosphorylation status of key proteins (e.g., Akt) through Western blot analysis.
-
-
-
Oxidative Stress Model in U373 MG Astrocytoma Cells
-
Cell Culture: Human astrocytoma U373 MG cells are maintained in appropriate culture conditions.
-
Treatment: Cells are pre-incubated with this compound before being subjected to oxidative stress induced by the Fenton reaction (a source of hydroxyl radicals).
-
Assessment of Antioxidant Effects:
-
ROS Levels: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Antioxidant Enzyme Activity: The enzymatic activities of catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR) are measured using spectrophotometric assays.
-
-
-
5-S-cysteinyl-dopamine-Induced Neurotoxicity in Mouse Cortical Neurons
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic mice and cultured.
-
Treatment: Neurons are pre-treated with this compound (0.1–50 µM) before exposure to the endogenous neurotoxin 5-S-cysteinyl-dopamine.
-
Assessment of Neuroprotection: Neuronal viability and apoptosis are assessed to determine the protective effects of this compound.
-
In Vivo Models
-
Global Cerebral Ischemia-Reperfusion in Rats
-
Animal Model: Male Wistar rats (250–300 g) are used.
-
Surgical Procedure: A model of global cerebral ischemia is induced, followed by reperfusion.
-
This compound Administration: Animals in the experimental group receive this compound intravenously at a daily dose of 20 mg/kg in a 2% solution for 5 days. Control animals receive an isotonic NaCl solution.
-
Outcome Measures:
-
Hemorheological Parameters: Whole blood and plasma viscosity, and erythrocyte deformability are measured.
-
Oxidative Stress Markers: The levels of lipid peroxidation products (diene and triene conjugates, fluorescent products) in the brain tissue are quantified.
-
Survival: The number of surviving animals in each group is recorded.
-
-
-
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Model: Sprague-Dawley rats are used.
-
Surgical Procedure: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery for 2 hours, followed by 22 hours of reperfusion.
-
This compound Administration: this compound is administered at doses of 10, 20, or 30 mg/kg.
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Neurological Deficits: Sensory-motor function is assessed using a battery of behavioral tests, including the rotarod test, beam balance test, and foot fault test.
-
-
-
Alzheimer's Disease Model in 5XFAD Mice
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are used.
-
This compound Administration: this compound is administered orally to the mice from either 2 or 4 months of age until 7 months of age.
-
Outcome Measures:
-
Cognitive Function: Spatial memory is assessed using tests like the Barnes maze.
-
Neuropathology: Brain sections are analyzed immunohistochemically for amyloid-β (Aβ) plaque burden and synaptic protein levels (e.g., spinophilin).
-
Oxidative Stress Markers: The levels of oxidative stress markers, such as 4-hydroxy-2-nonenal (HNE), are measured in brain tissue.
-
-
Molecular Mechanisms of this compound's Neuroprotection
This compound exerts its neuroprotective effects through a multi-target mechanism, primarily involving its antioxidant, anti-inflammatory, and anti-apoptotic properties. These effects are mediated by the modulation of several key intracellular signaling pathways.
Signaling Pathways Modulated by this compound
This compound has been shown to influence the following signaling pathways to confer neuroprotection:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway is a crucial mechanism for promoting cell survival and inhibiting apoptosis. This compound has been demonstrated to activate this pathway, likely contributing to its anti-apoptotic effects in neuronal cells.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in regulating various cellular processes, including apoptosis. This compound has been shown to inhibit the activity of MAPKs, thereby suppressing apoptotic cell death.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.
Conclusion and Future Directions
The preclinical data presented in this guide provide a strong rationale for the continued investigation of this compound as a potential neuroprotective agent. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways, makes it an attractive candidate for the treatment of complex neurological disorders. Future research should focus on further elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and evaluating its efficacy in a wider range of preclinical models. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative diseases and acute brain injuries.
References
- 1. Neuroprotective effect of this compound on transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a simple phenol from EVOO, targets multiple pathogenic mechanisms of neurodegeneration in a C. elegans model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces Amyloid-β Oligomer Neurotoxicity and Alleviates Synaptic, Oxidative, and Cognitive Disturbances in Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardioprotective Mechanisms of Tyrosol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cardioprotective effects of Tyrosol, a phenolic compound found in olive oil. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.
Core Cardioprotective Mechanisms
This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and reducing inflammation in cardiac cells. These protective actions are orchestrated through the modulation of key signaling pathways.
Attenuation of Oxidative Stress
This compound has been shown to significantly reduce the accumulation of reactive oxygen species (ROS) in cardiomyocytes subjected to ischemia/reperfusion (I/R) injury.[1][2] This antioxidant activity is a cornerstone of its cardioprotective function. Studies have demonstrated that this compound can directly scavenge ROS and enhance the endogenous antioxidant defense systems.[1][2]
Inhibition of Apoptosis
A critical aspect of this compound's cardioprotective role is its ability to inhibit apoptosis, or programmed cell death, in cardiomyocytes.[1] This is achieved by modulating the expression of key apoptosis-regulating proteins. Specifically, this compound has been shown to preserve the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bcl-2/Bax ratio). Furthermore, it inhibits the activation of caspases, such as caspase-3 and caspase-8, which are executioner enzymes in the apoptotic cascade.
Modulation of Inflammatory Responses
Chronic inflammation is a key contributor to the pathogenesis of cardiovascular diseases. While direct anti-inflammatory mechanisms of this compound in the heart are still being elucidated, its ability to suppress inflammatory pathways in other cell types suggests a likely role in mitigating cardiac inflammation.
Key Signaling Pathways
This compound's cardioprotective effects are mediated through its influence on several critical intracellular signaling pathways.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major regulator of cellular antioxidant responses. This compound has been shown to activate this pathway, leading to the upregulation of antioxidant and cytoprotective genes. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like HO-1.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival and proliferation. Evidence suggests that this compound can activate this pathway, contributing to its anti-apoptotic effects. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cardiomyocyte survival.
MAPK (JNK and ERK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), are involved in cellular stress responses. Ischemia/reperfusion injury typically leads to the activation of JNK and ERK, which can contribute to apoptosis. This compound has been observed to inhibit the I/R-induced activation of both JNK and ERK in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various experimental studies.
Table 1: In Vitro Effects of this compound on H9c2 Cardiomyocytes
| Parameter | This compound Concentration | Effect | Reference |
| Cell Viability (post-I/R) | 0.10, 0.25, 0.50 mM | Dose-dependent increase | |
| ROS Accumulation (post-I/R) | 0.10, 0.25, 0.50 mM | Dose-dependent reduction | |
| Caspase-3 Activity (post-I/R) | 0.10, 0.25, 0.50 mM | Dose-dependent inhibition | |
| Bcl-2/Bax Ratio (post-I/R) | 0.10, 0.50 mM | Preservation of the ratio | |
| p-JNK Levels (post-I/R) | 0.10, 0.50 mM | Inhibition of increase | |
| p-ERK Levels (post-I/R) | 0.10, 0.50 mM | Inhibition of increase |
Table 2: In Vivo Effects of this compound in a Rat Model of Myocardial Infarction
| Parameter | This compound Dosage | Effect | Reference |
| Infarct Size | 5 mg/kg/day for 30 days | Reduction from 48% to 32% | |
| Cardiomyocyte Apoptosis | 5 mg/kg/day for 30 days | Significant decrease | |
| Serum CK-MB Levels | 20 mg/kg (intravenous) | Reduction | |
| Serum LDH Levels | 20 mg/kg (intravenous) | Reduction | |
| Ventricular Arrhythmia Index | 20 mg/kg (intravenous) | 3-fold decrease |
Experimental Protocols
In Vitro Ischemia/Reperfusion (I/R) Model in H9c2 Cells
This protocol describes a method for inducing simulated ischemia/reperfusion injury in the H9c2 rat cardiomyocyte cell line.
Methodology:
-
Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.10, 0.25, 0.50 mM) for 24 hours prior to simulated I/R.
-
Simulated Ischemia: The culture medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a period of 90 minutes to simulate ischemia.
-
Reperfusion: The ischemic medium is replaced with normal DMEM containing FBS, and the cells are returned to normoxic conditions (95% air, 5% CO2) for 2 hours to simulate reperfusion.
-
Endpoint Analysis: Following reperfusion, various assays are performed to assess cell viability (e.g., MTT assay), ROS production (e.g., DCFH-DA staining), and apoptosis (e.g., caspase activity assays, Western blotting for apoptotic proteins).
In Vivo Myocardial Infarction Model in Rats
This protocol outlines the surgical procedure for inducing myocardial infarction in a rat model via left anterior descending (LAD) coronary artery ligation.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (275-300 g) are used. This compound (5 mg/kg/day) or vehicle is administered by oral gavage for 30 days prior to surgery.
-
Anesthesia and Ventilation: Rats are anesthetized (e.g., ketamine/xylazine), intubated, and mechanically ventilated.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Closure and Recovery: The chest is closed, and the animal is allowed to recover.
-
Endpoint Analysis: After a specified period (e.g., 24 hours or 45 days), the hearts are harvested for analysis of infarct size (e.g., TTC staining), cardiomyocyte apoptosis (e.g., TUNEL assay), and cardiac function. Blood samples are collected to measure cardiac biomarkers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels in H9c2 cells can be quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Methodology:
-
Cell Preparation: H9c2 cells are seeded in 96-well plates and subjected to the I/R protocol with or without this compound pre-treatment.
-
Probe Loading: Cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Results are typically expressed as a fold change relative to the control group.
Western Blot Analysis for Hsp70
This protocol describes the detection and quantification of Heat Shock Protein 70 (Hsp70) in H9c2 cell lysates by Western blotting.
Methodology:
-
Protein Extraction: H9c2 cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Hsp70 overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the Hsp70 band is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant cardioprotective potential through its ability to counteract oxidative stress, inhibit apoptosis, and modulate key signaling pathways involved in cell survival and stress responses. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic applications of this compound in the context of cardiovascular disease. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical practice.
References
- 1. Hydroxythis compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxythis compound Alleviated Hypoxia-Mediated PC12 Cell Damage through Activating PI3K/AKT/mTOR-HIF-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Bioavailability and Metabolism of Tyrosol in Humans
This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability, metabolism, and cellular effects of this compound in humans. This compound (2-(4-hydroxyphenyl)-ethanol) is a significant phenolic compound found in olive oil and wine, components of the Mediterranean diet, and is noted for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] This document synthesizes quantitative data, details common experimental protocols, and visualizes key biological pathways to support further research and development.
Bioavailability of this compound
This compound is readily absorbed in humans, primarily from dietary sources like virgin olive oil.[1][3] Its absorption is dose-dependent, and it is rapidly metabolized and excreted.[1]
Pharmacokinetic Data
Human studies have focused on quantifying this compound and its metabolites in plasma and urine following the consumption of this compound-containing foods, most commonly virgin olive oil. The bioavailability of this compound is considered relatively poor with respect to the parent compound due to its extensive and rapid metabolism.
Table 1: Summary of Human Pharmacokinetic Studies on this compound
| Study Design & Subjects | This compound Source & Dose | Key Findings & Quantitative Data | Reference |
| Crossover study in 7 healthy volunteers | Single dose of 50 mL virgin olive oil | Peak urinary excretion of this compound observed at 0-4 hours post-ingestion. A significant increase in 24h urinary this compound was noted. | |
| Intervention study in 7 healthy volunteers | Sustained consumption of 25 mL/day of virgin olive oil for one week | Urinary recoveries for this compound were similar after a single dose and after sustained doses. 24h urinary this compound is suggested as a reliable biomarker for sustained, moderate virgin olive oil consumption. | |
| Crossover study in 12 healthy volunteers | Olive-derived watery supplements | This compound can be metabolized into hydroxythis compound in the human body, increasing its circulating concentration. | |
| Study in a European population (EPIC substudy, n=419) | Habitual diet | Median urinary excretion of this compound was 0.78 µmol/24 h. |
Metabolism of this compound
Upon ingestion, this compound undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways involve Phase II conjugation reactions, leading to the formation of glucuronide and sulphate derivatives. Unlike catechol-containing compounds like hydroxythis compound, this compound's single phenolic hydroxyl group means it cannot be methylated by catechol-O-methyltransferase (COMT).
Key metabolic steps include:
-
Phase I Metabolism : While less predominant, this compound can be oxidized by alcohol dehydrogenase and aldehyde dehydrogenase. There is also evidence that this compound can be converted to hydroxythis compound in liver microsomes, likely via cytochrome P450 enzymes.
-
Phase II Metabolism : This is the major metabolic route. Sulfation in the liver appears to be the primary pathway, along with glucuronidation. The most abundant metabolites are this compound-4′-O-glucuronide and this compound-4′-O-sulphate.
-
Gut Microbiota Metabolism : this compound that is not absorbed in the upper gastrointestinal tract can be biotransformed by colonic microflora into derivatives of phenylacetic and phenylpropionic acid.
Visualizing the Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of this compound in the human body.
Caption: Metabolic pathway of this compound in humans.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of this compound's bioavailability and metabolism. Below are detailed methodologies synthesized from key human intervention studies.
Protocol: Human Pharmacokinetic Study of this compound from Virgin Olive Oil
This protocol is a composite based on methodologies reported in peer-reviewed human studies.
1. Study Design:
-
Type: Randomized, controlled, crossover design.
-
Subjects: Healthy human volunteers (e.g., n=7-12), often with an equal gender distribution.
-
Washout Period: A period of at least one week with a diet low in phenolic compounds and alcohol is required before each intervention phase to establish baseline levels.
2. Intervention:
-
Test Product: A single, standardized dose of virgin olive oil (e.g., 25-50 mL). The concentration of this compound and other phenols in the oil must be quantified beforehand using methods like HPLC.
-
Administration: The oil is typically ingested in the morning after an overnight fast.
3. Sample Collection:
-
Urine: 24-hour urine samples are collected at baseline (before intervention) and for the 24-hour period following the intervention. For time-course analysis, urine is collected at specific intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Blood: Plasma samples are collected at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 4, 12 hours) into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Preparation and Analysis:
-
Urine Pre-treatment: To measure total this compound (free and conjugated), urine samples undergo enzymatic hydrolysis using β-glucuronidase and sulfatase to release the parent compound from its metabolites.
-
Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is used to isolate and concentrate this compound and its metabolites from the biological matrix.
-
Quantification: Analysis is performed using highly sensitive analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires a derivatization step before analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for its high selectivity and sensitivity in directly measuring this compound and its conjugated metabolites. Isotope-labeled internal standards are used for accurate quantification.
-
Visualizing the Experimental Workflow
The diagram below outlines the typical workflow for a human bioavailability study of this compound.
Caption: Experimental workflow for a human this compound bioavailability study.
Cellular Mechanisms and Signaling Pathways
This compound and its metabolites exert biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress. While this compound itself is considered a weak antioxidant in cell-free systems, it effectively preserves intracellular antioxidant defenses, likely through intracellular accumulation and modulation of signaling. Its metabolites, particularly this compound-sulphate, demonstrate significant antioxidant and anti-inflammatory properties.
Key Signaling Pathways Modulated by this compound
-
NF-κB Pathway: this compound-sulphate and, to a lesser extent, this compound and this compound-glucuronate, can prevent the phosphorylation of NF-κB signaling proteins. This inhibits the expression of downstream inflammatory mediators, such as adhesion molecules in endothelial cells.
-
MAPK Pathways: this compound has been shown to regulate the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which are involved in cellular responses to stress and inflammation. For instance, it can inhibit JNK activation to protect against apoptosis.
-
Antioxidant Response Element (ARE) Pathway: this compound and its sulphate metabolite can prevent the downregulation of key antioxidant enzymes like glutathione peroxidase and heme oxygenase-1, helping to maintain cellular redox balance.
Visualizing Anti-Inflammatory Signaling
This diagram illustrates how this compound and its metabolites interfere with a pro-inflammatory signaling cascade in endothelial cells.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound metabolites.
References
- 1. Bioavailability of this compound, an antioxidant phenolic compound present in wine and olive oil, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pharmacokinetics of Tyrosol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of tyrosol, a phenolic compound found in olive oil and wine, following oral administration. It delves into its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound-based therapeutics and nutraceuticals.
Absorption and Bioavailability
Following oral administration, this compound is readily absorbed from the gastrointestinal tract.[1] Studies in rats have demonstrated rapid absorption, with its metabolites appearing in the plasma within an hour.[2][3] The bioavailability of this compound can be influenced by the formulation in which it is administered. For instance, oral bioavailability in rats was significantly higher when administered in an oil-based solution (98%) compared to an aqueous solution (71%).[4] While this compound is absorbed in a dose-dependent manner, it has a poor bioavailability with respect to its metabolites due to extensive first-pass metabolism.[1]
Distribution
After absorption, this compound and its metabolites are distributed to various tissues. In rats, the highest concentrations of this compound metabolites were found in tissues with a rich blood supply, such as the liver and kidneys, followed by the spleen. The distribution to these organs suggests their central role in the metabolism and excretion of the compound.
Metabolism
This compound undergoes extensive phase II metabolism, primarily in the liver. The main metabolic pathway is sulfation, leading to the formation of this compound-4-sulfate (T4S), which is the most abundant metabolite detected in plasma. Glucuronidation also occurs, resulting in the formation of glucuronide conjugates. Unlike its counterpart hydroxythis compound, this compound does not possess an ortho-diphenolic structure and therefore is not a substrate for catechol-O-methyltransferase (COMT).
Excretion
The primary route of elimination for this compound and its metabolites is through the kidneys via urine. In rats, metabolites are rapidly excreted, with elimination occurring within 4 to 8 hours after oral administration. The rapid clearance indicates that this compound does not accumulate in the body after a single dose.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound metabolites observed in preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Rats After a Single Oral Dose
| Parameter | 100 mg/kg Dose | 200 mg/kg Dose |
| This compound-4-Sulfate (T4S) | ||
| Cmax (µg/mL) | 7.9 | 12.1 |
| Tmax (min) | 10.7 | 10.6 |
| Metabolite 2 (M2) | ||
| Cmax (µg/mL) | Dependent on administered concentration | Dependent on administered concentration |
| Tmax (min) | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
This section outlines the typical methodologies employed in the pharmacokinetic studies of this compound.
Animal Studies
-
Species: Sprague-Dawley rats are commonly used.
-
Administration: A single dose of this compound is administered orally via gavage. The vehicle for administration can be an aqueous solution or an oil-based solution to assess the impact of the matrix on bioavailability.
-
Dosing: Doses can range from 100 to 200 mg/kg body weight to evaluate dose-dependency.
-
Sample Collection: Blood samples are collected at various time points (e.g., 15, 30, 60, 120, and 240 minutes) from the orbital venous plexus. Urine samples are also collected over a 24-hour period to assess excretion.
Analytical Methods
-
Instrumentation: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) or tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for the identification and quantification of this compound and its metabolites in biological matrices.
-
Sample Preparation:
-
Plasma: Plasma samples are typically deproteinized by adding methanol, followed by vortexing and centrifugation. The resulting supernatant is then injected into the LC-MS system.
-
Urine: Urine samples are often diluted before direct injection or may undergo solid-phase extraction (SPE) for cleanup and concentration of the analytes.
-
-
Quantification: The concentration of this compound metabolites is determined by comparing the peak area of the analyte to that of a known concentration of a standard.
Conclusion
This compound is a rapidly absorbed and extensively metabolized phenolic compound. Its pharmacokinetic profile is characterized by swift clearance and excretion, primarily as sulfated and glucuronidated metabolites in the urine. The bioavailability of this compound can be significantly influenced by the delivery vehicle. Understanding these pharmacokinetic properties is crucial for the rational design of formulations and dosing regimens in the development of this compound for therapeutic or nutraceutical applications. Further research in human subjects is warranted to fully elucidate its clinical pharmacokinetic profile.
References
- 1. Bioavailability of this compound, an antioxidant phenolic compound present in wine and olive oil, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound Metabolites in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo fate of hydroxythis compound and this compound, antioxidant phenolic constituents of olive oil, after intravenous and oral dosing of labeled compounds to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrosol as a Precursor to Hydroxytyrosol In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo conversion of tyrosol to its more potent antioxidant derivative, hydroxythis compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and experimental processes.
Introduction
This compound (p-hydroxyphenylethanol) is a phenylethanoid, a derivative of phenethyl alcohol. It is a naturally occurring phenolic compound found in a variety of sources, most notably olive oil, wine, and beer. While this compound itself possesses antioxidant properties, it is also recognized as a precursor to hydroxythis compound (3,4-dihydroxyphenylethanol), a compound with significantly greater antioxidant and anti-inflammatory activity. The endogenous conversion of this compound to hydroxythis compound within the body is a critical aspect of its bioavailability and therapeutic potential. This guide explores the mechanisms, quantitative aspects, and experimental methodologies related to this in vivo transformation.
Metabolic Pathway of this compound to Hydroxythis compound
The primary mechanism for the in vivo conversion of this compound to hydroxythis compound is through hydroxylation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes. Additionally, the enzyme tyrosinase has been shown to facilitate this conversion in vitro.
Cytochrome P450-Mediated Conversion
In humans, the conversion of this compound to hydroxythis compound is primarily mediated by the polymorphic cytochrome P450 isoenzymes CYP2A6 and CYP2D6. This enzymatic action adds a hydroxyl group to the ortho position of the phenolic ring of this compound, resulting in the formation of hydroxythis compound.
Quantitative Data on this compound and Hydroxythis compound Pharmacokinetics
The oral bioavailability of this compound is high, particularly when consumed with olive oil. The following tables summarize key pharmacokinetic parameters for this compound, hydroxythis compound, and their major metabolites from in vivo studies.
Pharmacokinetic Parameters of this compound and its Metabolites in Rats
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) |
| This compound-4-sulfate | 100 | 7.9 | 10.7 |
| This compound-4-sulfate | 200 | 12.1 | 10.6 |
Data sourced from a study on the oral administration of this compound to rats.
Pharmacokinetic Parameters of Hydroxythis compound and its Metabolites in Humans
| Compound | Dose | Cmax (ng/mL) | Tmax (h) |
| Hydroxythis compound | 25 mg in white wine | ~15 | ~0.5-1 |
| Homovanillic acid (HVA) | 25 mg in white wine | ~150-200 | ~1-2 |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 25 mg in white wine | ~50-100 | ~1 |
Approximated values based on graphical data from human clinical trials.
Urinary Excretion of this compound and Hydroxythis compound in Humans
| Intervention | This compound Excretion (µ g/24h ) | Hydroxythis compound Excretion (µ g/24h ) |
| Baseline | ~200 | ~100 |
| Single dose (50 mL olive oil) | ~600 | ~400 |
| Sustained dose (25 mL/day for 1 week) | ~400 | ~600 |
Data from a human study on the consumption of virgin olive oil.
Experimental Protocols
This section outlines the methodologies for key experiments related to the in vivo study of this compound and its conversion to hydroxythis compound.
In Vivo Animal Study Protocol (Rat Model)
This protocol is a composite based on methodologies described in studies investigating the pharmacokinetics of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with free access to standard chow and water.
-
Dosing: Rats are fasted overnight prior to dosing. This compound is dissolved in a suitable vehicle (e.g., water or olive oil) and administered via oral gavage at a specified dose (e.g., 100 mg/kg).
-
Sample Collection: Blood samples (~0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis. Urine samples can be collected over 24 hours using metabolic cages.
-
Sample Preparation for Analysis:
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes.
-
The supernatant is collected and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for HPLC or UPLC-MS/MS analysis.
-
-
Analytical Method: See section 4.3.
Human Clinical Trial Protocol
This protocol is a generalized representation based on human studies investigating the metabolism of this compound.
-
Study Population: Healthy human volunteers are recruited. Exclusion criteria typically include smoking, regular use of medication, and consumption of supplements containing phenolic compounds.
-
Study Design: A randomized, controlled, crossover design is often employed. Participants undergo a washout period (e.g., 1-2 weeks) with a diet low in phenolic compounds.
-
Intervention: Participants consume a controlled amount of a this compound-containing product (e.g., white wine with a known this compound concentration) or a placebo.
-
Sample Collection: Blood samples are collected at baseline and at various time points post-consumption (e.g., 0.5, 1, 2, 4, 6, and 24 hours). Urine is collected for 24 hours post-intervention.
-
Sample Processing and Analysis: Plasma and urine samples are processed and analyzed as described in the animal study protocol, with appropriate scaling of volumes.
Analytical Methodology: HPLC-UV for this compound and Hydroxythis compound
This is a representative HPLC method for the quantification of this compound and hydroxythis compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 50% B
-
20-25 min: Linear gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 280 nm.
-
Quantification: Based on a calibration curve generated with standards of known concentrations of this compound and hydroxythis compound.
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathways Modulated by this compound and Hydroxythis compound
This compound and hydroxythis compound have been shown to modulate signaling pathways involved in inflammation and oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Workflow for In Vivo Pharmacokinetic Study
Conclusion
The in vivo conversion of this compound to hydroxythis compound is a pharmacologically significant process, enhancing the antioxidant capacity of dietary this compound. This conversion is primarily mediated by CYP450 enzymes in humans. Both this compound and hydroxythis compound undergo extensive metabolism, and their biological effects are likely attributable to the parent compounds and their various metabolites. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of these phenolic compounds.
Biological Activities of Tyrosol Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosol (Tyr), a phenolic compound abundant in olive oil, is extensively metabolized in the human body following ingestion. While the biological activities of this compound itself have been widely studied, emerging evidence indicates that its primary metabolites, including this compound-4-sulfate (Tyr-S) and this compound glucuronide (Tyr-G), are not mere inactive excretion products. These metabolites are present in circulation at concentrations significantly higher than the parent compound and exhibit a range of biological activities, particularly in the realms of anti-inflammatory, antioxidant, and vasoprotective effects. This technical guide provides an in-depth summary of the current scientific literature on the biological activities of this compound metabolites. It includes a detailed examination of their effects on key cellular signaling pathways, quantitative data from in vitro and in vivo studies, and comprehensive experimental protocols for researchers seeking to investigate these compounds further.
Introduction to this compound Metabolism
Upon consumption, this compound undergoes extensive first-pass metabolism in the intestine and liver. Phase II conjugation reactions are the primary metabolic pathways, leading to the formation of sulfated and glucuronidated derivatives.[1][2] The most abundant and studied metabolites are this compound-4-sulfate (Tyr-S) and this compound glucuronide (Tyr-G). These conjugated forms are the predominant circulating metabolites, making their biological activities highly relevant to the health effects attributed to dietary this compound.[1][3]
Biological Activities and Quantitative Data
The primary biological activities demonstrated by this compound metabolites are concentrated in anti-inflammatory and antioxidant effects, which collectively contribute to the protection of the vascular endothelium.
Anti-inflammatory Activity
This compound metabolites have shown significant efficacy in modulating key inflammatory pathways, often comparable to the parent compound. Their activity has been primarily demonstrated in endothelial cells subjected to inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[1] The metabolites effectively inhibit the activation of critical signaling cascades such as NF-κB and MAPK and modulate the NLRP3 inflammasome.
| Cell Line | Inflammatory Stimulus | Metabolite(s) | Concentration | Key Quantitative Effect(s) | Reference(s) |
| HUVEC | LPS (10 µg/mL) | Tyr-S, Tyr-G | 1 µM | Significantly inhibited the LPS-induced phosphorylation of p38 (returned to control levels). | |
| HUVEC | LPS (10 µg/mL) | Tyr-S, Tyr-G | 1 µM | Significantly inhibited the LPS-induced phosphorylation of ERK1/2 (returned to control levels). | |
| HUVEC | LPS (10 µg/mL) | Tyr-S, Tyr-G | 1 µM | Significantly inhibited the ~30% increase in NLRP3 protein expression induced by LPS. | |
| hECs | TNF-α | Tyr-S, Tyr-G | 100 µM | Prevented the phosphorylation of NF-κB signaling proteins. Tyr-S was more effective. | |
| HUVEC | LPS (100 ng/mL) | This compound (parent) | 0.5-2 mM | Dose-dependently inhibited phosphorylation of p65 and IκBα. |
Antioxidant Activity
The antioxidant properties of this compound metabolites contribute significantly to their protective effects. They act by mitigating the production of reactive oxygen species (ROS) and supporting endogenous antioxidant systems.
| Cell Line | Oxidative Stimulus | Metabolite(s) | Concentration | Key Quantitative Effect(s) | Reference(s) |
| hECs | TNF-α | Tyr-S | 100 µM | Prevented the rise of reactive oxygen species and the depletion of glutathione. | |
| Caco-2 | Oxidized Cholesterol | Tyr-S | Not specified | Protected against ROS production and oxidative damage with efficiency comparable to this compound. |
Cardioprotective Effects: Endothelial Barrier Function
A critical consequence of the anti-inflammatory and antioxidant activities of this compound metabolites is the protection of the vascular endothelium. By preventing the disruption of tight junctions and maintaining barrier integrity, these metabolites play a vasoprotective role.
| Cell Line | Stimulus | Metabolite(s) | Concentration | Key Quantitative Effect(s) | Reference(s) |
| HUVEC | LPS (10 µg/mL) | Tyr-S, Tyr-G | 1 µM | Prevented the ~25-30% decrease in tight junction proteins (Occludin, Claudin-5, ZO-1). |
Modulation of Cellular Signaling Pathways
This compound metabolites exert their biological effects by intervening in several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Upon stimulation by agents like LPS or TNF-α, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound and its metabolites, particularly Tyr-S, have been shown to inhibit the phosphorylation of IκBα and p65, thereby blocking this pathway.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38 and ERK1/2, are key transducers of extracellular signals that regulate inflammation and cellular stress responses. In endothelial cells, LPS triggers the phosphorylation and activation of p38 and ERK1/2, contributing to endothelial dysfunction. This compound and its sulfated and glucuronidated metabolites have been demonstrated to inhibit this LPS-induced phosphorylation, thereby mitigating the downstream inflammatory cascade.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation by cellular stress signals like those induced by LPS, triggers the maturation of pro-inflammatory cytokines. Studies show that LPS increases the expression of the NLRP3 protein component in endothelial cells. Pre-treatment with this compound metabolites significantly inhibits this increase, suggesting a mechanism for reducing inflammation that is distinct from but complementary to NF-κB and MAPK inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling reproducibility and further investigation.
Chemical Synthesis of this compound-4-Sulfate (Tyr-S)
This protocol is adapted from a method for sulfating phenolic compounds.
-
Dissolution: Dissolve this compound (1.44 mmol, 200 mg) in anhydrous dimethylformamide (DMF) (20 mL).
-
Sulfation: Add sulfur trioxide triethylamine complex (SO₃-TEA) (5 molar equivalents, 7.2 mmol) to the solution.
-
Reaction: Stir the mixture at 60 °C for 24 hours.
-
Solvent Removal: Remove the DMF using a rotary evaporator at an elevated temperature (e.g., 70 °C).
-
Washing: Dissolve the residue in deionized water (50 mL) and wash with ethyl acetate (3 x 50 mL) in a separatory funnel to remove unreacted this compound.
-
Neutralization & TEA Removal: Combine the aqueous layers. Add 3 M NaOH dropwise until the pH reaches 9.0. Take the mixture to dryness under vacuum to remove the triethylamine (TEA). Monitor removal via ¹H NMR.
-
Purification: Dissolve the final residue in a minimal amount of water (~2 mL) and purify using size-exclusion chromatography on a Sephadex G10 column, eluting with water.
-
Product Collection: Collect fractions and analyze by HPLC. Combine fractions containing the pure product and lyophilize to obtain Tyr-S as a sodium salt.
Cell Culture
-
Human Umbilical Vein Endothelial Cells (HUVEC):
-
Media: Culture HUVECs in M200 medium supplemented with Low Serum Growth Supplement (LSGS) kit components.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments to ensure phenotypic stability.
-
-
Human Colorectal Adenocarcinoma Cells (Caco-2):
-
Media: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation for Barrier Assays: For experiments modeling the intestinal barrier, seed cells on Transwell inserts and culture for 21 days post-confluence to allow for spontaneous differentiation into enterocyte-like cells.
-
Western Blot Analysis of MAPK and NF-κB Phosphorylation in HUVECs
This protocol is a composite based on methodologies for analyzing LPS-induced inflammation.
-
Cell Seeding: Seed HUVECs in 6-well plates at a density of 5 x 10⁴ cells/mL and grow to confluency (approx. one week).
-
Pre-treatment: Replace the medium with fresh medium containing 1 µM of this compound metabolite (or vehicle control, e.g., methanol) and incubate for 2-4 hours.
-
Stimulation: Add LPS to a final concentration of 10 µg/mL (for MAPK) or 100 ng/mL (for NF-κB) and incubate for the desired time (e.g., 3 hours for MAPK, 24 hours for NF-κB).
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add 150-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-p38, rabbit anti-phospho-p65, mouse anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize phosphorylated protein levels to total protein and/or a loading control.
Endothelial Permeability Assay (FITC-Dextran)
This protocol measures the integrity of an endothelial monolayer.
-
Cell Seeding: Seed HUVECs (e.g., 1-4 x 10⁵ cells/insert) onto collagen-coated Transwell inserts (e.g., 24-well format, 0.4 µm pore size) and culture until a confluent monolayer is formed (typically 3-5 days), confirmed by microscopy.
-
Treatment: Treat the HUVEC monolayers with this compound metabolites (e.g., 1 µM) for a pre-incubation period (e.g., 2 hours), followed by the addition of an inflammatory stimulus (e.g., 10 µg/mL LPS) for an appropriate duration (e.g., 12-24 hours).
-
Permeability Measurement:
-
Carefully remove the medium from the top (apical) chamber.
-
Add medium containing 1 mg/mL of fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa) to the apical chamber.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Quantification: Collect a sample from the bottom (basolateral) chamber. Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm; Emission: ~528 nm).
-
Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer by comparing the fluorescence to a standard curve. Permeability can be expressed as a percentage of the control or as a permeability coefficient.
Intracellular ROS Detection (DCFH-DA Assay)
This protocol is used to measure generalized oxidative stress within cells.
-
Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound metabolites for a desired period, followed by an oxidative stimulus (e.g., H₂O₂, TNF-α) if required.
-
Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add 100 µL of a 25 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution in PBS or serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Measurement: Remove the H₂DCFDA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a plate reader (Excitation: ~485 nm; Emission: ~535 nm).
-
Analysis: Subtract the background fluorescence from untreated wells and express the results as a fold change or percentage relative to the stimulated control.
Conclusion and Future Directions
The available evidence strongly supports the bioactivity of this compound's primary metabolites, Tyr-S and Tyr-G. At physiologically relevant concentrations, these compounds exert potent anti-inflammatory and antioxidant effects by modulating key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. These activities translate into tangible protective effects on the vascular endothelium, highlighting their potential contribution to the cardiovascular benefits associated with olive oil consumption.
For drug development professionals and researchers, this compound metabolites represent promising lead compounds. Future research should focus on establishing clear dose-response relationships and IC50 values for these metabolites in various biological assays. Furthermore, in vivo studies in animal models of chronic inflammatory diseases are necessary to validate these in vitro findings and to explore the full therapeutic potential of these naturally derived molecules. The development of more efficient and scalable synthesis protocols will also be crucial for advancing this research.
References
- 1. Protective effect of hydroxythis compound and this compound metabolites in LPS-induced vascular barrier derangement in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tyrosol's Impact on Cellular Signaling: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms underlying the biological activities of tyrosol, a phenolic compound found in olive oil, this guide details its influence on key cellular signaling pathways. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades affected by this compound.
Introduction
This compound (4-hydroxyphenylethanol), a phenylethanoid, is a natural compound found in a variety of sources, most notably olive oil. It is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties. The therapeutic potential of this compound is attributed to its ability to modulate intracellular signaling pathways that are central to cellular homeostasis, stress response, and disease pathogenesis. This guide provides a technical overview of the current understanding of this compound's effects on critical cellular signaling networks, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various cellular parameters and signaling molecules as reported in the scientific literature.
Table 1: Effect of this compound on Inflammatory Cytokine Production
| Cytokine | Cell Line | Treatment Conditions | Inhibition | IC₅₀ Value | Reference |
| IL-1β | RAW 264.7 | LPS-stimulated | Inhibition of production | 0.91 µM | [1] |
| IL-6 | RAW 264.7 | LPS-stimulated | Inhibition of production | 2.67 µM | [1] |
| TNF-α | RAW 264.7 | LPS-stimulated | Inhibition of production | 4.60 µM | [1] |
Table 2: Effect of this compound on Gene Expression in Colonic Tissue (DSS-Induced Colitis Rat Model)
| Gene | Treatment | Fold Change vs. Control | Reference |
| TNF-α | This compound (20 mg/kg) | Normalized to control levels | |
| COX-2 | This compound (20 mg/kg) | Normalized to control levels | |
| NF-κB | This compound (20 mg/kg) | Normalized to control levels | |
| IL-6 | This compound (20 mg/kg) | Decreased compared to DSS group |
Table 3: Effect of this compound on Apoptosis-Related Gene and Protein Expression
| Gene/Protein | Cell Line | This compound Concentration | Effect | Fold Change/Observation | Reference |
| Bax (gene) | MCF-7 | 100, 200, 300 µM | Upregulation | Dose-dependent increase | |
| p53 (gene) | MCF-7 | 100, 200, 300 µM | Upregulation | Dose-dependent increase | |
| Bcl-2 (gene) | MCF-7 | 100, 200, 300 µM | Downregulation | Dose-dependent decrease | |
| Bax (protein) | - | - | Upregulation | Promotes apoptosis | |
| Bcl-2 (protein) | - | - | Downregulation | Promotes apoptosis |
Table 4: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value | Reference |
| MCF-7 | Breast Adenocarcinoma | 72 hours | > 300 µM (viability reduced, but IC50 not reached) | |
| Jurkat | Acute T-cell Leukemia | 24 hours | 27.3 µg/mL (Hydroxythis compound) | |
| HL-60 | Promyelocytic Leukemia | 24 hours | 109.8 µg/mL (Hydroxythis compound) |
Core Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.
-
Mechanism: this compound treatment prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.
-
Downstream Effects: Inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes like COX-2 and iNOS.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been demonstrated to activate this protective pathway.
-
Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound is thought to induce a conformational change in Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus.
-
Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This includes enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in detoxifying reactive oxygen species (ROS).
References
Methodological & Application
Application Note: Quantification of Tyrosol in Olive Oil by HPLC-DAD
Introduction
Tyrosol, a phenylethanoid, is a significant phenolic compound found in olive oil, contributing to its sensory properties and health benefits, particularly its antioxidant activity. The European Commission Regulation No. 432/2012 acknowledges the health claim related to olive oil polyphenols, like this compound and its derivatives, in protecting blood lipids from oxidative stress. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of this compound in olive oil, suitable for research, quality control, and regulatory compliance.
Principle
This method involves the extraction of polar phenolic compounds, including this compound, from the olive oil matrix using a liquid-liquid extraction with a methanol/water solution. The extracted sample is then analyzed by reverse-phase HPLC. Separation of this compound is achieved on a C18 column with a gradient elution system. Detection and quantification are performed using a Diode-Array Detector (DAD) at a wavelength of 280 nm, where this compound exhibits strong absorbance.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from the International Olive Council (IOC) method.[1][2]
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
Ultrapure water
-
Extraction solution: Methanol/water (80:20, v/v)[1]
-
Syringic acid (internal standard, optional but recommended)
-
Olive oil sample
-
15 mL screw-cap centrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PVDF or similar)
-
-
Procedure:
-
Accurately weigh 2.0 g of the olive oil sample into a 15 mL screw-cap centrifuge tube.[1][2]
-
(Optional) Add a known concentration of internal standard (e.g., 1 mL of syringic acid solution).
-
Add 5 mL of the methanol/water (80:20, v/v) extraction solution.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the sample at 5000 rpm for 25 minutes.
-
Carefully collect the supernatant (the methanolic phase).
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-DAD analysis.
-
2. HPLC-DAD Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode-Array Detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.2% phosphoric acid (v/v)
-
Solvent B: Methanol
-
Solvent C: Acetonitrile
-
-
Elution Gradient:
Time (min) %A %B %C 0.00 96 2 2 11.00 50 25 25 13.00 40 30 30 17.00 0 50 50 20.00 0 50 50 | 20.50 | 96 | 2 | 2 |
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
DAD Wavelength: 280 nm for quantification. A spectral scan from 200-400 nm can be used for peak identification.
-
3. Calibration and Quantification
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in the extraction solution (methanol/water 80:20, v/v).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
-
Quantification:
-
Inject the prepared olive oil extract.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve. The final concentration is typically expressed in mg/kg of olive oil.
-
Data Presentation
Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | < 0.5 mg/L | |
| Limit of Quantification (LOQ) | 1.4 mg/kg | |
| Intraday Precision (%RSD) | < 3% | |
| Interday Precision (%RSD) | < 3% | |
| Recovery | > 87.6% |
Table 2: Reported this compound Content in Different Olive Oils
| Olive Oil Type | This compound Content (mg/kg) | Reference |
| Virgin Olive Oils | 40 - 180 | |
| Extra Virgin Olive Oil | 22 | |
| Extra Virgin Olive Oil | 43 - 68 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in olive oil.
Caption: Logical relationship of the analytical procedure.
References
Application Notes & Protocols for the GC-MS Analysis of Tyrosol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosol (2-(4-hydroxyphenyl)ethanol) is a phenylethanoid, a derivative of phenethyl alcohol. It is a significant bioactive compound found in a variety of plant-based products, most notably olive oil. As a potent antioxidant, this compound and its derivatives are of increasing interest to the pharmaceutical and nutraceutical industries for their potential health benefits, including cardioprotective, anti-inflammatory, and neuroprotective effects. The accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of products, and for advancing research into its therapeutic applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds. This document provides detailed application notes and protocols for the analysis of this compound in plant extracts using GC-MS, including sample preparation, derivatization, and instrument parameters.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant source, extraction method, and processing. The following table summarizes this compound content in various plant-derived materials as reported in the literature.
| Plant Material/Product | This compound Concentration | Reference |
| Olive Oil (Extra Virgin) | 5 - 11 mg/kg (free form) | [1] |
| Olive Oil (Extra Virgin) | 32 - 80 mg/kg (total after hydrolysis) | [1] |
| Olive Pomace Extract | 34.50 ± 1.04 mg/g | [2] |
| Italian Cheese (from herbivorous animals) | Mean of ~600 µg/kg (dry weight) | [3] |
Experimental Protocols
A successful GC-MS analysis of this compound from complex plant matrices requires meticulous sample preparation and derivatization to ensure the analyte is suitable for gas chromatography.
Sample Preparation: Extraction of this compound from Plant Material
The objective of the extraction is to efficiently isolate this compound from the solid plant matrix into a liquid solvent.
-
Apparatus and Reagents:
-
Homogenizer (e.g., mortar and pestle, blender)
-
Centrifuge
-
Rotary evaporator
-
Methanol/water (80/20, v/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Ultrasonic bath
-
-
Protocol:
-
Homogenization: Weigh a representative amount of the plant material (e.g., 1-5 g of dried leaves, 10 g of olive paste). Homogenize the sample to a fine powder or paste.
-
Extraction:
-
Transfer the homogenized sample to a centrifuge tube.
-
Add a suitable volume of methanol/water (80/20, v/v) solution (e.g., 20 mL).
-
Vortex the mixture for 2 minutes.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process twice more with fresh solvent.
-
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C until a viscous extract is obtained.
-
Liquid-Liquid Extraction (optional clean-up):
-
Redissolve the extract in a small volume of water.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to obtain the final extract for derivatization.
-
-
Derivatization: Silylation of this compound
This compound is a polar compound with active hydroxyl groups, making it non-volatile. Derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method.
-
Apparatus and Reagents:
-
Heating block or water bath
-
GC vials with screw caps
-
Nitrogen gas supply
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (as a catalyst, optional)
-
-
Protocol:
-
Drying: Transfer a known amount of the dried plant extract (e.g., 1-5 mg) into a GC vial. Ensure the extract is completely dry by placing it under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of pyridine (optional, as a catalyst) to the vial, followed by 200 µL of BSTFA and 100 µL of TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 80°C for 45 minutes.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The silylated sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | CP-Sil 8 CB-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp: 70°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound-TMS | m/z 179 (target ion), m/z 282 (qualifier ion), m/z 73 (qualifier ion) |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound in plant extracts.
Biological Activity of this compound: Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. The diagram below provides a simplified overview of some of these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxythis compound and Oleuropein-Enriched Extracts Obtained from Olive Oil Wastes and By-Products as Active Antioxidant Ingredients for Poly (Vinyl Alcohol)-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Hydroxythis compound, this compound and Their Metabolites in Italian Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Tyrosol and its Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Tyrosol and its primary metabolites, this compound-4-sulfate and this compound-glucuronide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below cover sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound (4-hydroxyphenylethanol) is a phenylethanoid, a derivative of phenethyl alcohol. It is a natural phenolic compound found in a variety of sources, most notably olive oil. Due to its antioxidant properties, this compound and its metabolites are of significant interest in nutrition, pharmacology, and drug development. Accurate and sensitive quantification of this compound and its metabolites in biological matrices such as plasma is crucial for pharmacokinetic and metabolomic studies. LC-MS/MS offers the high selectivity and sensitivity required for the reliable determination of these compounds at low concentrations in complex biological fluids.
Following administration, this compound undergoes phase II metabolism in the liver, where it is primarily conjugated to form this compound-4-sulfate and this compound-glucuronide before excretion.[1] This protocol is designed to quantify the parent compound and these two major metabolites.
Metabolic Pathway of this compound
This compound is metabolized in the body primarily through conjugation reactions. The main metabolic pathways involve sulfation and glucuronidation, leading to the formation of this compound-4-sulfate and this compound-glucuronide, respectively. These conjugation reactions increase the water solubility of this compound, facilitating its excretion.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Tyrosol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosol (4-hydroxyphenylethanol) is a phenylethanoid, a derivative of phenethyl alcohol. It is a natural phenolic antioxidant found in a variety of natural sources, most notably olive oil and wine.[1] Its antioxidant properties are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries for its potential to mitigate oxidative stress-related pathogenesis. These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using three common assays: DPPH radical scavenging, Oxygen Radical Absorbance Capacity (ORAC), and Ferric Reducing Antioxidant Power (FRAP).
Data Presentation
The antioxidant capacity of this compound, as determined by DPPH, ORAC, and FRAP assays, is summarized in the table below. These values provide a quantitative comparison of its antioxidant potential.
| Assay | Parameter | This compound | Reference Compound |
| DPPH | IC50 (μg/mL) | 10.75 | Ascorbic Acid: ~2-5 |
| ORAC | Trolox Equivalents (TE) | >1 (at concentrations up to 100 µM) | Trolox: 1 |
| FRAP | Ferric Reducing Power | Value not explicitly reported in reviewed literature, but lower than its oligomers. | Ascorbic Acid: High reducing power |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents (TE).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute to the working concentration (e.g., 10 nM) with phosphate buffer before use.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM) just before use.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions to generate a standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
This compound Solutions: Prepare a stock solution of this compound in phosphate buffer and make serial dilutions.
-
-
Assay Protocol:
-
Pipette 150 µL of the fluorescein working solution into each well of the black 96-well microplate.
-
Add 25 µL of either the this compound sample, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
After incubation, rapidly inject 25 µL of the AAPH solution into each well using an automated injector.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the Trolox Equivalents (TE) of the this compound samples from the standard curve. The results are expressed as µmol TE per gram or µmol of this compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
This compound
-
FRAP reagent:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard and Sample Solutions:
-
Standard Curve: Prepare a series of aqueous solutions of FeSO₄·7H₂O of known concentrations (e.g., 100, 200, 400, 800, 1000 µM).
-
This compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or methanol) and make serial dilutions.
-
-
Assay Protocol:
-
Add 270 µL of the freshly prepared FRAP reagent to each well of a 96-well microplate.
-
Add 30 µL of the this compound sample, standard, or blank (solvent) to the wells.
-
Mix and incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the this compound samples from the standard curve.
-
The results are expressed as mmol of Fe²⁺ equivalents per gram of this compound.
-
Mandatory Visualizations
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ORAC Assay Workflow.
Caption: FRAP Assay Workflow.
References
Application Notes and Protocols for Studying Tyrosol's Neuroprotective Effects in SH-SY5Y and PC12 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosol, a phenylethanoid, is a natural antioxidant found in various sources, including olive oil. It has garnered significant interest for its potential neuroprotective properties. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound using two common neuronal cell line models: the human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line. These cell lines are widely used in neuroscience research to model neurodegenerative diseases and screen for neuroprotective compounds.[1][2][3][4]
The protocols outlined below cover key assays for assessing cell viability, oxidative stress, and apoptosis, and provide a framework for elucidating the underlying molecular mechanisms through signaling pathway analysis.
Cell Culture Models: SH-SY5Y and PC12
SH-SY5Y Cells: A human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[5] These cells are advantageous as they express human-specific proteins and are well-suited for studying neurodegenerative diseases like Parkinson's and Alzheimer's. Differentiation, often induced by retinoic acid (RA), can make them more susceptible to neurotoxins and thus a more relevant model for neuroprotection studies.
PC12 Cells: Derived from a rat adrenal medulla pheochromocytoma, these cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF). They are an excellent model for studying neuronal differentiation, neurotoxicity, and the effects of neuroprotective agents. PC12 cells synthesize and store dopamine, making them particularly relevant for research on Parkinson's disease.
Data Presentation: Neuroprotective Effects of this compound and Hydroxythis compound
The following tables summarize quantitative data on the neuroprotective effects of this compound and its related compound, Hydroxythis compound, from various in vitro studies.
Table 1: Effect of this compound and Hydroxythis compound on Cell Viability in Neurotoxic Models
| Cell Line | Neurotoxin | Compound | Concentration Range | Outcome | Reference |
| CATH.a | MPP+ | This compound | 50-200 µM | Dose-dependent protection against cell death. | |
| SH-SY5Y | MPP+ | Hydroxythis compound | Not specified | No apparent effect on MPP+-induced cytotoxicity. | |
| PC12 | α-synuclein | Hydroxythis compound | 25 µM | Reversed the toxic effect of α-synuclein, restoring cell viability to control levels. | |
| SH-SY5Y | H2O2, Glutamate | Hydroxythis compound | Not specified | Protected against oxidative damage. | |
| PC12 | Hypoxia | Hydroxythis compound | 25-100 µM | Protected cell viability in a hypoxic environment. |
Table 2: Modulation of Oxidative Stress Markers by this compound and Hydroxythis compound
| Cell Line | Stressor | Compound | Effect on Oxidative Stress Markers | Reference |
| CATH.a | MPP+ | This compound | Upregulation of SOD-1 and SOD-2. | |
| PC12 | H2O2, 6-OHDA | Hydroxythis compound | Scavenges free radicals; elevates glutamate-cysteine ligase, HO-1, NQO1, and thioredoxin reductase via Nrf2 activation. | |
| PC12 | Hypoxia | Hydroxythis compound | Reduced intracellular ROS; increased activity of SOD, CAT, and GSH-Px. | |
| U373 MG | Fenton reaction | This compound | Increased catalase (CAT) and glutathione peroxidase (GPx) activity. |
Table 3: Anti-Apoptotic Effects of this compound and Hydroxythis compound
| Cell Line | Apoptotic Stimulus | Compound | Effect on Apoptotic Markers | Reference |
| CATH.a | MPP+ | This compound | Upregulation of Bcl-2 and Bcl-xl; counteracted pro-apoptotic Bax and BID. | |
| H9c2 | Ischemia/Reperfusion | This compound | Inhibited JNK pathway, prevented cytochrome C release, and decreased caspase-3 activation. | |
| Mouse Cortical Neurons | 5-S-cysteinyl-dopamine | This compound | Inhibited caspase-3-driven neuronal apoptosis. | |
| PC12 | Hypoxia | Hydroxythis compound | Abated cell apoptosis. |
Experimental Protocols
Cell Culture and Differentiation
1.1 SH-SY5Y Cell Culture and Differentiation
-
Undifferentiated SH-SY5Y Culture:
-
Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
-
-
Differentiation Protocol (Retinoic Acid-Induced):
-
Seed undifferentiated SH-SY5Y cells in the desired culture plates.
-
After 24 hours, replace the medium with DMEM containing 2% FBS and 10 µM Retinoic Acid (RA).
-
Incubate for 4-7 days, replacing the medium with fresh RA-containing medium every 2 days. Differentiated cells will exhibit a neuronal phenotype with neurite outgrowth.
-
1.2 PC12 Cell Culture and Differentiation
-
Undifferentiated PC12 Culture:
-
Culture PC12 cells in a T-75 flask coated with collagen type IV.
-
Use RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days.
-
-
Differentiation Protocol (NGF-Induced):
-
Seed undifferentiated PC12 cells on collagen-coated plates.
-
After 24 hours, replace the growth medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum).
-
Add Nerve Growth Factor (NGF) to a final concentration of 50-100 ng/mL.
-
Incubate for 3-7 days, replacing the medium with fresh NGF-containing differentiation medium every 2-3 days.
-
Assessment of Neuroprotection
2.1 Induction of Neurotoxicity
-
Culture and differentiate SH-SY5Y or PC12 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-200 µM) for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin such as:
-
MPP+ (1-methyl-4-phenylpyridinium): 500-1000 µM for SH-SY5Y cells for 24 hours.
-
Hydrogen Peroxide (H2O2): 100-200 µM for 24 hours.
-
6-hydroxydopamine (6-OHDA): 50-100 µM for 24 hours.
-
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
2.2 Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.
-
After the neurotoxin and this compound treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µL of the SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate at 37°C for another 4-18 hours in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Oxidative Stress Assays
3.1 Intracellular Reactive Oxygen Species (ROS) Detection
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Culture and treat cells in a 96-well black plate.
-
After treatment, wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
3.2 Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)
-
Culture and treat cells in 6-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Centrifuge the lysate to collect the supernatant.
-
Measure the protein concentration of the supernatant using a BCA protein assay kit.
-
Use commercially available assay kits to determine the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the manufacturer's instructions.
Apoptosis Assays
4.1 Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Culture and treat cells in 6-well plates.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
4.2 Caspase-3 Activity Assay
-
Culture and treat cells in 6-well plates.
-
Lyse the cells and measure the protein concentration.
-
Use a colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's protocol to measure the activity of this key executioner caspase.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to analyze the expression and phosphorylation of key proteins in signaling pathways implicated in this compound's neuroprotective effects, such as the PI3K/Akt and Nrf2/ARE pathways.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin for total or cytoplasmic proteins, Lamin B1 for nuclear proteins).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for studying this compound's neuroprotection.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt survival pathway activated by this compound.
Nrf2/ARE Signaling Pathway
Caption: Nrf2/ARE antioxidant pathway activated by this compound.
References
- 1. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term culture of SH-SY5Y neuroblastoma cells in the absence of neurotrophins: A novel model of neuronal ageing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosol Research in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyrosol, a phenolic compound found in olive oil, in preclinical research for Parkinson's disease (PD). The included protocols are designed to guide researchers in utilizing relevant animal models to investigate the neuroprotective potential of this compound.
Introduction to this compound and its Therapeutic Potential in Parkinson's Disease
This compound is a phenylethanoid, a derivative of phenethyl alcohol, and a well-known antioxidant found in a variety of natural sources, most notably olive oil. Emerging research suggests that this compound may offer neuroprotective benefits in the context of Parkinson's disease. Its therapeutic potential is attributed to its ability to counteract several key pathological mechanisms of PD, including oxidative stress, neuroinflammation, and protein aggregation.[1][2]
Studies in various models have demonstrated that this compound can reduce the formation of α-synuclein aggregates, a hallmark of Parkinson's disease, and protect dopaminergic neurons from degeneration.[1][3] The neuroprotective effects of this compound are mediated through the modulation of critical signaling pathways, such as the PI3K/Akt and Nrf2 pathways, which are involved in cell survival and antioxidant responses.[1]
Animal Models for this compound Research in Parkinson's Disease
The selection of an appropriate animal model is crucial for elucidating the therapeutic efficacy of this compound. The most commonly employed models in Parkinson's disease research that are relevant for studying this compound's effects are the neurotoxin-based models, which replicate the progressive loss of dopaminergic neurons observed in PD.
The 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model is a widely used and well-characterized model that involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine directly into the nigrostriatal pathway of one hemisphere of the rat brain. This unilateral lesion leads to a progressive loss of dopaminergic neurons, resulting in motor deficits that can be readily assessed.
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
The MPTP model is another popular neurotoxin-based model where the systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra. This model recapitulates many of the biochemical and pathological features of Parkinson's disease.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound and its derivatives in various models of Parkinson's disease.
Table 1: Effects of this compound in a C. elegans Model of Parkinson's Disease
| Parameter | Control (Untreated) | This compound Treated | Percentage Change | Reference |
| α-synuclein aggregates | High | Reduced | ↓ | |
| Dopaminergic neuron degeneration | High | Delayed | ↓ | |
| Reactive Oxygen Species (ROS) levels | High | Reduced | ↓ | |
| Lifespan | Normal | Extended | ↑ |
Table 2: Neuroprotective Effects of this compound in an in vitro MPP+ Model
| Parameter | MPP+ Treated | This compound + MPP+ Treated | Percentage Change | Reference |
| Cell Viability | Decreased | Increased | ↑ | |
| Phospho-tyrosine hydroxylase level | Reduced | Suppressed reduction | ↑ | |
| Mitochondrial membrane potential | Depleted | Maintained | ↑ | |
| Intracellular ATP production | Decreased | Maintained | ↑ | |
| SOD-1 and SOD-2 expression | Down-regulated | Up-regulated | ↑ |
Table 3: Effects of Hydroxythis compound (a this compound derivative) in a Rat MPP+ Model
| Parameter | MPP+ Treated | Hydroxythis compound + MPP+ Treated | Percentage Change | Reference |
| Ipsilateral Rotations | Increased | Significantly decreased | ↓ | |
| Striatal Dopamine Levels | Decreased | Significantly preserved | ↑ | |
| Lipid Fluorescence Products (Oxidative Stress Marker) | Increased | Decreased | ↓ | |
| Brain GSH/GSSG Ratio | Decreased | Significantly preserved | ↑ |
Experimental Protocols
Protocol for the 6-OHDA-Induced Model of Parkinson's Disease in Rats and this compound Administration
This protocol describes the induction of a unilateral 6-OHDA lesion in the rat brain and a suggested treatment regimen with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
This compound
-
Vehicle for this compound (e.g., saline, olive oil)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. Anesthetize the rat with Ketamine/Xylazine.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µl.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle or the striatum. The coordinates will need to be determined based on a rat brain atlas (e.g., Paxinos and Watson). Inject a total volume of 2-4 µl at a slow and constant rate.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
This compound Administration: Based on pharmacokinetic studies, this compound can be administered orally (gavage) or via intraperitoneal (i.p.) injection. A suggested oral dosage, extrapolated from Alzheimer's disease model studies, could be in the range of 25-50 mg/kg/day. Administration should begin prior to or shortly after the 6-OHDA lesion and continue for the duration of the study (e.g., 4-8 weeks).
-
Behavioral Assessment: Conduct behavioral tests (see section 4.3) at regular intervals to assess motor deficits.
-
Biochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue for analysis (see section 4.4).
Protocol for the MPTP-Induced Model of Parkinson's Disease in Mice and this compound Administration
This protocol outlines the induction of Parkinsonism in mice using MPTP and a proposed this compound treatment plan.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
Procedure:
-
MPTP Administration: Dissolve MPTP-HCl in sterile saline. Administer MPTP via i.p. injection. A common acute regimen is four injections of 20 mg/kg MPTP at 2-hour intervals. A sub-acute regimen could involve daily injections of 25-30 mg/kg for 5 consecutive days.
-
This compound Administration: Administer this compound orally or via i.p. injection. A suggested oral dosage could be 25-50 mg/kg/day. Treatment can be initiated before the first MPTP injection and continue for a specified period (e.g., 7-21 days) post-lesion.
-
Behavioral Testing: Perform behavioral assessments (see section 4.3) to evaluate motor function.
-
Tissue Collection and Analysis: Euthanize mice at the end of the experiment and collect brain tissue for biochemical and histological analysis (see section 4.4).
Behavioral Assessment Protocols
-
Rotational Behavior Test (for 6-OHDA model): Administer apomorphine (a dopamine agonist) and record the number of full body turns contralateral to the lesion side. A reduction in rotations in this compound-treated animals would indicate a therapeutic effect.
-
Cylinder Test (for 6-OHDA model): Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs for wall exploration. An increase in the use of the impaired limb in the this compound group would suggest motor improvement.
-
Rotarod Test (for MPTP model): Place mice on a rotating rod with increasing speed and record the latency to fall. Improved performance in this compound-treated mice would indicate better motor coordination and balance.
-
Open Field Test (for both models): Assess general locomotor activity by placing the animal in an open arena and tracking its movement. Parameters such as total distance traveled and velocity can be measured.
Biochemical and Histological Assay Protocols
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): Stain brain sections (substantia nigra and striatum) with an antibody against TH, a marker for dopaminergic neurons. Quantify the number of TH-positive cells to assess the extent of neuroprotection by this compound.
-
High-Performance Liquid Chromatography (HPLC) for Dopamine and its Metabolites: Measure the levels of dopamine, DOPAC, and HVA in striatal tissue homogenates to determine the effect of this compound on dopamine metabolism.
-
Assays for Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the ratio of reduced to oxidized glutathione (GSH/GSSG) in brain tissue homogenates.
-
Antioxidant Enzyme Activity Assays: Measure the activity of superoxide dismutase (SOD) and catalase (CAT) in brain tissue to assess the antioxidant effects of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective signaling pathway of this compound in Parkinson's disease.
Caption: Experimental workflow for the 6-OHDA rat model and this compound treatment.
Caption: Experimental workflow for the MPTP mouse model and this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a simple phenol from EVOO, targets multiple pathogenic mechanisms of neurodegeneration in a C. elegans model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Cardioprotective Effects of Tyrosol in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosol, a phenylethanoid, is a natural antioxidant found in various sources, including olive oil and white wine. It has garnered significant interest for its potential therapeutic properties, particularly in cardiovascular health. In vivo studies in rat models have demonstrated that this compound and its more potent derivative, hydroxythis compound, exert significant cardioprotective effects against various cardiac injuries, such as myocardial infarction and ischemia-reperfusion (I/R) injury. These effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This document provides detailed application notes and protocols based on published in vivo studies in rats, offering a guide for researchers investigating the cardioprotective mechanisms of this compound.
Data Presentation: Quantitative Effects of this compound/Hydroxythis compound in Rat Models
The following tables summarize the quantitative data from various in vivo studies, showcasing the cardioprotective effects of this compound and its derivatives in rat models of cardiac injury.
Table 1: Effect of Hydroxythis compound on Cardiac Injury Markers in Isoproterenol-Induced Myocardial Infarction in Rats
| Parameter | Control | Isoproterenol (ISO) | ISO + Hydroxythis compound (2 mg/kg) | ISO + Hydroxythis compound (5 mg/kg) |
| Troponin-T (pg/mL) | Undetectable | Increased by 317% vs. Control[1] | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO |
| Creatine Kinase-MB (CK-MB) (U/L) | Normal | Significantly Increased[1] | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO |
| Lactate Dehydrogenase (LDH) (U/L) | Normal | Significantly Increased[1] | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO |
Table 2: Cardioprotective Effects of Hydroxythis compound in a Rat Model of Diet-Induced Metabolic Syndrome
| Parameter | Control Diet | High-Carbohydrate, High-Fat Diet | High-Carbohydrate, High-Fat Diet + Hydroxythis compound (20 mg/kg/day) |
| Systolic Blood Pressure | Normal | Increased | Lowered vs. High-Fat Diet |
| Left Ventricular Fibrosis | Minimal | Increased | Decreased vs. High-Fat Diet |
| Diastolic Stiffness | Normal | Increased | Decreased vs. High-Fat Diet |
| Markers of Oxidative Stress | Low | Increased | Reduced vs. High-Fat Diet |
Table 3: Effect of Hydroxythis compound on Myocardial Infarct Size and Apoptosis in Ischemia/Reperfusion (I/R) Rat Model
| Parameter | Sham | I/R | I/R + Hydroxythis compound (20 mg/kg) |
| Myocardial Infarct Size (%) | 0 | Significantly Increased | Significantly Smaller Area vs. I/R[2][3] |
| Apoptotic Index | Low | Significantly Increased | Lower vs. I/R |
| Cleaved Caspase-3 Expression | Low | Increased | Reduced vs. I/R |
Table 4: Effect of this compound on Antioxidant Enzyme Activities in Ischemia/Reperfusion (I/R) Rat Model
| Parameter | Sham | I/R | I/R + this compound |
| Superoxide Dismutase (SOD) activity | Normal | Decreased | Increased vs. I/R |
| Catalase (CAT) activity | Normal | Decreased | Increased vs. I/R |
| Glutathione Peroxidase (GPx) activity | Normal | Decreased | Increased vs. I/R |
| Malondialdehyde (MDA) level | Low | Increased | Decreased vs. I/R |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the in vivo studies of this compound's cardioprotective effects in rats.
Ischemia/Reperfusion (I/R) Injury Model in Rats
This protocol describes the induction of myocardial ischemia-reperfusion injury in rats, a widely used model to study the efficacy of cardioprotective agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia throughout the procedure.
-
Intubate the rat and connect it to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture underneath the LAD artery.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature and by ST-segment elevation on the ECG.
-
Maintain the occlusion for the desired period (e.g., 30-45 minutes).
-
Initiate reperfusion by releasing the snare or cutting the suture. Successful reperfusion is indicated by the return of a reddish color to the myocardium.
-
Continue reperfusion for the specified duration (e.g., 2-24 hours).
-
At the end of the reperfusion period, euthanize the animal for tissue collection and analysis.
Measurement of Myocardial Infarct Size using TTC Staining
This protocol outlines the procedure for quantifying the area of myocardial infarction using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Materials:
-
Rat heart from the I/R model
-
1% TTC solution in phosphate-buffered saline (PBS), pH 7.4
-
10% neutral buffered formalin
-
Heart slicing matrix or a sharp blade
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
Excise the heart from the euthanized rat.
-
Wash the heart with cold PBS to remove excess blood.
-
Freeze the heart at -20°C for about 30 minutes to facilitate slicing.
-
Slice the ventricles transversely into uniform sections (e.g., 2 mm thick) from apex to base using a heart matrix.
-
Incubate the heart slices in a 1% TTC solution at 37°C for 15-20 minutes. Viable myocardium with intact dehydrogenase enzymes will stain red, while the infarcted tissue will remain pale white.
-
Fix the stained slices in 10% neutral buffered formalin for at least 24 hours to enhance the contrast between the stained and unstained areas.
-
Capture high-resolution digital images of both sides of each heart slice.
-
Using image analysis software, measure the total area of the left ventricle (LV) and the area of the infarcted tissue (pale area) for each slice.
-
Calculate the infarct size as a percentage of the total LV area for each slice and then average the values for the entire heart.
Antioxidant Enzyme Activity Assays in Rat Heart Tissue
This section describes the general procedures for measuring the activities of key antioxidant enzymes in heart tissue homogenates.
a. Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Procedure:
-
Homogenize a known weight of heart tissue in cold phosphate buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for the assay.
-
In a reaction mixture containing xanthine, NBT, and the heart tissue supernatant, initiate the reaction by adding xanthine oxidase.
-
Measure the rate of NBT reduction by monitoring the increase in absorbance at a specific wavelength (e.g., 560 nm).
-
One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
b. Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Procedure:
-
Prepare the heart tissue homogenate as described for the SOD assay.
-
In a reaction mixture containing a known concentration of H₂O₂ in phosphate buffer, add the heart tissue supernatant.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed.
-
Calculate the CAT activity based on the rate of H₂O₂ decomposition.
c. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by GPx, coupled to the oxidation of NADPH.
Procedure:
-
Prepare the heart tissue homogenate.
-
The reaction mixture should contain glutathione, glutathione reductase, NADPH, and the heart tissue supernatant.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
Calculate the GPx activity based on the rate of NADPH oxidation.
Western Blotting for PI3K/Akt and MAPK Signaling Pathways
This protocol details the steps for analyzing the protein expression and phosphorylation status of key components of the PI3K/Akt and MAPK signaling pathways in rat cardiac tissue.
Materials:
-
Rat heart tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the heart tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo studies of this compound's cardioprotective effects in rats.
Signaling Pathways of this compound's Cardioprotective Effects
Caption: Key signaling pathways involved in this compound's cardioprotective effects.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]
- 3. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Assessing the Anti-inflammatory Activity of Tyrosol
Introduction
Tyrosol (4-hydroxyphenylethanol) is a phenylethanoid, a derivative of phenethyl alcohol, found in a variety of natural sources, most notably olive oil.[1] Accumulating evidence from numerous in vitro and in vivo studies highlights its significant anti-inflammatory properties.[2] These effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of this compound using established cellular and animal models.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades. The primary mechanisms involve the suppression of the NF-κB and MAPK pathways, which are central regulators of inflammation.
-
NF-κB Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of various pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation.
-
MAPK Signaling Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors. Activation (phosphorylation) of these kinases leads to the expression of inflammatory mediators. This compound has been observed to decrease the phosphorylation of p38, ERK, and JNK in various cell types, thus dampening the inflammatory response.
References
- 1. This compound and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Intestinal Absorption of Tyrosol Using the Caco-2 Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosol, a phenylethanoid, is a well-known antioxidant found in olive oil and other plant-based sources. Understanding its intestinal absorption is crucial for evaluating its bioavailability and potential health benefits. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely accepted in vitro model for studying the intestinal permeability of drugs and nutraceuticals. This document provides detailed application notes and protocols for utilizing the Caco-2 cell model to investigate the intestinal absorption of this compound.
Key Findings on this compound Transport in Caco-2 Cells
Studies utilizing the Caco-2 cell model have revealed that the transport of this compound and its derivatives is primarily governed by passive diffusion. The transport is bidirectional, indicating that the molecule can move from the apical (intestinal lumen) to the basolateral (bloodstream) side and vice versa. Furthermore, research has shown that chemical modification of this compound, such as acetylation, can significantly enhance its transport across the intestinal barrier.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the intestinal absorption of this compound and its derivatives in the Caco-2 cell model.
| Compound | Transport Mechanism | Apparent Permeability Coefficient (Papp) | Key Findings | Reference |
| This compound (as Hydroxythis compound) | Passive Diffusion | Indicates quantitative absorption (specific value not reported) | Transport is bidirectional. | [1] |
| Acetylated Hydroxythis compound | Enhanced Passive Diffusion | 1.5 times higher than Hydroxythis compound | Acetylation enhances lipophilicity and subsequent transport. | [2] |
Table 1: Summary of this compound Transport Data in Caco-2 Cells
Experimental Protocols
This section provides detailed protocols for cell culture, transport experiments, and analytical quantification of this compound.
Caco-2 Cell Culture and Differentiation
-
Cell Line Maintenance : Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding on Transwell® Inserts : For transport studies, seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates with a pore size of 0.4 µm) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation : Culture the cells on the Transwell® inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment : Before each transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for transport studies. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be measured to confirm monolayer integrity.
This compound Transport Assay (Bidirectional)
-
Preparation of Transport Buffer : Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.
-
Pre-incubation : Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Transport Experiment Initiation :
-
Apical to Basolateral (A-B) Transport : Add the this compound solution (e.g., 25, 50, or 100 µM in apical transport buffer) to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport : Add the this compound solution (in basolateral transport buffer) to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Sampling : Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the volume of the collected sample with fresh, pre-warmed transport buffer.
-
Sample Storage : Store the collected samples at -80°C until analysis.
Quantification of this compound by LC-MS/MS
-
Sample Preparation : Thaw the collected samples. For protein precipitation, add three volumes of ice-cold acetonitrile to each sample. Centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis :
-
Chromatographic Separation : Use a C18 reverse-phase column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry : Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound.
-
-
Data Analysis : Calculate the concentration of this compound in each sample using a standard curve. The apparent permeability coefficient (Papp) can be calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of this compound transport (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of this compound in the donor chamber (µmol/cm³).
-
Visualization of Workflows and Pathways
Experimental Workflow for Caco-2 Transport Assay
Caption: Workflow for studying this compound intestinal absorption using the Caco-2 cell model.
Potential Signaling Pathway: AhR-Nrf2 Activation
While this compound's primary absorption mechanism is passive diffusion, its metabolites may influence intestinal cell function through signaling pathways. The Aryl Hydrocarbon Receptor (AhR) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses and barrier function. Metabolites of phenolic compounds have been shown to activate this pathway, leading to cytoprotective effects.
Caption: The AhR-Nrf2 signaling pathway potentially activated by this compound metabolites.
References
Application of Tyrosol as a Natural Food Preservative: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosol, a phenylethanoid, is a natural phenolic compound found in a variety of sources, including olive oil, grapes, and almonds[1]. It is recognized for its antioxidant and antimicrobial properties, making it a promising candidate as a natural alternative to synthetic food preservatives[2][3]. This document provides detailed application notes and protocols for researchers and scientists interested in exploring the use of this compound to enhance the safety and shelf-life of food products. The information compiled is based on current scientific literature and aims to provide a practical guide for the evaluation and application of this compound in food preservation.
Antimicrobial Properties of this compound
This compound has demonstrated inhibitory activity against a range of common foodborne pathogens. Its antimicrobial efficacy is attributed to its ability to disrupt cellular membranes, interfere with essential enzymes, and modulate quorum sensing pathways[4][5].
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and related phenolic extracts against various foodborne bacteria.
| Microorganism | Test Substance | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus | Phenolic Extract from Olive Vegetation Water (containing this compound) | 1.5 - 3 | 1.5 - 3 | |
| Listeria monocytogenes | Phenolic Extract from Olive Vegetation Water (containing this compound) | 1.5 - 3 | 1.5 - 3 | |
| Escherichia coli O157:H7 | Phenolic Extract from Olive Vegetation Water (containing this compound) | 3 | 3 | |
| Salmonella Typhimurium | Phenolic Extract from Olive Vegetation Water (containing this compound) | 6 - 12 | 6 - 12 | |
| Pseudomonas spp. | Phenolic Extract from Olive Vegetation Water (containing this compound) | 6 - 12 | 6 - 12 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against foodborne pathogens.
Materials:
-
This compound (analytical grade)
-
Appropriate broth medium (e.g., Tryptic Soy Broth (TSB) for general bacteria, specific media as required for fastidious organisms)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the target foodborne pathogen
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator
-
Sterile agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the appropriate broth medium to the desired starting concentration.
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterium overnight in the appropriate broth.
-
Dilute the overnight culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions by transferring 100 µL from well to well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the target microorganism (e.g., 37°C for most common pathogens) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto sterile agar plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Antioxidant Properties of this compound
This compound's antioxidant activity is primarily due to its ability to scavenge free radicals, thereby preventing oxidative damage to lipids and other cellular components in food systems.
Quantitative Antioxidant Data
The following table presents data on the antioxidant efficacy of this compound and related compounds in various food systems.
| Food Matrix | Antioxidant | Concentration | Method | Key Finding | Reference |
| Lard | Phenolic Extract from Olive Mill Wastewater (containing this compound) | 50 - 350 mg/kg | Rancimat | Highly effective for oxidative stabilization. | |
| Poultry Meat | Dietary supplementation with olive cake paté (source of this compound) | N/A | TBARS | Positively affected the antioxidant status and oxidative stability of meat. | |
| Chicken Sausages | Hydroxythis compound Extracts | 50 ppm | TBARS | Decreased lipid oxidation compared to control sausages. |
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Meat
This protocol describes a method to quantify malondialdehyde (MDA), a secondary product of lipid oxidation, in meat samples treated with this compound.
Materials:
-
Meat sample (with and without this compound treatment)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.02 M)
-
Butylated hydroxytoluene (BHT) solution (e.g., 0.1% in ethanol)
-
Homogenizer
-
Water bath
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh 5-10 g of the meat sample into a centrifuge tube.
-
Add 1 mL of BHT solution to prevent further oxidation during the assay.
-
-
Extraction:
-
Add an appropriate volume of cold TCA solution (e.g., 35 mL of 5% TCA for a 10 g sample) to the meat sample.
-
Homogenize the mixture for 30-60 seconds at high speed.
-
Centrifuge the homogenate (e.g., at 3000 x g for 10 minutes at 4°C).
-
Filter the supernatant to obtain a clear extract.
-
-
Reaction with TBA:
-
Mix a known volume of the filtrate (e.g., 5 mL) with an equal volume of TBA reagent in a test tube.
-
Include a blank containing TCA and TBA solution only.
-
-
Color Development:
-
Heat the tubes in a boiling water bath (95-100°C) for a specified time (e.g., 30-60 minutes) to develop the pink chromogen.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer, zeroed with the blank.
-
-
Calculation: Calculate the TBARS value (expressed as mg of MDA per kg of meat) using a standard curve prepared with a malondialdehyde standard.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity in Dairy Products
This protocol details the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of this compound in a dairy matrix like yogurt.
Materials:
-
Yogurt sample (with and without this compound)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol (analytical grade)
-
Centrifuge
-
Vortex mixer
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Extraction:
-
Mix a known weight of the yogurt sample with a suitable solvent (e.g., methanol or ethanol) to extract the antioxidant compounds.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant for analysis.
-
-
DPPH Assay:
-
Prepare a working solution of DPPH in the chosen solvent. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a test tube or a well of a microplate, mix a specific volume of the yogurt extract with a defined volume of the DPPH working solution.
-
Prepare a control containing the solvent instead of the extract.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Mechanisms of Action: Signaling Pathways and Workflows
Understanding the mechanisms by which this compound exerts its preservative effects is crucial for its effective application. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Antioxidant Mechanism: Free Radical Scavenging
This compound's primary antioxidant mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reaction.
Antimicrobial Mechanism: Inhibition of Quorum Sensing
This compound can interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate virulence and biofilm formation. By disrupting QS, this compound can attenuate bacterial pathogenicity.
Experimental Workflow for Evaluating this compound as a Food Preservative
This diagram outlines a logical workflow for the comprehensive evaluation of this compound's potential as a natural food preservative.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum Bactericidal Concentration of Phenols Extracted from Oil Vegetation Water on Spoilers, Starters and Food-Borne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks E. coli anaerobic biofilm formation via YbfA and FNR to increase antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound by Candida albicans Biofilms and Its Role in Quorum Sensing and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a quorum-sensing molecule in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Tyrosol: A Key Biomarker for Virgin Olive Oil Consumption
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosol (4-hydroxyphenylethanol) is a phenolic compound found abundantly in virgin olive oil, a cornerstone of the Mediterranean diet. Its presence in biological fluids serves as a reliable biomarker for virgin olive oil intake. Beyond its role as a dietary marker, this compound and its metabolites exhibit significant bioactive properties, including antioxidant and anti-inflammatory effects, making them subjects of great interest in nutritional science and drug development. These notes provide detailed protocols for the quantification of this compound in human samples and an overview of its role in cellular signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from human intervention studies investigating the urinary excretion of this compound after the consumption of virgin olive oil. These studies demonstrate a clear dose-dependent relationship between olive oil intake and urinary this compound levels, solidifying its utility as a biomarker.
Table 1: Urinary this compound Excretion Following a Single Dose of Virgin Olive Oil
| Study Population | Olive Oil Dose | Peak this compound Excretion Time | Total 24h this compound Excretion (µg) | Reference |
| Healthy Volunteers | 50 mL | 0-4 hours | 281 - 708 | [1] |
| Healthy Volunteers | 50 mL | - | Increased significantly from baseline | [2][3] |
Table 2: Urinary this compound Excretion After Sustained Virgin Olive Oil Consumption
| Study Population | Olive Oil Dose | Duration | Mean 24h Urinary this compound Excretion | Reference |
| Healthy Volunteers | 25 mL/day | 1 week | Increased significantly from baseline | [2][3] |
| Healthy Volunteers | 20 g/day | 6 days | Significantly correlated with intake |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a robust method for the accurate quantification of this compound in human urine samples.
1. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Homogenize the sample by vortexing.
-
Centrifuge 1.5 mL of urine at 12,000 rpm for 10 minutes at 4°C.
-
Take 50 µL of the supernatant and add it to a clean microcentrifuge tube.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 60 seconds.
-
Centrifuge at 14,000 rpm for 12 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the dried residue in 100 µL of methanol:water (60:40, v/v).
2. UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., 50 mm × 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-18 min: Gradient to 100% B
-
18-20 min: Hold at 100% B
-
20-21 min: Return to 2% B
-
21-25 min: Re-equilibration at 2% B
-
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Parameters:
-
Capillary Temperature: 350°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound should be optimized based on the instrument.
Protocol 2: Analysis of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the analysis of this compound in plasma, which often requires derivatization to increase volatility.
1. Sample Preparation and Extraction
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated this compound analog).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
3. GC-MS Analysis
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) to monitor characteristic ions of the this compound-TMS derivative for quantification.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
This compound exerts its anti-inflammatory effects in part by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Conclusion
This compound is a well-established and reliable biomarker for virgin olive oil consumption. The provided protocols offer robust methods for its quantification in biological samples, which is crucial for clinical and nutritional studies. Furthermore, understanding the modulatory effects of this compound on key inflammatory signaling pathways provides a basis for its investigation as a potential therapeutic agent. These application notes serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
References
- 1. Protective effect of hydroxythis compound and this compound metabolites in LPS-induced vascular barrier derangement in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxythis compound, this compound and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of hydroxythis compound and this compound in human urine after intake of extra virgin olive oil produced with an ultrasounds-based technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Tyrosol in Alzheimer's Disease Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Key pathological drivers include Aβ oligomer-induced neurotoxicity, oxidative stress, and neuroinflammation.[3][4] Tyrosol, a phenolic compound found in olive oil, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[5] Preclinical studies suggest this compound can mitigate Aβ oligomer neurotoxicity, reduce oxidative stress, and improve cognitive function in AD models, making it a promising candidate for further investigation. Notably, this compound appears to exert its protective effects without altering the overall Aβ accumulation, pointing towards a mechanism that enhances neuronal resilience.
These application notes provide a detailed experimental framework for researchers to systematically evaluate the neuroprotective efficacy of this compound using established in vitro and in vivo models of Alzheimer's disease.
Part 1: In Vitro Assessment of this compound's Neuroprotective Effects
Objective: To determine the ability of this compound to protect cultured neuronal cells from Aβ-induced toxicity, oxidative stress, and apoptosis.
Model: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, N2a) treated with pre-aggregated Aβ₁₋₄₂ oligomers to induce AD-like pathology.
Overall Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro analysis of this compound.
Protocol 1.1: Cell Culture and Aβ₁₋₄₂ Oligomer Treatment
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Aβ₁₋₄₂ Preparation:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Aliquot and evaporate HFIP to create a peptide film. Store at -80°C.
-
For oligomer preparation, resuspend the peptide film in DMSO to 1 mM and then dilute to 100 µM in serum-free medium.
-
Incubate at 4°C for 24 hours to allow for oligomerization.
-
-
Treatment:
-
Plate cells to desired confluency (e.g., 1x10⁴ cells/well in a 96-well plate).
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Introduce Aβ₁₋₄₂ oligomers (final concentration of 5-10 µM) to the culture medium.
-
Co-incubate for 24-48 hours before performing downstream assays.
-
Protocol 1.2: Cell Viability Assays
-
MTT Assay (Metabolic Activity):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Results are expressed as a percentage of the untreated control.
-
-
LDH Assay (Membrane Integrity):
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure absorbance at the recommended wavelength. Results are expressed as a percentage of the positive control (lysis buffer).
-
Protocol 1.3: Oxidative Stress (ROS) Assay
-
After treatment, wash cells with warm PBS.
-
Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash cells again with PBS.
-
Measure fluorescence (excitation/emission ~485/535 nm) using a fluorescence plate reader.
Protocol 1.4: Apoptosis (Caspase-3) Assay
-
After treatment, lyse the cells according to the protocol of a commercial colorimetric or fluorometric caspase-3 assay kit.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate and incubate.
-
Measure absorbance or fluorescence at the appropriate wavelength.
Data Presentation: In Vitro Results
Table 1: Hypothetical Dose-Dependent Effects of this compound on Aβ₁₋₄₂-Treated Neuronal Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |
|---|---|---|---|---|
| Control (Vehicle) | 100 ± 5.2 | 8 ± 1.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Aβ₁₋₄₂ (10 µM) | 48 ± 4.5 | 85 ± 6.1 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Aβ₁₋₄₂ + this compound (1 µM) | 55 ± 5.1 | 75 ± 5.8 | 3.1 ± 0.3 | 3.8 ± 0.4 |
| Aβ₁₋₄₂ + this compound (10 µM) | 75 ± 6.2 | 40 ± 4.9 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Aβ₁₋₄₂ + this compound (50 µM) | 89 ± 5.8 | 22 ± 3.1 | 1.2 ± 0.1 | 1.4 ± 0.2 |
Part 2: In Vivo Evaluation of this compound's Therapeutic Efficacy
Objective: To assess whether chronic administration of this compound can ameliorate cognitive deficits, reduce oxidative stress, and prevent synaptic protein loss in a transgenic mouse model of AD.
Model: 5XFAD transgenic mice are a suitable model as they develop aggressive Aβ pathology, gliosis, and cognitive impairments starting from 2 months of age. Age-matched wild-type (WT) littermates serve as controls.
Proposed Neuroprotective Signaling Pathway of this compound
Caption: this compound's proposed multi-target signaling pathway.
Protocol 2.1: Animal Handling and this compound Administration
-
Groups: Divide mice into three groups (n=10-15 per group):
-
Wild-Type (WT) + Vehicle
-
5XFAD + Vehicle
-
5XFAD + this compound
-
-
Administration: Begin treatment at 4 months of age and continue for 3 months. Administer this compound (e.g., 20 mg/kg body weight) or vehicle (e.g., saline) daily via oral gavage. Monitor body weight and general health weekly.
Protocol 2.2: Behavioral Testing (Barnes Maze)
-
Purpose: To assess hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular platform with 20 equally spaced holes around the perimeter. One hole leads to a hidden escape box. Visual cues are placed around the room.
-
Acquisition Phase (4 days):
-
Conduct 2-3 trials per mouse per day.
-
Place the mouse in the center of the maze and allow it to explore for up to 2 minutes to find the escape box.
-
Record the latency to find the escape hole and the number of errors (pokes into incorrect holes).
-
-
Probe Trial (Day 5):
-
Remove the escape box.
-
Place the mouse on the maze for 90 seconds.
-
Record the time spent in the target quadrant (where the escape box was) and the number of pokes into the target hole.
-
Protocol 2.3: Brain Tissue Collection and Preparation
-
At the end of the treatment period (7 months of age), euthanize mice via approved methods.
-
Perfuse transcardially with ice-cold PBS.
-
Harvest the brain. Hemisect the brain sagittally.
-
Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.
-
Dissect the other hemisphere (e.g., hippocampus and cortex) and snap-freeze in liquid nitrogen for biochemical analysis.
Protocol 2.4: Immunohistochemistry (IHC)
-
Sectioning: Cryosection the fixed brain hemisphere into 30 µm thick coronal sections.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Synaptic Integrity: Anti-Spinophilin
-
Oxidative Stress: Anti-4-HNE (4-hydroxynonenal)
-
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity or immunoreactive area in specific brain regions (e.g., hippocampal CA3) using image analysis software like ImageJ.
-
Protocol 2.5: ELISA for Inflammatory Cytokines
-
Homogenization: Homogenize the frozen cortex or hippocampus tissue in lysis buffer containing protease inhibitors.
-
Quantification: Use commercial ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain homogenates, following the manufacturer's protocols.
-
Normalization: Normalize cytokine concentrations to the total protein concentration of the lysate, determined by a BCA assay.
Data Presentation: In Vivo Results
Table 2: Hypothetical Effects of this compound Treatment on 5XFAD Mice
| Measurement | WT + Vehicle | 5XFAD + Vehicle | 5XFAD + this compound |
|---|---|---|---|
| Barnes Maze (Probe Trial) | |||
| Time in Target Quadrant (s) | 45 ± 5.1 | 18 ± 3.9 | 35 ± 4.5 |
| IHC Analysis (Hippocampus) | |||
| Spinophilin Intensity (RFU) | 100 ± 8.2 | 42 ± 6.5 | 85 ± 7.9 |
| 4-HNE Intensity (RFU) | 100 ± 9.5 | 350 ± 25.1 | 145 ± 18.3 |
| Biochemical Analysis |
| Cortical TNF-α (pg/mg protein) | 15 ± 2.8 | 65 ± 7.1 | 25 ± 4.2 |
RFU = Relative Fluorescence Units
Logical Flow of Experimental Validation
References
- 1. auctoresonline.org [auctoresonline.org]
- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 3. This compound Reduces Amyloid-β Oligomer Neurotoxicity and Alleviates Synaptic, Oxidative, and Cognitive Disturbances in Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture to Evaluate the Efficacy of Tyrosol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of compounds with antioxidant potential is a critical area of research. Tyrosol, a phenylethanoid found in olive oil, has demonstrated significant antioxidant and protective effects against oxidative damage in various cell models.[1][2] These application notes provide detailed protocols for inducing oxidative stress in cultured cells to test the protective effects of this compound. The methodologies cover the induction of oxidative stress using common chemical inducers, treatment with this compound, and subsequent quantification of cellular responses.
Key Experimental Protocols
Protocol 1: Induction of Oxidative Stress using Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a widely used agent to induce oxidative stress in vitro due to its ability to generate hydroxyl radicals via the Fenton reaction.[3][4]
Materials:
-
Cell line of choice (e.g., ARPE-19, L6, HEK-293)[5]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO or ethanol)
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control group treated with the solvent used to dissolve this compound. Incubate for a predetermined time (e.g., 2, 4, 12, or 24 hours) to allow for cellular uptake and potential induction of antioxidant enzymes.
-
Induction of Oxidative Stress:
-
Prepare fresh dilutions of H₂O₂ in serum-free medium. It is crucial to perform a dose-response experiment to determine the optimal H₂O₂ concentration for your specific cell line, typically ranging from 50 µM to 1 mM.
-
After the this compound pre-treatment period, remove the medium and wash the cells gently with PBS.
-
Add the H₂O₂-containing medium to the cells and incubate for a specific duration (e.g., 15 minutes to 4 hours). This incubation time should also be optimized for the cell line and the endpoint being measured.
-
-
Post-treatment Analysis: Following the H₂O₂ incubation, remove the medium and proceed with the desired assays to measure cell viability, ROS production, lipid peroxidation, or antioxidant enzyme activity.
Protocol 2: Induction of Oxidative Stress using Menadione
Menadione, a synthetic naphthoquinone, induces oxidative stress by redox cycling, which generates superoxide radicals.
Materials:
-
Same as Protocol 1, with the exception of Menadione instead of H₂O₂.
Procedure:
-
Cell Seeding and this compound Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Induction of Oxidative Stress:
-
Prepare fresh dilutions of menadione in serum-free medium. A typical concentration range for inducing oxidative stress is 10-100 µM.
-
After this compound pre-treatment, remove the medium, wash with PBS, and add the menadione-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1 to 6 hours).
-
-
Post-treatment Analysis: Proceed with the relevant assays to assess the protective effects of this compound.
Protocol 3: Induction of Oxidative Stress using Glucose Oxidase
Glucose oxidase is an enzyme that catalyzes the oxidation of glucose to produce H₂O₂ in a controlled manner, providing a more sustained model of oxidative stress.
Materials:
-
Same as Protocol 1, with the addition of Glucose Oxidase.
Procedure:
-
Cell Seeding and this compound Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Induction of Oxidative Stress:
-
Prepare a working solution of glucose oxidase in the cell culture medium. The concentration will need to be optimized, but a starting point could be in the range of 2.5 to 10 mU/mL.
-
After this compound pre-treatment, replace the medium with the glucose oxidase-containing medium. The presence of glucose in the medium will serve as the substrate.
-
Incubate for an extended period, such as 12 to 24 hours, to allow for the gradual production of H₂O₂.
-
-
Post-treatment Analysis: Following the incubation, analyze the cells for markers of oxidative stress and the protective effects of this compound.
Quantitative Data Presentation
The following tables summarize typical quantitative data that can be generated from these experiments.
Table 1: Effect of this compound on Cell Viability under H₂O₂-induced Oxidative Stress
| Treatment Group | This compound (µM) | H₂O₂ (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.2 |
| Vehicle Control | 0 (Vehicle) | 200 | 45 ± 4.1 |
| This compound | 10 | 200 | 60 ± 3.8 |
| This compound | 25 | 200 | 75 ± 4.5 |
| This compound | 50 | 200 | 88 ± 3.9 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | This compound (µM) | Oxidative Stress Inducer | Relative Fluorescence Units (RFU) |
| Control | 0 | None | 100 ± 8.5 |
| Inducer Control | 0 | H₂O₂ (200 µM) | 350 ± 25.1 |
| This compound | 25 | H₂O₂ (200 µM) | 180 ± 15.7 |
| This compound | 50 | H₂O₂ (200 µM) | 120 ± 10.3 |
Table 3: Effect of this compound on Lipid Peroxidation (MDA Levels)
| Treatment Group | This compound (µM) | Oxidative Stress Inducer | MDA (nmol/mg protein) |
| Control | 0 | None | 0.5 ± 0.08 |
| Inducer Control | 0 | Menadione (50 µM) | 2.8 ± 0.21 |
| This compound | 25 | Menadione (50 µM) | 1.5 ± 0.15 |
| This compound | 50 | Menadione (50 µM) | 0.9 ± 0.11 |
Table 4: Effect of this compound on Antioxidant Enzyme Activity (SOD)
| Treatment Group | This compound (µM) | Oxidative Stress Inducer | SOD Activity (U/mg protein) |
| Control | 0 | None | 150 ± 12.5 |
| Inducer Control | 0 | H₂O₂ (200 µM) | 80 ± 9.8 |
| This compound | 25 | H₂O₂ (200 µM) | 110 ± 10.2 |
| This compound | 50 | H₂O₂ (200 µM) | 135 ± 11.7 |
Visualization of Workflows and Pathways
Caption: General experimental workflow for testing this compound's protective effects.
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
Detailed Methodologies for Key Experiments
Cell Viability Assay (MTT Assay)
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular ROS (DCFH-DA Assay)
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. ROS levels are reported as relative fluorescence units (RFU) compared to the control.
Lipid Peroxidation Assay (TBARS Assay for MDA)
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
To a known amount of protein, add thiobarbituric acid (TBA) solution in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge.
-
Measure the absorbance of the supernatant at 532 nm. MDA concentration is calculated using a standard curve and normalized to the protein content.
Antioxidant Enzyme Activity Assays (e.g., Superoxide Dismutase - SOD)
Commercially available kits are recommended for measuring the activity of antioxidant enzymes like SOD and catalase. These kits typically provide a standardized protocol and reagents. The general principle for SOD activity assays involves the inhibition of a superoxide-generating system. The activity is then measured spectrophotometrically and normalized to the total protein content of the cell lysate. In some studies, this compound has been shown to increase the activity of antioxidant enzymes like catalase and SOD.
References
- 1. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revista.uepb.edu.br [revista.uepb.edu.br]
- 3. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. childrenshospital.org [childrenshospital.org]
- 5. This compound protects RPE cells from H2O2-induced oxidative damage in vitro and in vivo through activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tyrosol's Cardioprotective Effects using the Langendorff Heart Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Langendorff isolated heart model is a powerful ex vivo technique for investigating cardiac physiology and pharmacology in a controlled environment, free from systemic influences. This application note provides a detailed protocol for utilizing the Langendorff apparatus to study the cardioprotective effects of Tyrosol, a phenolic compound found in olive oil, against ischemia-reperfusion (I/R) injury. This compound and its more potent derivative, Hydroxythis compound, have garnered significant interest for their antioxidant and anti-inflammatory properties, which are believed to contribute to their cardioprotective potential.[1] These compounds have been shown to mitigate myocardial damage by modulating key signaling pathways involved in cell survival and apoptosis.
This document outlines the necessary materials, experimental procedures, and data analysis techniques for assessing the efficacy of this compound in a simulated myocardial infarction model.
Data Presentation
The following tables summarize quantitative data from studies investigating the cardioprotective effects of this compound and its closely related compound, Hydroxythis compound. It is important to note that a significant portion of the detailed mechanistic and quantitative research has been conducted on Hydroxythis compound.
Table 1: Effect of Hydroxythis compound on Myocardial Infarct Size and Apoptosis
| Parameter | Control (I/R) | Hydroxythis compound + I/R | Percent Change | Reference |
| Myocardial Infarct Size (%) | 51.3 ± 7.7 | 38.6 ± 3.1 | ↓ 24.8% | [2] |
| Myocardial Infarct Size (%) | ~55% | ~24% | ↓ 57% | [3][4][5] |
| Apoptotic Index (%) | 22.1 ± 4.3 | 13.3 ± 2.1 | ↓ 39.8% |
Table 2: Effect of this compound on Cellular Markers of Ischemia-Reperfusion Injury in H9c2 Cardiomyocytes
| Parameter | Control (I/R) | This compound (0.50 mM) + I/R | Percent Change | Reference |
| Necrotic Cell Injury (%) | 33.8 ± 3.2 | 12.1 ± 1.4 | ↓ 64.2% | |
| Reactive Oxygen Species (ROS) Accumulation (fold change) | 3.3 ± 0.3 | 1.8 ± 0.1 | ↓ 45.5% |
Experimental Protocols
Langendorff Isolated Heart Perfusion Protocol
This protocol describes the standard procedure for isolating and perfusing a rodent heart using the Langendorff apparatus to model ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Heparin solution (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)
-
Langendorff apparatus (including perfusion reservoir, water jacket, aortic cannula, bubble trap, and peristaltic pump)
-
Surgical instruments (scissors, forceps, hemostats)
-
Pressurized oxygen tank with 95% O2 / 5% CO2
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection. Administer heparin (1000 IU/kg) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold KH buffer to induce cardiac arrest.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure it with a suture.
-
Perfusion Initiation: Start retrograde perfusion with oxygenated (95% O2 / 5% CO2) and warmed (37°C) KH buffer at a constant pressure (e.g., 70-80 mmHg). The heart should resume beating.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor baseline cardiac function parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Ischemia-Reperfusion Protocol:
-
Baseline: Record baseline functional data for 10-15 minutes.
-
Ischemia: Induce global ischemia by stopping the perfusion for a specified period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and allow the heart to reperfuse for a longer duration (e.g., 120 minutes).
-
Protocol for Investigating this compound's Cardioprotection
This protocol details the administration of this compound within the Langendorff I/R model.
Experimental Groups:
-
Sham Control: Hearts perfused for the entire duration without ischemia.
-
I/R Control: Hearts subjected to the ischemia-reperfusion protocol without any treatment.
-
This compound Treatment: Hearts perfused with KH buffer containing this compound before the ischemic event. The concentration of this compound should be determined based on preliminary dose-response studies (e.g., 10-100 µM).
Procedure:
-
Follow the Langendorff Isolated Heart Perfusion Protocol as described above.
-
For the this compound Treatment group, introduce this compound into the KH buffer at the desired concentration during the stabilization period, typically for 15-20 minutes before inducing ischemia.
-
Proceed with the ischemia and reperfusion phases as described in the general protocol.
-
Continuously record cardiac function parameters throughout the experiment.
-
At the end of the reperfusion period, the heart can be processed for further analysis.
Assessment of Myocardial Infarct Size
Materials:
-
1% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer
-
Formalin (10%)
Procedure:
-
At the end of the experiment, remove the heart from the Langendorff apparatus.
-
Freeze the heart at -20°C for approximately 30 minutes.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted area remains pale.
-
Fix the stained slices in 10% formalin.
-
Image the slices and quantify the infarct size as a percentage of the total ventricular area using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Signaling Pathways
The cardioprotective effects of this compound and Hydroxythis compound are attributed to their ability to modulate several key signaling pathways that regulate cellular responses to oxidative stress and apoptosis.
Caption: Signaling pathways involved in this compound-mediated cardioprotection.
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the cardioprotective effects of this compound using the Langendorff heart model.
Caption: Experimental workflow for Langendorff heart ischemia-reperfusion studies.
Conclusion
The Langendorff heart model provides a robust and reproducible platform for investigating the direct cardioprotective effects of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the potential of this compound to mitigate ischemia-reperfusion injury. The provided data and pathway diagrams offer a foundational understanding of the mechanisms that may underlie this compound's beneficial effects on the heart. Further investigation into the specific dose-response relationships and a direct comparison with its more potent derivative, Hydroxythis compound, will be crucial for the development of this compound as a potential therapeutic agent for cardiovascular diseases.
References
- 1. This compound Prevents Ischemia/Reperfusion-Induced Cardiac Injury in H9c2 Cells: Involvement of ROS, Hsp70, JNK and ERK, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxythis compound Protects against Myocardial Ischemia/Reperfusion Injury through a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Cardioprotective Potential of Hydroxythis compound: Insights from an Acute Myocardial Infarction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the Cardioprotective Potential of Hydroxythis compound: Insights from an Acute Myocardial Infarction Model - CONICET [bicyt.conicet.gov.ar]
Troubleshooting & Optimization
Technical Support Center: Improving the Water Solubility of Tyrosol for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges related to the low water solubility of Tyrosol in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound has limited solubility in aqueous solutions. Its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 3 mg/mL. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q2: What are the common organic solvents used to dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.
Q3: What is the recommended maximum concentration of DMSO in cell culture media?
To avoid cytotoxic effects, the final concentration of DMSO in cell culture media should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, though some may be sensitive to concentrations as low as 0.1%.[1][2][3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: Can I use ethanol to dissolve this compound for cell culture experiments?
Yes, ethanol can be used to dissolve this compound. However, like DMSO, the final concentration of ethanol in the cell culture medium should be minimized to prevent solvent-induced toxicity.
Q5: Are there alternative methods to improve the water solubility of this compound without using organic solvents?
Yes, complexation with cyclodextrins is a widely used method to enhance the aqueous solubility of hydrophobic compounds like this compound.[4][5] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, thereby increasing its solubility in water.
Q6: How stable are this compound solutions?
This compound stock solutions in anhydrous DMSO can be stored at -20°C for extended periods. However, aqueous solutions of this compound are less stable and should ideally be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than a day.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL |
Table 2: Recommended Final Concentrations of Solvents in Cell Culture
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Some cell lines may be sensitive to >0.1%. Always include a vehicle control. |
| Ethanol | ≤ 0.5% (v/v) | Similar to DMSO, cytotoxicity should be evaluated for the specific cell line. |
Troubleshooting Guide: this compound Precipitation in Cell Culture
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into the cell culture medium.
-
Possible Cause A: Exceeded Aqueous Solubility. The final concentration of this compound in the medium is above its solubility limit in the aqueous environment, even with a small percentage of DMSO.
-
Solution:
-
Decrease the final concentration of this compound. If your experimental design allows, lower the working concentration of this compound.
-
Increase the final DMSO concentration (with caution). If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the this compound in solution. Always verify the solvent tolerance of your cells.
-
Use a stepwise dilution method. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, dilute the stock in a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm the media. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
-
-
Possible Cause B: Temperature Shock. Adding a cold stock solution to warm media can cause the compound to precipitate.
-
Solution: Allow the this compound stock solution to come to room temperature before adding it to the pre-warmed cell culture medium.
-
Issue 2: The solution is initially clear but a precipitate forms over time in the incubator.
-
Possible Cause A: Compound Instability. this compound may degrade or aggregate over time under cell culture conditions (37°C, CO2 environment).
-
Solution: Prepare fresh this compound working solutions immediately before each experiment. Avoid storing diluted this compound solutions.
-
-
Possible Cause B: Interaction with Media Components. this compound may interact with components in the serum or the basal medium, leading to precipitation.
-
Solution:
-
Test solubility in your specific medium. Perform a solubility test of this compound in your complete cell culture medium (including serum) to determine its maximum soluble concentration under your experimental conditions.
-
Consider using a serum-free medium for the treatment period if your experiment allows.
-
-
Issue 3: Using cyclodextrins, but still observing precipitation.
-
Possible Cause: Incorrect Molar Ratio. The molar ratio of cyclodextrin to this compound may not be optimal for complexation.
-
Solution: Experiment with different molar ratios of cyclodextrin to this compound to find the optimal ratio for solubilization. A 1:1 molar ratio is a good starting point.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for a few minutes may aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment, ensuring the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix immediately by gentle inversion or pipetting.
-
Use the freshly prepared working solution to treat your cells.
-
Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS at the desired concentration (e.g., 1-10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Once the this compound is dissolved, filter-sterilize the solution using a 0.22 µm syringe filter.
-
This aqueous stock solution can then be further diluted in cell culture medium to the desired final concentration.
-
Mandatory Visualization
References
- 1. Evidences of hydroxythis compound as an anti-inflammatory agent in Parkinson’s disease: insights into the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxythis compound, this compound and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stability of Tyrosol in aqueous solutions at different pH and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tyrosol in aqueous solutions under different pH and temperature conditions. Due to limited direct quantitative stability data for this compound in the public domain, data for the closely related and less stable compound, hydroxythis compound, is presented to illustrate expected trends. This compound is generally considered to be a relatively stable phenolic compound, less prone to autooxidation than many other polyphenols[1].
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other phenolic compounds, is primarily influenced by pH, temperature, presence of oxygen, exposure to light, and the presence of metal ions[2].
Q2: How does pH affect this compound stability?
A2: Generally, the stability of phenolic compounds like this compound decreases as the pH becomes more alkaline. This is attributed to the deprotonation of phenolic hydroxyl groups, which increases their susceptibility to oxidation[3].
Q3: What is the impact of temperature on this compound solutions?
A3: Elevated temperatures can accelerate the degradation of this compound. Thermal treatments have been reported to cause a decrease in this compound-like substances in olive oils[2][3]. For long-term storage of aqueous stock solutions, freezing (e.g., at -20°C) is recommended to prevent degradation.
Q4: My this compound solution has changed color. What does this indicate?
A4: Color formation, such as a reddish hue, in solutions of phenolic compounds can indicate oxidative degradation and the formation of quinone-type structures and other chromophores. This is more pronounced with hydroxythis compound but can potentially occur with this compound under harsh conditions.
Q5: Are there any specific ions I should be aware of when preparing my aqueous solutions?
A5: Yes, the presence of metal cations, such as calcium, can catalyze the oxidation of phenolic compounds. The ionic content of the water used (e.g., tap water vs. purified water) can significantly impact stability. For instance, tap water with high mineral content has been shown to degrade hydroxythis compound more rapidly than water with low mineral content.
Data Presentation: Stability of Hydroxythis compound (as a proxy for this compound trends)
Disclaimer: The following data is for hydroxythis compound. This compound is expected to be more stable under similar conditions. These tables are intended to show general trends.
Table 1: Effect of Temperature on the Stability of Hydroxythis compound (25 mg/L and 250 mg/L) in Aqueous Solution over One Week
| Concentration | Storage Temperature | Degradation (%) |
| 25 mg/L | 4°C | ~10% |
| 25 mg/L | Room Temperature (~25°C) | ~25% |
| 250 mg/L | 4°C | Similar to 25 mg/L |
| 250 mg/L | Room Temperature (~25°C) | Similar to 25 mg/L |
| Data adapted from a 2011 study on hydroxythis compound stability. The study noted that at higher concentrations, the compound is more stable. |
Table 2: Effect of pH on the Stability of Hydroxythis compound (50 ppm) in Simulated Tap Water after 24 Hours at Room Temperature
| pH | % Hydroxythis compound Remaining |
| 6.5 | 66% |
| 7.0 | 50% |
| 7.5 | 42% |
| 8.0 | 36% |
| Data adapted from a 2025 study on hydroxythis compound stability. The study also noted that the presence of calcium ions further increased the degradation. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of this compound concentration in solution | - High pH of the aqueous solution.- Storage at elevated temperatures.- Presence of catalytic metal ions (e.g., from tap water).- Exposure to oxygen and/or light. | - Adjust pH to a slightly acidic range if compatible with the experiment.- Store stock solutions frozen (-20°C) and working solutions refrigerated (4°C) for short periods.- Prepare solutions using purified water (e.g., Milli-Q).- Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect from light using amber vials or by wrapping containers in foil. |
| Appearance of unexpected peaks in chromatogram | - Degradation of this compound into oxidation or dimerization products. | - Confirm the identity of new peaks using mass spectrometry (MS).- Review solution preparation and storage procedures to minimize degradation as described above. |
| Color change in the this compound solution | - Oxidation of this compound, potentially forming quinone-like structures. | - This is a strong indicator of degradation. Discard the solution and prepare a fresh one, taking precautions to minimize oxidation (see above). |
| Inconsistent results between experiments | - Inconsistent preparation of solutions (e.g., different water sources, pH variations).- Different storage times or conditions for solutions. | - Standardize the protocol for solution preparation, including the water source, pH, and degassing steps.- Prepare fresh solutions for each experiment or define a strict maximum storage time for working solutions. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solutions
This protocol outlines a general method for assessing the stability of this compound under various pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9). Use high-purity water and buffer components.
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the appropriate solvent (e.g., purified water or a small amount of methanol followed by dilution with water) to create a concentrated stock solution.
-
Incubation: Dilute the this compound stock solution into the prepared buffer solutions to achieve the final desired concentration. Aliquot these solutions into vials. For temperature testing, place sets of vials at each desired temperature (e.g., 4°C, 25°C, 40°C). Protect all samples from light.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each condition for analysis.
-
Sample Analysis: Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography with UV and/or Mass Spectrometry detection (HPLC-UV/MS).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile is typical for the separation of phenolic compounds.
-
Detection: Monitor the absorbance at the λmax of this compound (around 275-280 nm) and use MS to identify any degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
References
- 1. Hydroxythis compound, this compound and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The olive biophenol hydroxythis compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The olive biophenol hydroxythis compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
Technical Support Center: Tyrosol Extraction from Olive Pomace
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of Tyrosol from olive pomace.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound yield is significantly lower than expected. What are the common causes?
Answer: Low this compound yield is a frequent challenge stemming from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Solvent Choice: The polarity of your solvent is critical. While various solvents can be used, aqueous ethanol mixtures are common. An optimal concentration is often around 60% ethanol[1][2]. Using pure water or pure ethanol may result in lower yields depending on the specific composition of your pomace.
-
Incorrect Extraction Parameters: Temperature and time are crucial. For conventional solvent extraction, temperatures around 50-70°C for a duration of 20 to 120 minutes have been shown to be effective[1][2]. Over-extraction at excessively high temperatures or for extended periods can lead to the degradation of phenolic compounds[1].
-
Inefficient Extraction Method: Conventional maceration can be time-consuming and less efficient. Consider using advanced green extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE), which have been shown to provide higher yields in shorter times. ASE, in particular, has been reported as a highly effective method.
-
Pomace Quality and Pre-treatment: The concentration of this compound and its precursors in olive pomace varies with the olive variety, harvest season, and storage conditions. Fresh pomace should be frozen immediately to preserve its phenolic profile. Drying the pomace before extraction is a common pre-treatment step that can affect the extraction yield.
-
pH of the Extraction Medium: The pH of the solvent can influence the stability and solubility of phenolic compounds. While significant changes in total phenolic content may not occur across different pH levels, extreme acidic or alkaline conditions can cause degradation.
FAQ 2: The purity of my this compound extract is low. How can I remove interfering compounds?
Answer: Olive pomace extracts are complex mixtures containing sugars (like glucose), alditols (like mannitol), and other phenolic compounds which can interfere with purification and analysis.
-
Liquid-Liquid Extraction (LLE): LLE using a solvent like ethyl acetate can effectively recover this compound while leaving more polar impurities, such as sugars, in the aqueous phase. This method has shown high recovery rates for hydroxythis compound, a related compound.
-
Solid-Phase Extraction (SPE): Using adsorbent resins or cartridges (e.g., C18) can purify the extract. The process involves passing the crude extract through the cartridge, washing away impurities with water, and then eluting the phenolic fraction with a solvent like methanol or ethyl acetate.
-
Membrane Filtration: A multi-step membrane filtration process can be used for purification on a larger scale. This can involve sequential steps of ultrafiltration (to remove large molecules) and nanofiltration (to separate phenolics from sugars and salts). The final concentrate can then be further enriched using reverse osmosis.
FAQ 3: Which extraction solvent should I choose for optimal this compound recovery?
Answer: The choice of solvent is a critical parameter. The ideal solvent should be efficient, safe, and environmentally friendly.
-
Ethanol-Water Mixtures: These are among the most effective and commonly used solvents. A ratio of 60:40 (v/v) ethanol to water has been identified as optimal in some studies, providing a good balance of polarity to extract this compound and related phenols at 50°C. Other studies have found 60% ethanol at 70°C to be effective for maximizing total phenolic content.
-
Water: As a green solvent, water is a viable option, especially when combined with advanced extraction techniques like Microwave-Assisted Extraction (MAE). Aqueous extraction is also the first step in scalable processes that use membrane technology for purification.
-
Natural Deep Eutectic Solvents (NaDES): For a completely green approach, NaDES (e.g., choline:glycerol) can be used. These solvents are biodegradable and have shown high efficiency in extracting phenolic compounds directly from olive products.
FAQ 4: My extract has developed a reddish color over time. Is the this compound degrading?
Answer: Yes, color change can indicate degradation. Hydroxythis compound, a closely related and often co-extracted biophenol, is known to undergo oxidative transformation in neutral or mildly alkaline aqueous solutions, resulting in a distinct red color. This can occur even in tap water due to the presence of bicarbonate ions, without the need for enzymes or metal catalysts. To mitigate this:
-
Store extracts at a slightly acidic pH.
-
Protect extracts from light and oxygen.
-
Use antioxidants if permissible for your application.
-
Store at low temperatures (-20°C is recommended for long-term storage).
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Different Extraction Techniques for Phenolic Compounds from Olive Pomace
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Phenolic Content (mg TE/g DOP*) | Reference |
|---|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | 60% Ethanol | 50 | 5 | 5.31 ± 0.04 | |
| Ultrasound-Assisted (Probe) | 60% Ethanol | 50 | 5 | 5.04 ± 0.06 | |
| Ultrasound-Assisted (Bath) | 60% Ethanol | 50 | 5 | 4.80 ± 0.11 | |
| Conventional Maceration (CM) | 60% Ethanol | 50 | 20 | 3.80 (approx.) | |
| Microwave-Assisted (MAE) | Water | 50 | 60 | Not specified, but high EY** |
*DOP: Dried Olive Pomace; TE: this compound Equivalents **EY: Extraction Yield
Table 2: this compound Yield Under Optimized Ultrasound-Assisted Extraction (UAE) Conditions
| Parameter | Optimal Value | This compound Yield (mg/g of extract) | Reference |
|---|---|---|---|
| Sonication Time | 28 min | 14 ± 1 | |
| Ultrasonic Power | 490 W |
| Ethanol Concentration | 7.3% | | |
Experimental Protocols
Protocol 1: Optimized Conventional Solvent Extraction
This protocol is based on a method optimized for extracting phenols from olive pomace.
-
Sample Preparation: Use fresh olive pomace. If stored, ensure it was frozen.
-
Solvent Preparation: Prepare a 60% (v/v) aqueous ethanol solution.
-
Extraction:
-
Weigh 1 part of olive pomace and mix it with 5 parts of the 60% ethanol solvent (e.g., 10 g pomace to 50 mL solvent).
-
Place the mixture in a shaker bath set to 70°C.
-
Shake at 100 rpm for 120 minutes.
-
-
Separation:
-
After extraction, centrifuge the mixture to separate the solid pomace from the liquid extract.
-
Collect the supernatant (the liquid extract).
-
-
Sample Preparation for Analysis:
-
Freeze-dry the extract to obtain a solid residue.
-
Before analysis, dissolve a known amount of the dried extract in HPLC-grade water.
-
Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.
-
Protocol 2: RP-HPLC-DAD Quantification of this compound
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography with Diode-Array Detection method for quantifying this compound.
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 150 x 3.9 mm) and a DAD detector.
-
Mobile Phase:
-
Solvent A: 0.05 M Sodium Acetate buffer (pH=5) or 2% acetic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient program is typically used to separate this compound from other phenolic compounds. The specific gradient will depend on the column and exact mobile phases used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.
-
Detection: Monitor the elution at 280 nm, which is a characteristic absorption wavelength for simple phenols like this compound.
-
Quantification:
-
Prepare a series of standard solutions of pure this compound at known concentrations.
-
Inject the standards to create a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered extract sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows and relationships in the this compound extraction process.
Caption: General workflow for this compound extraction and purification from olive pomace.
Caption: Troubleshooting flowchart for addressing low this compound extraction yield.
Caption: Key factors influencing the efficiency of this compound extraction from olive pomace.
References
Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Tyrosol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasound-assisted extraction (UAE) of Tyrosol.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the ultrasound-assisted extraction of this compound?
A1: The efficiency of this compound extraction using UAE is primarily influenced by four key parameters: solvent composition, extraction time, ultrasonic power (or amplitude), and temperature. The solid-to-liquid ratio is also an important factor to consider for maximizing extraction yield.
Q2: What is the optimal solvent for extracting this compound using ultrasound?
A2: Ethanol-water mixtures are commonly used for the extraction of this compound and other phenolic compounds from olive products.[1][2] The optimal ethanol concentration can vary, but studies have shown high yields with concentrations ranging from as low as 7.3% to 30%.[1][2] The choice of solvent is critical as it affects the polarity and solubility of the target compounds.
Q3: How does ultrasonic power or amplitude affect this compound extraction?
A3: Higher ultrasonic power or amplitude generally leads to increased extraction efficiency. This is due to enhanced acoustic cavitation, which causes the disruption of plant cell walls and facilitates the release of intracellular compounds. However, excessively high power can lead to the degradation of the target compounds. Optimal power levels need to be determined experimentally for each specific setup.
Q4: What is the recommended extraction time for this compound using UAE?
A4: One of the main advantages of UAE is the reduced extraction time compared to conventional methods.[1] Optimal extraction times for this compound can be as short as 5 to 28 minutes, depending on the other parameters. Prolonged exposure to ultrasound can lead to the degradation of phenolic compounds.
Q5: Should I be concerned about temperature during the ultrasound-assisted extraction of this compound?
A5: Yes, temperature is a critical parameter. While moderate increases in temperature can enhance extraction efficiency by increasing solvent diffusivity, high temperatures can lead to the degradation of thermolabile compounds like this compound. It is often recommended to perform UAE at controlled, lower temperatures to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal solvent concentration: The polarity of the solvent may not be ideal for this compound. 2. Insufficient ultrasonic power/amplitude: The cell walls of the plant material are not being effectively disrupted. 3. Extraction time is too short: The solvent has not had enough time to penetrate the matrix and solubilize the this compound. 4. Inadequate sample preparation: Large particle size of the raw material can limit solvent access. | 1. Optimize solvent concentration: Experiment with different ethanol-water ratios. 2. Increase ultrasonic power/amplitude: Gradually increase the power setting on your ultrasonicator. Monitor for any signs of degradation. 3. Increase extraction time: Incrementally increase the sonication time. 4. Reduce particle size: Mill or grind the raw material to a smaller, uniform particle size to increase the surface area for extraction. |
| Degradation of this compound | 1. Excessive ultrasonic power/amplitude: High-intensity ultrasound can generate free radicals that degrade phenolic compounds. 2. High extraction temperature: this compound is a thermolabile compound and can degrade at elevated temperatures. 3. Prolonged extraction time: Extended exposure to ultrasonic waves and higher temperatures can lead to degradation. | 1. Reduce ultrasonic power/amplitude: Use the lowest effective power setting. 2. Control the temperature: Use a cooling jacket or an ice bath to maintain a low and stable temperature during extraction. 3. Reduce the extraction time: Optimize for the shortest time that gives a good yield. |
| Inconsistent Results | 1. Inhomogeneous sample: Variation in the particle size or composition of the raw material. 2. Fluctuations in ultrasonic power: Inconsistent power output from the ultrasonicator. 3. Variable extraction temperature: Lack of proper temperature control. 4. Inconsistent positioning of the ultrasonic probe: The depth and position of the probe in the extraction vessel can affect the energy distribution. | 1. Ensure sample homogeneity: Thoroughly mix and sieve the raw material to ensure a uniform particle size. 2. Calibrate and maintain the ultrasonicator: Ensure the equipment is functioning correctly and providing a consistent power output. 3. Implement strict temperature control: Use a temperature-controlled bath or a well-monitored cooling system. 4. Standardize probe positioning: Mark the probe and the vessel to ensure consistent placement for each experiment. |
| Foaming in the Extraction Vessel | 1. Presence of saponins or other surface-active compounds in the raw material. 2. High ultrasonic power. | 1. Add a small amount of food-grade antifoaming agent. 2. Reduce the ultrasonic power. 3. Use a larger extraction vessel to provide more headspace. |
Experimental Protocols
1. Sample Preparation
-
Source Material: Olive pomace, olive leaves, or other olive by-products.
-
Drying: Dry the plant material at 40-50°C in an oven until a constant weight is achieved to prevent enzymatic degradation.
-
Grinding: Grind the dried material into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size (e.g., <0.5 mm). This increases the surface area for extraction.
2. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a general guideline and should be optimized for your specific equipment and sample.
-
Mixing: Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel (e.g., a 250 mL beaker).
-
Solvent Addition: Add the extraction solvent (e.g., 100 mL of 30% ethanol in water) to achieve a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Sonication:
-
Place the extraction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
If using a probe, ensure it is submerged to a consistent depth in the center of the vessel.
-
Set the desired ultrasonic power/amplitude (e.g., 300 W or 40% amplitude) and extraction time (e.g., 15 minutes).
-
Use a cooling jacket or an ice bath to maintain a constant temperature (e.g., 25°C).
-
-
Separation: After sonication, separate the solid and liquid phases by centrifugation (e.g., 5000 rpm for 10 minutes) followed by filtration through a suitable filter paper (e.g., Whatman No. 1).
-
Solvent Evaporation: Evaporate the solvent from the liquid extract under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude this compound extract.
-
Storage: Store the dried extract in a cool, dark, and dry place for further analysis.
3. Quantification of this compound (Example using HPLC)
-
Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter it through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system. Identify and quantify the this compound peak in the sample by comparing the retention time and peak area with the calibration curve.
Data Presentation
Table 1: Optimized UAE Parameters for this compound and Hydroxythis compound Extraction from Olive Pomace
| Parameter | Optimal Value | Reference |
| Processing Time | 28 min | |
| Ethanol Concentration | 7.3% | |
| Ultrasonic Power | 490 W | |
| Resulting Yield | ||
| This compound | 14 ± 1 mg/g of extract | |
| Hydroxythis compound | 36 ± 2 mg/g of extract | |
| Overall Extraction Yield | 30 ± 2% |
Table 2: Optimized UAE Parameters for Hydroxythis compound from Fermented Olive Leaves
| Parameter | Optimal Value (Strain 1: ATCC 14917) | Optimal Value (Strain 2: BAA 793) | Reference |
| Ultrasonic Amplitude | 30% | 45% | |
| Ethanol Concentration | 30% | 10% | |
| Extraction Time | 5 min | 9 min | |
| Resulting Yield | |||
| Hydroxythis compound | 362.29 ± 2.31 mg/L | 248.79 ± 4.14 mg/L |
Mandatory Visualization
References
- 1. Ultrasound-assisted extraction of hydroxythis compound and this compound from olive pomace treated by gamma radiation: process optimization and bioactivity assessment - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasound-Assisted Extraction of Hydroxythis compound from Lactiplantibacillus plantarum Fermented Olive Leaves: Process Optimization and Bioactivity Assessment [mdpi.com]
Technical Support Center: Overcoming Low Bioavailability of Tyrosol
This technical support guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and detailed protocols to address the challenges of Tyrosol's low bioavailability in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A1: The low oral bioavailability of this compound is not due to poor absorption but to its extensive and rapid metabolism. After oral administration, this compound is quickly absorbed and undergoes significant first-pass metabolism, primarily in the liver. It is converted into more water-soluble conjugates, such as sulfates and glucuronides, which are then rapidly eliminated from the body, mainly through urine.[1][2] This rapid conversion and excretion limit the systemic exposure to free, active this compound.
Q2: What are the major metabolites of this compound found in plasma and urine?
A2: The primary metabolic pathway for this compound is Phase II conjugation. The most abundant metabolite identified in both rat and human studies is this compound-4-sulfate (T4S).[1][2] this compound-4'-O-glucuronide is also a significant metabolite found in urine.[3] Unlike the related compound hydroxythis compound, this compound does not have an ortho-diphenolic structure and therefore is not a substrate for methylation by catechol-O-methyltransferase (COMT).
Q3: What are the most promising strategies to enhance this compound's bioavailability?
A3: Key strategies focus on protecting this compound from rapid metabolism and enhancing its absorption profile. These include:
-
Liposomal Encapsulation: Enclosing this compound within liposomes can protect it from metabolic enzymes and facilitate its transport across the intestinal barrier.
-
Nanoformulations: Utilizing various nanocarriers can improve solubility, protect from degradation, and provide controlled release.
-
Chemical Modification: Synthesizing this compound derivatives, such as esters, can increase its lipophilicity and alter its pharmacokinetic profile.
-
Optimizing the Food Matrix: The formulation or food matrix in which this compound is delivered can significantly impact its absorption. For instance, administration in an olive oil-based solution has been shown to result in higher bioavailability compared to an aqueous solution in rats.
Q4: Has liposomal encapsulation been shown to be effective for this compound?
A4: Yes. A recent study demonstrated that encapsulating this compound into liposomes using a pH-driven method significantly improved its oral bioavailability in rats. This formulation led to a 2.25-fold increase in maximum plasma concentration (Cmax) and a 1.5-fold increase in the total systemic exposure (AUC) compared to free this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High inter-individual variability in pharmacokinetic data. | Genetic polymorphisms in metabolic enzymes (e.g., SULTs, UGTs).Differences in gut microbiota.Variations in diet or fasting state of subjects. | Increase sample size to improve statistical power.Screen subjects for relevant genetic markers if feasible.Standardize diet and fasting protocols strictly for all subjects before and during the study. |
| Low or undetectable levels of free this compound in plasma. | Extremely rapid metabolism and clearance.Analytical method lacks sufficient sensitivity. | Ensure the analytical protocol includes a hydrolysis step (using enzymes like β-glucuronidase/sulfatase) to measure total this compound (free + conjugated).Optimize the LC-MS/MS method to achieve a lower limit of detection (LOD) and quantification (LOQ). |
| Poor encapsulation efficiency (EE) in liposomal formulations. | Incorrect pH during the pH-driven loading method.Suboptimal lipid composition (e.g., phospholipid to cholesterol ratio).this compound concentration exceeds the loading capacity of the liposomes. | Strictly control the pH gradient during preparation; this is critical for driving the un-ionized this compound across the lipid bilayer.Optimize the mass ratio of phospholipid to cholesterol to enhance membrane stability and loading.Test different this compound-to-lipid mass ratios to find the optimal loading concentration. |
| Inconsistent results when administering this compound in different vehicles. | The food or liquid matrix significantly affects absorption kinetics. | Clearly define and standardize the administration vehicle in the study protocol. For comparability, use identical matrices across all experimental groups. Report the full composition of the vehicle. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from preclinical studies investigating this compound and its enhanced formulations.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Rat Plasma After a Single Oral Dose.
| Dose | Metabolite | Cmax (µg/mL) | Tmax (min) |
| 100 mg/kg | This compound-4-sulfate (T4S) | 7.9 | 10.7 |
| 200 mg/kg | This compound-4-sulfate (T4S) | 12.1 | 10.6 |
Data sourced from a study in rats. Cmax and Tmax values refer to the major metabolite, indicating rapid absorption and metabolism.
Table 2: Comparative Bioavailability of Free this compound vs. This compound Liposomes (Tyr-LPs) in Rats.
| Formulation | Relative Cmax Increase | Relative AUC Increase |
| This compound Liposomes (Tyr-LP) | 2.25-fold (P < 0.01) | 1.5-fold (P < 0.01) |
Data represents the fold-increase in key bioavailability parameters for the liposomal formulation compared to an equivalent dose of free this compound.
Experimental Protocols
Protocol for this compound Liposome (Tyr-LP) Preparation via pH-Driven Method
This protocol is based on the methodology that successfully enhanced this compound's bioavailability. The principle relies on creating a pH gradient across the liposomal membrane to drive the encapsulation of the weakly acidic this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) and Cholesterol
-
Citric acid buffer (e.g., 0.1 M, pH 4.0)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Organic solvent (e.g., Chloroform/Methanol mixture)
Methodology:
-
Lipid Film Hydration:
-
Dissolve Soybean Phosphatidylcholine and cholesterol in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then in a desiccator to remove any residual solvent.
-
-
Formation of Empty Liposomes:
-
Hydrate the lipid film with the acidic citrate buffer (pH 4.0) by vortexing. This will form multilamellar vesicles (MLVs).
-
To create smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Remote Loading via pH Gradient:
-
Raise the pH of the external medium by adding the alkaline phosphate buffer (pH 7.4) to the liposome suspension. This creates a pH gradient (acidic inside, neutral/alkaline outside).
-
Dissolve this compound in this external medium. The neutral this compound molecules will diffuse across the lipid bilayer into the acidic interior of the liposomes.
-
Inside the liposomes, the acidic environment will cause this compound to become ionized, trapping it inside and allowing for high encapsulation efficiency.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against a fresh buffer or by size exclusion chromatography.
-
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a this compound formulation.
Subjects:
-
Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Acclimatization and Fasting:
-
House the rats in a controlled environment for at least one week before the experiment.
-
Fast the animals overnight (approx. 12 hours) prior to dosing, with free access to water.
-
-
Dosing:
-
Divide rats into groups (e.g., Control Group receiving free this compound, Test Group receiving Tyr-LP).
-
Administer the this compound formulation orally via gavage at a defined dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 720 minutes post-dosing).
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Analysis (UPLC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins by adding a solvent like methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Chromatography: Use a UPLC system with a C18 column. Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Analyze samples using a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and its key metabolites (e.g., T4S).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic fate of this compound after oral administration.
Caption: Major metabolic pathway of orally administered this compound.
Experimental Workflow for Bioavailability Assessment
This workflow outlines the key steps in comparing the bioavailability of a novel this compound formulation against a standard control.
Caption: Workflow for a comparative pharmacokinetic study of this compound.
Logic Diagram for Formulation Strategy
This diagram illustrates the logical approach behind using liposomal encapsulation to overcome this compound's low bioavailability.
References
- 1. Pharmacokinetics of this compound Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound Metabolites in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxythis compound Bioavailability: Unraveling Influencing Factors and Optimization Strategies for Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Potential interferences in the spectrophotometric quantification of Tyrosol
Welcome to the technical support center for the spectrophotometric quantification of Tyrosol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common spectrophotometric methods for quantifying this compound?
The most common method is the Folin-Ciocalteu (F-C) assay, which is a widely used method for determining total phenolic content. This assay is based on the principle that phenols and other reducing substances react with the F-C reagent (a mixture of phosphomolybdate and phosphotungstate) under alkaline conditions to produce a blue-colored complex that can be measured spectrophotometrically, typically at a wavelength of 765 nm. While not specific to this compound, it is often used to estimate its concentration. Another method is direct UV-Vis spectrophotometry, where the absorbance of this compound is measured at its maximum absorption wavelength, which is around 275-280 nm.
Q2: My this compound readings seem unexpectedly high. What could be the cause?
Elevated this compound readings in spectrophotometric assays, particularly the Folin-Ciocalteu method, are often due to the presence of interfering substances in your sample. The F-C reagent is not specific to phenolic compounds and can react with any reducing substance present. Common interferences include:
-
Reducing sugars: Fructose and xylose have been shown to have a high interaction with the F-C reagent, potentially leading to an overestimation of the phenolic content.[1] Glucose, however, has been reported to have minimal interference.
-
Ascorbic acid (Vitamin C): This is a strong reducing agent and can significantly inflate the apparent this compound concentration.
-
Proteins: Some amino acids, particularly tyrosine and tryptophan, can react with the F-C reagent.[2]
-
Other reducing agents: Substances like sodium metabisulphite and L-cysteine can also interfere.
-
Organic acids: Formic acid and acetic acid have been shown to interfere with the assay.
Q3: How can I minimize or eliminate interferences in my this compound quantification?
Several strategies can be employed to mitigate the impact of interfering substances:
-
Sample Preparation: Proper sample preparation is crucial. This may involve a cleanup step to remove interfering compounds.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for separating phenolic compounds like this compound from interfering substances such as sugars and proteins. A detailed protocol is provided in the "Experimental Protocols" section.
-
Blank Correction: Using an appropriate blank that contains the sample matrix without this compound can help to correct for some background interference.
-
pH Adjustment: Modifying the pH of the assay can sometimes reduce the reactivity of certain interfering substances. For instance, lowering the pH in the Folin-Ciocalteu assay can minimize the interference from reducing sugars.[3]
-
Chromatographic Methods: For highly accurate and specific quantification, it is recommended to use chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. These methods separate this compound from other compounds in the sample before quantification, thus eliminating interferences.
Q4: Can I use direct UV-Vis spectrophotometry for this compound quantification?
Yes, direct UV-Vis spectrophotometry can be used by measuring the absorbance at this compound's maximum absorption wavelength (around 275-280 nm). However, this method is only suitable for pure or very simple samples where other compounds do not absorb at the same wavelength. In complex matrices, the absorbance readings are likely to be affected by other UV-absorbing compounds, leading to inaccurate results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Absorbance Readings / Overestimation of this compound | Presence of reducing substances (e.g., ascorbic acid, sugars, proteins). | 1. Perform a sample cleanup using Solid-Phase Extraction (SPE) (see protocol below). 2. If ascorbic acid is suspected, consider pre-treatment of the sample or use a modified assay protocol. 3. For samples with high sugar content, adjust the pH of the Folin-Ciocalteu assay to a more neutral level.[3] 4. Use a matrix-matched blank for the spectrophotometric measurement. 5. Confirm results with a more specific method like HPLC. |
| Low or No Signal | This compound concentration is below the detection limit of the assay. | 1. Concentrate the sample using techniques like evaporation or SPE. 2. Ensure the spectrophotometer is calibrated and functioning correctly. 3. Verify the integrity of your this compound standard. |
| Poor Reproducibility | Inconsistent sample preparation or assay procedure. | 1. Ensure accurate and consistent pipetting of all reagents and samples. 2. Maintain a consistent incubation time and temperature for the color development reaction. 3. Thoroughly mix all solutions at each step. 4. Use high-quality, clean cuvettes for absorbance measurements. |
| Precipitate Formation in the Assay Mixture | High concentration of certain compounds in the sample or incorrect reagent preparation. | 1. Dilute the sample before analysis. 2. Ensure the sodium carbonate solution in the Folin-Ciocalteu assay is properly prepared and filtered. 3. Perform a cleanup step like SPE to remove interfering substances. |
Data Presentation: Quantitative Interference Data
The following tables summarize the potential quantitative impact of common interfering substances on the spectrophotometric quantification of phenolic compounds using the Folin-Ciocalteu assay. While this data is not specific to this compound, it provides a strong indication of the potential for interference.
Table 1: Effect of Ascorbic Acid on Phenolic Compound Quantification
| Ascorbic Acid Concentration (mg/mL) | Absorbance of Phenolic Test Solution + Ascorbic Acid | % Increase in Absorbance vs. Control |
| 0 (Control) | 0.58 | 0% |
| 0.5 | 0.77 | 33% |
Data adapted from a study by Bastola et al. (2017) on a phenolic test solution. The control contained a mixture of seven phenolic compounds.
Table 2: Effect of Tyrosine on Phenolic Compound Quantification
| Tyrosine Concentration (mg/mL) | Absorbance of Phenolic Test Solution + Tyrosine | % Increase in Absorbance vs. Control |
| 0 (Control) | 0.58 | 0% |
| 0.5 | 0.70 | 21% |
Data adapted from a study by Bastola et al. (2017) on a phenolic test solution. The control contained a mixture of seven phenolic compounds.
Table 3: Effect of Sugars on Phenolic Compound Quantification
| Sugar Type | Interference Level | Notes |
| Glucose | No significant interference | Bastola et al. (2017) found no interference from glucose at a concentration of 40 mg/mL. |
| Fructose | High | Can significantly overestimate the total phenolic content.[1] |
| Xylose | High | Shows a high degree of interaction with the Folin-Ciocalteu reagent. |
| Sucrose, Mannose, Rhamnose | Low | These sugars have been shown to have a lower effect on the assay. |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound using the Folin-Ciocalteu Method
This protocol is a standard method for determining the total phenolic content, which can be used to estimate this compound concentration.
Materials:
-
Folin-Ciocalteu reagent
-
Sodium carbonate (Na₂CO₃) solution (20% w/v)
-
This compound standard solution (known concentrations)
-
Methanol or appropriate solvent for sample extraction
-
Distilled water
-
Spectrophotometer
-
Volumetric flasks, pipettes, and test tubes
Procedure:
-
Sample Preparation: Extract this compound from your sample using an appropriate solvent (e.g., methanol). Dilute the extract to a concentration that falls within the linear range of your standard curve.
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay: a. To a test tube, add 0.5 mL of the diluted sample extract or standard solution. b. Add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent. c. Mix thoroughly and let it stand for 5 minutes at room temperature. d. Add 2.0 mL of 20% sodium carbonate solution. e. Mix thoroughly and incubate in a water bath at 40°C for 30 minutes, or at room temperature for 2 hours, for color development. f. After incubation, measure the absorbance at 765 nm using a spectrophotometer. Use a blank solution containing the solvent instead of the sample/standard.
-
Calculation: Plot a standard curve of absorbance versus this compound concentration. Determine the concentration of this compound in your sample by interpolating its absorbance value on the standard curve. Remember to account for any dilution factors.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general procedure for using SPE to remove interfering substances before the spectrophotometric analysis of this compound.
Materials:
-
SPE cartridge (e.g., C18 or a polymeric sorbent)
-
Methanol (for conditioning and elution)
-
Acidified water (e.g., water with 0.1% formic acid, for equilibration and washing)
-
Sample extract
-
SPE manifold or vacuum system
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol through it. Do not let the cartridge dry out.
-
Equilibration: Equilibrate the cartridge by passing 3-5 mL of acidified water through it.
-
Loading: Load your sample extract onto the cartridge. The flow rate should be slow and steady (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3-5 mL of acidified water to remove polar, interfering compounds like sugars and some organic acids.
-
Elution: Elute the retained this compound from the cartridge using 3-5 mL of methanol. Collect the eluate.
-
Analysis: The collected eluate can now be used for spectrophotometric analysis as described in Protocol 1.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Quantification
Caption: A logical workflow diagram for troubleshooting common issues in the spectrophotometric quantification of this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: A diagram illustrating the signaling pathway of this compound's anti-inflammatory effects, primarily through the inhibition of MAPK and NF-κB pathways.
References
- 1. Hydroxythis compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated Folin-Ciocalteu method for total phenolics quantification of condensed tannin-rich açaí (Euterpe oleracea Mart.) seeds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting Tyrosol quantification by HPLC: peak tailing and resolution issues
<content_type> <sub_type> "FAQs" sub_type> <title> Technical Support Center: Troubleshooting Tyrosol Quantification by HPLC title> content_type>
This guide addresses common issues encountered during the quantification of this compound by High-Performance Liquid Chromatography (HPLC), with a specific focus on peak tailing and resolution problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound quantification?
Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] This distortion is problematic because it can lead to:
-
Inaccurate Quantification: Asymmetrical peaks result in unreliable and inconsistent peak area calculations, compromising the accuracy of this compound quantification.[2]
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.[2]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[2]
For phenolic compounds like this compound, maintaining peak symmetry is critical for accurate and reliable results.
Q2: My this compound peak is tailing. What are the most likely causes and how can I fix them?
Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Primary Cause: Secondary Silanol Interactions this compound, a polar phenolic compound, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based C18 columns. These interactions create a secondary, stronger retention mechanism for some this compound molecules, causing them to elute later and create a "tail".
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to add an acidic modifier to the mobile phase. Using a low-pH mobile phase (e.g., pH 2.5-3.5 with 0.1% formic or acetic acid) suppresses the ionization of the silanol groups, minimizing their ability to interact with this compound.
-
Use a Modern, End-Capped Column: High-purity, Type B silica columns are manufactured to have fewer and less accessible residual silanols. "End-capped" columns have been chemically treated to block most of the active silanol groups, significantly reducing the potential for these unwanted interactions.
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., 25-50 mM) can help mask the residual silanol activity and improve peak shape.
Other Common Causes & Solutions:
| Cause | Recommended Solution | Rationale | Citations |
| Column Overload | Dilute the sample or reduce the injection volume. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and peak distortion. | |
| Column Contamination | Use a guard column and filter all samples. If contamination is suspected, flush the column according to the manufacturer's instructions. | Particulates and strongly retained impurities from the sample matrix can accumulate on the column frit or packing material, causing peak distortion. | |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are secure. | Excessive volume between the injector, column, and detector can cause the peak to broaden before it is detected. |
Troubleshooting Workflow for Peak Tailing
This diagram outlines a logical approach to diagnosing and resolving peak tailing issues for this compound analysis.
Figure 1. Troubleshooting workflow for HPLC peak tailing.
Q3: How can I improve the resolution between my this compound peak and an adjacent impurity?
Resolution in HPLC is a measure of the separation between two peaks. Improving it involves optimizing the efficiency, selectivity, or retention factor of your method.
Strategies to Improve Resolution:
-
Adjust Mobile Phase Strength (Retention Factor, k):
-
Action: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
Effect: This will increase the retention time of both this compound and the impurity. If the compounds have different hydrophobicities, this can increase the time between the peaks, improving separation.
-
-
Change Mobile Phase Selectivity (Selectivity, α):
-
Action: This is often the most powerful way to change resolution.
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the interactions with your analytes and the stationary phase, changing peak spacing.
-
Adjust pH: If the impurity has a different pKa than this compound, adjusting the mobile phase pH can change the ionization state of one compound more than the other, leading to significant changes in retention and selectivity.
-
-
-
Increase Column Efficiency (Efficiency, N):
-
Action:
-
Use a column with smaller particles (e.g., switch from a 5 µm to a 3 µm or sub-2 µm column).
-
Use a longer column (e.g., switch from 150 mm to 250 mm).
-
-
Effect: Higher efficiency columns produce narrower (sharper) peaks. Sharper peaks are less likely to overlap, resulting in better resolution.
-
Comparative Table of Resolution Strategies:
| Strategy | Parameter Affected | Typical Action | Expected Outcome | Citations |
| Modify Retention | Retention Factor (k) | Decrease organic solvent % (e.g., from 40% to 35% ACN). | Increases retention time for all peaks, potentially increasing the gap between them. | |
| Modify Selectivity | Selectivity (α) | Change organic solvent (ACN to MeOH) or adjust mobile phase pH. | Changes the relative retention of peaks, potentially moving them apart. Most powerful effect. | |
| Increase Efficiency | Efficiency (N) | Use a longer column or a column with smaller particles. | Produces sharper, narrower peaks, which are easier to resolve from one another. |
Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase for this compound Analysis
This protocol describes the preparation of a common mobile phase used to improve this compound peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid (or acetic acid), high-purity grade
-
0.45 µm solvent filtration apparatus
-
Graduated cylinders and solvent bottles
Procedure:
-
Prepare Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate the solution for 10-15 minutes to degas.
-
-
Prepare Organic Phase (Mobile Phase B):
-
Pour 1 L of HPLC-grade acetonitrile or methanol into a separate, clean solvent bottle.
-
Sonicate for 10-15 minutes to degas.
-
-
System Setup:
-
Filter both mobile phases using a 0.45 µm filtration system if your system does not have inline filters.
-
Place the solvent lines into the respective bottles.
-
The final mobile phase composition (e.g., 80% A, 20% B) will be mixed by the HPLC pump. A common starting point for this compound is an isocratic elution with a low percentage of organic solvent.
-
Signaling Pathways & Workflows
Mechanism of Peak Tailing Suppression
The following diagram illustrates how adding acid to the mobile phase mitigates secondary interactions between this compound and the C18 stationary phase, thereby preventing peak tailing.
References
Technical Support Center: Optimizing Tyrosol Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and consistent delivery of Tyrosol in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our results between animals in the same treatment group. What could be the cause?
A1: Inconsistent results are often linked to the administration protocol. Here are several factors to consider:
-
Vehicle Selection: this compound's bioavailability is significantly influenced by the vehicle. Oil-based vehicles, such as olive oil, have been shown to result in higher oral bioavailability compared to aqueous solutions.[1][2] Ensure the vehicle is consistent across all animals and that this compound is properly dissolved or suspended.
-
Administration Technique: For oral gavage, improper technique can lead to inaccurate dosing or aspiration, causing distress and affecting results. Ensure all personnel are thoroughly trained in the correct procedure for the specific animal model.
-
Fasting State of Animals: The presence of food in the stomach can affect the absorption of this compound. Standardizing the fasting period before administration can help reduce variability.
-
Circadian Rhythm: The timing of administration can influence the metabolic processes of the animals. Dosing at the same time each day is recommended to minimize variations due to circadian rhythms.
Q2: What is the recommended vehicle for administering this compound?
A2: For oral administration, an oil-based vehicle is recommended to enhance bioavailability. Studies have demonstrated that this compound administered in an olive oil solution has significantly higher oral bioavailability (around 98% in rats) compared to an aqueous solution (around 71% in rats).[1][2] If an aqueous vehicle is necessary, consider using a suspension in polyethylene glycol.[3] For intravenous administration, this compound can be dissolved in saline.
Q3: We are concerned about the low bioavailability of this compound. How can we optimize its delivery?
A3: Low bioavailability is a known challenge with this compound due to its rapid metabolism. Here are some strategies to improve its delivery:
-
Route of Administration: Intravenous administration bypasses first-pass metabolism in the liver, leading to higher systemic exposure compared to oral administration. However, the choice of route depends on the experimental goals.
-
Formulation: As mentioned, using an oil-based vehicle for oral delivery can significantly improve absorption.
-
Dosage: While increasing the dose can lead to higher plasma concentrations, it's essential to consider potential dose-dependent effects and toxicity. Refer to dose-response studies to determine the optimal dosage for your specific research question.
Q4: What are the known metabolites of this compound, and should we be measuring them?
A4: The primary metabolite of this compound in rats is this compound-4-sulfate (T4S). After oral administration, this compound is rapidly absorbed and metabolized, mainly in the liver, and its metabolites are excreted via the kidneys within approximately 8 hours. Depending on your research focus, measuring the levels of T4S in plasma and urine can provide a more accurate picture of this compound's exposure and metabolic fate in your animal model.
Data Presentation: Pharmacokinetics of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound's main metabolite, this compound-4-sulfate (T4S), in rats after a single oral administration.
| Animal Model | Administration Route | Dose (mg/kg) | Vehicle | Cmax (µg/mL) | Tmax (min) | T1/2 (h) | Reference |
| Rat | Oral | 100 | Polyethylene Glycol | 7.9 | 10.7 | - | |
| Rat | Oral | 200 | Polyethylene Glycol | 12.1 | 10.6 | - |
Note: Data for other animal models such as mice and rabbits are limited in the reviewed literature.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice and Rats
This protocol provides a standardized method for the oral administration of this compound using a gavage needle.
Materials:
-
This compound
-
Vehicle (e.g., olive oil, polyethylene glycol)
-
Appropriately sized gavage needles (for mice: 18-20 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to the desired concentration. If using a suspension, ensure it is homogenous by vortexing before each administration.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg.
-
Gently restrain the animal to prevent movement. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal securely.
-
-
Gavage Administration:
-
Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus and prevent perforation of the stomach. Mark this length on the gavage needle.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the needle in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Protocol 2: Intravenous Administration of this compound in Rats
This protocol outlines the procedure for administering this compound via the tail vein in rats.
Materials:
-
This compound
-
Sterile saline
-
Restraint device for rats
-
27-30 gauge needles
-
1 mL syringes
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile by filtering it through a 0.22 µm filter.
-
-
Animal Preparation:
-
Place the rat in a restraint device to secure the animal and expose the tail.
-
If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins, making them more visible and accessible.
-
-
Intravenous Injection:
-
Disinfect the injection site on the tail with an alcohol swab.
-
Insert the needle, bevel up, into the lateral tail vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg.
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.
-
-
Post-Injection Care:
-
After removing the needle, apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
References
- 1. search-library.ucsd.edu [search-library.ucsd.edu]
- 2. The in vivo fate of hydroxythis compound and this compound, antioxidant phenolic constituents of olive oil, after intravenous and oral dosing of labeled compounds to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyrosol Stability in Food Matrices
technical support center dedicated to the degradation of tyrosol during food processing and storage.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of this compound in various food processing and storage environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in food products?
A1: The stability of this compound is influenced by a combination of factors. The most critical include:
-
Temperature: Elevated temperatures, especially during processing like frying or prolonged heating, significantly accelerate this compound degradation.[1][2][3]
-
Oxygen Exposure: The presence of oxygen can lead to oxidative degradation of this compound.[4]
-
Light Exposure: Exposure to light, particularly UV light, can induce photo-oxidation and subsequent degradation of this compound.[4]
-
pH: The pH of the food matrix can affect the stability of this compound, with alkaline conditions generally promoting degradation.
-
Enzymatic Activity: Enzymes such as polyphenol oxidase, laccase, and peroxidase can enzymatically oxidize this compound, leading to its degradation.
-
Presence of Metal Ions: Metal cations, such as calcium, can catalyze the oxidation of phenolic compounds like this compound.
Q2: How does the food matrix itself impact the stability of this compound?
A2: The food matrix plays a crucial role in this compound stability. In oil-based matrices like olive oil, this compound is relatively more stable compared to aqueous solutions. The presence of other antioxidants, such as tocopherols in olive oil, can also help protect this compound from degradation. Conversely, in aqueous systems, factors like ionic content can significantly influence degradation rates.
Q3: What are the common degradation products of this compound?
A3: The degradation of this compound primarily occurs through oxidation. This can lead to the formation of various oxidized products, including quinones and polymerized compounds. In the presence of other phenolic compounds, co-oxidation products may also be formed.
Troubleshooting Guides
Issue 1: Unexpectedly low this compound content in my samples after thermal processing.
-
Possible Cause 1: Excessive Heat Exposure. High temperatures are a major driver of this compound degradation. Frying at 180°C can lead to a significant reduction in this compound derivatives. Even prolonged heating at lower temperatures, such as 100°C, can cause a notable decrease.
-
Troubleshooting Tip: Minimize the duration and temperature of heat treatment whenever possible. Consider alternative processing methods that utilize lower temperatures, such as vacuum frying. Monitor and record the temperature profile throughout your experiment.
-
-
Possible Cause 2: Presence of Oxygen. Thermal degradation is often exacerbated by the presence of oxygen.
-
Troubleshooting Tip: If feasible for your experiment, process samples under a nitrogen or argon atmosphere to minimize oxygen exposure. De-gas any solvents or water used in the processing.
-
Issue 2: this compound concentration is decreasing during storage of my food product.
-
Possible Cause 1: Exposure to Light. Light, especially UV radiation, can catalyze the photo-oxidation of this compound.
-
Troubleshooting Tip: Store samples in amber-colored containers or wrap them in aluminum foil to protect them from light. If the experiment requires light exposure, use specific wavelengths that are less likely to cause degradation, if known.
-
-
Possible Cause 2: Inappropriate Storage Temperature. Storing samples at room temperature or higher can lead to gradual degradation over time. The degradation rate of phenolic compounds in virgin olive oil is similar at 5°C and 15°C but increases significantly at 25°C and is even faster at 50°C.
-
Troubleshooting Tip: Store samples at refrigerated (around 4°C) or frozen (-20°C or lower) temperatures to slow down degradation kinetics.
-
-
Possible Cause 3: Oxygen in Headspace. The oxygen present in the headspace of the storage container can contribute to oxidative degradation over time.
-
Troubleshooting Tip: Use containers that can be sealed under vacuum or flush the headspace with an inert gas like nitrogen before sealing.
-
Issue 3: Inconsistent this compound measurements across different batches of the same product.
-
Possible Cause 1: Variability in Raw Materials. The initial concentration of this compound and its precursors (like oleuropein) can vary significantly between different batches of raw materials (e.g., different olive cultivars).
-
Troubleshooting Tip: Whenever possible, source raw materials from a single, well-characterized batch. If this is not feasible, analyze the initial this compound content of each new batch of raw material to establish a baseline.
-
-
Possible Cause 2: Inconsistent Processing Parameters. Minor variations in processing conditions (e.g., temperature, time, mixing speed) can lead to different levels of this compound degradation.
-
Troubleshooting Tip: Implement strict standard operating procedures (SOPs) for all processing steps. Calibrate and regularly check all equipment to ensure consistent performance.
-
Data Presentation: Quantitative Degradation of this compound
The following tables summarize the quantitative data on this compound degradation under various conditions.
Table 1: Effect of Thermal Processing on this compound Stability
| Food Matrix | Processing Condition | Temperature (°C) | Duration | This compound Degradation (%) | Reference |
| Virgin Olive Oil | Frying | 180 | 30 min | Significant decrease in this compound derivatives | |
| Virgin Olive Oil | Frying | 180 | 60 min | Significant decrease in this compound derivatives | |
| Virgin Olive Oil | Boiling | 100 | 2 hours | < 20% | |
| Olive Oil | Heating | 150 | 150 min | > 50% remaining | |
| Olive Oil | Heating | 170 | < 150 min | Significant degradation | |
| Olive Oil | Heating | 220 | < 150 min | Complete decomposition |
Table 2: Effect of Storage Conditions on this compound Stability
| Food Matrix | Storage Condition | Temperature (°C) | Duration | This compound Degradation (%) | Reference |
| Virgin Olive Oil | Dark, limited oxygen | 20 ± 5 | 18 months | Gradual decrease | |
| Virgin Olive Oil | Light exposure | 20 ± 5 | 18 months | Accelerated decrease compared to dark storage | |
| Virgin Olive Oil | Oxygen exposure | 20 ± 5 | 18 months | Accelerated decrease compared to limited oxygen | |
| Virgin Olive Oil | Various | 5-15 | 18 months | Similar initial degradation rate | |
| Virgin Olive Oil | Various | 25 | 18 months | Considerably increased degradation rate | |
| Virgin Olive Oil | Various | 50 | 18 months | Fastest degradation rate | |
| Olive Cake | Open Air | Ambient | 3-5 months | 38.49% | |
| Olive Cake | Under Roof | Ambient | 3 months | Relatively stable |
Experimental Protocols
Protocol 1: Quantification of this compound in Olive Oil by HPLC
This protocol provides a general method for the extraction and quantification of this compound from olive oil.
-
Sample Preparation and Extraction:
-
Weigh 2.5 g of olive oil into a 50 mL centrifuge tube.
-
Add 50 mL of a 2 M HCl solution.
-
Agitate the mixture for 4-6 hours at 25°C to facilitate the hydrolysis of this compound precursors and extraction into the acidic phase.
-
Centrifuge the mixture to separate the oil and aqueous phases.
-
Carefully collect the acidic aqueous phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile is common.
-
Detection: UV detection at approximately 280 nm is suitable for this compound.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Protocol 2: Evaluation of this compound Stability under Thermal Stress
This protocol outlines a method to assess the thermal degradation of this compound in a food matrix.
-
Sample Preparation:
-
Prepare multiple aliquots of the food product containing a known initial concentration of this compound.
-
-
Thermal Treatment:
-
Place the aliquots in a temperature-controlled environment (e.g., oven, water bath, or fryer) set to the desired experimental temperatures (e.g., 100°C, 150°C, 180°C).
-
Remove samples at predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes).
-
-
Sample Cooling and Storage:
-
Immediately cool the samples in an ice bath to halt any further degradation.
-
Store the samples at -20°C or lower until analysis.
-
-
Analysis:
-
Extract and quantify the remaining this compound in each sample using a validated analytical method, such as HPLC (as described in Protocol 1).
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation at each time point and temperature relative to the initial concentration.
-
Plot the degradation over time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Analysis of Tyrosol in Complex Food Samples
Welcome to the technical support center for the analysis of Tyrosol in complex food matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the analysis of this compound in complex food samples like olive oil, wine, or cheese, co-extracting compounds such as lipids, proteins, sugars, and other phenolic compounds can interfere with the ionization of this compound in the mass spectrometer source or cause chromatographic peak distortions.[1][2][3] This can lead to either signal suppression (lower than expected signal) or enhancement (higher than expected signal), resulting in inaccurate quantification.[3][4]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: The presence and extent of matrix effects can be quantified by comparing the signal response of a this compound standard in a pure solvent to the response of a standard spiked into a blank sample matrix that has undergone the entire extraction procedure (matrix-matched standard). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100
A value significantly different from 100% (e.g., outside the range of 80-120%) indicates the presence of matrix effects that require mitigation.
Q3: What are the common analytical techniques for quantifying this compound in food samples?
A3: The most common and effective techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the polar phenolic group of this compound.
Q4: My this compound recovery is low. What are the potential causes and solutions?
A4: Low recovery of this compound can be attributed to several factors:
-
Inefficient Extraction: The chosen extraction solvent or method may not be optimal for your specific food matrix. For instance, a liquid-liquid extraction with a methanol/water mixture is common for olive oil. For more complex matrices, a solid-phase extraction (SPE) might be necessary to effectively isolate this compound.
-
Analyte Degradation: this compound can be susceptible to degradation under certain conditions, such as high temperatures or exposure to light and oxygen. Ensure that sample processing is conducted under appropriate conditions to maintain analyte stability. Storing extracts at low temperatures and in the dark is recommended.
-
Incomplete Hydrolysis: In many food products, this compound exists in esterified forms (e.g., as part of oleuropein). To quantify the total this compound content, a hydrolysis step (acidic or enzymatic) is required to release free this compound. Incomplete hydrolysis will lead to an underestimation of the total this compound concentration.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the analysis of this compound in complex food samples.
| Problem | Potential Cause | Recommended Solution |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | 1. Optimize Chromatographic Separation: Modify the HPLC gradient, change the stationary phase, or adjust the mobile phase composition to better separate this compound from interfering compounds. 2. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. This is only feasible if the this compound concentration remains above the limit of quantification. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects. 4. Use of an Internal Standard: An isotopically labeled internal standard (e.g., d4-Tyrosol) is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. |
| Poor Peak Shape (Tailing, Broadening) | Interaction of this compound with active sites in the chromatographic system (e.g., silanol groups on the column). | 1. Use a Modern, End-capped HPLC Column: These columns have fewer exposed silanol groups. 2. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic or acetic acid) can suppress the ionization of silanol groups and improve peak shape. 3. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. |
| Inconsistent Results/Poor Repeatability | Variability in sample preparation, including extraction and hydrolysis steps. | 1. Standardize Extraction Protocol: Ensure consistent extraction times, solvent volumes, and mixing procedures for all samples. 2. Optimize and Control Hydrolysis: If performing hydrolysis, carefully control the reaction time, temperature, and reagent concentration to ensure complete and reproducible cleavage of this compound esters. 3. Ensure Analyte Stability: Analyze samples promptly after preparation or store them under conditions that prevent degradation (e.g., -20°C). |
| No or Very Low this compound Signal | This compound concentration is below the limit of detection (LOD). | 1. Increase Sample Amount: Use a larger starting amount of the food sample for extraction. 2. Concentrate the Extract: Evaporate the solvent from the final extract and reconstitute in a smaller volume. 3. Optimize MS/MS Parameters: Ensure that the mass spectrometer is tuned and that the precursor and product ion transitions for this compound are optimized for maximum sensitivity. |
Experimental Protocols
Protocol 1: Extraction of this compound from Olive Oil
This protocol describes a common liquid-liquid extraction (LLE) method for isolating this compound from olive oil.
Methodology:
-
Weigh 2.0 g of the olive oil sample into a centrifuge tube.
-
Add 5 mL of a methanol/water solution (80:20, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.
-
Centrifuge the mixture at 5000 rpm for 25 minutes to separate the phases.
-
Carefully collect the upper hydroalcoholic phase (supernatant) containing the phenolic compounds.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Protocol 2: Quantification of Matrix Effects
This protocol outlines the steps to quantify the extent of matrix effects in your analysis.
Methodology:
-
Prepare a Solvent Standard: Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at a known concentration (e.g., 1 µg/mL).
-
Prepare a Matrix-Matched Standard:
-
Select a representative blank food sample that is known to not contain this compound.
-
Perform the complete extraction procedure (e.g., Protocol 1) on this blank sample.
-
Spike the resulting blank matrix extract with the same known concentration of this compound as the solvent standard (e.g., 1 µg/mL).
-
-
Analysis: Analyze both the solvent standard and the matrix-matched standard using your established LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the formula provided in the FAQs section.
Quantitative Data Summary
The following tables summarize typical concentrations of this compound found in various food matrices and performance data from analytical methods.
Table 1: Typical this compound Concentrations in Food Samples
| Food Matrix | This compound Concentration Range (mg/kg or mg/L) | Reference |
| Extra Virgin Olive Oil (Free) | 5 - 15 | |
| Extra Virgin Olive Oil (Total after Hydrolysis) | 32 - 80 | |
| Wine | ~2.1 (Hydroxythis compound, this compound also present) | |
| Cheese | Up to 2.3 (sum of this compound and its metabolites) |
Table 2: Method Validation Data for this compound Analysis
| Parameter | Olive Oil (LC-MS/MS) | Olive Oil (HPLC-DAD) | Cheese (LC-HRMS/MS) |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.99 |
| Repeatability (RSD%) | < 7% | < 11% | < 15% |
| Recovery (%) | ~100% | Not specified | > 70% |
| LOD (mg/kg) | Not specified | Not specified | ~0.005 |
| LOQ (mg/kg) | Not specified | Not specified | ~0.015 |
| Reference |
Visualizations
Caption: Workflow for this compound analysis in food samples.
References
Strategies to enhance the antioxidant activity of Tyrosol through derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on strategies to enhance the antioxidant activity of Tyrosol through derivatization.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives and the assessment of their antioxidant activity.
Synthesis & Derivatization Issues
| Question/Issue | Potential Causes & Solutions |
| Q1: My esterification reaction for creating a lipophilic this compound derivative has a low yield. What are the common causes and how can I resolve this? | A1: Low yields in esterification are common and can often be resolved by addressing the following factors: • Equilibrium Limitations: Fischer esterification is a reversible reaction. To shift the equilibrium towards the product, you can: - Use a large excess of one reactant (usually the less expensive one, like the fatty acid or alcohol).[1] - Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[1] • Presence of Water: The derivatization reagents are often sensitive to moisture. Ensure all glassware is oven or flame-dried and use anhydrous solvents.[2] • Inefficient Catalysis: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in an adequate amount.[1] For enzymatic reactions, ensure the lipase is active and reaction conditions (temperature, pH) are optimal. • Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to side reactions like dehydration or decomposition. Optimize the temperature for your specific substrates. • Steric Hindrance: Bulky groups on the fatty acid or this compound can slow the reaction. In such cases, you may need more forceful conditions (higher temperature, longer reaction time) or consider an alternative synthetic route, such as using an acid chloride instead of a carboxylic acid. |
| Q2: I am observing unexpected side products or impurities after my derivatization reaction. How can I purify my final product? | A2: Purification is crucial for obtaining a pure this compound derivative. Common methods include: • Workup Procedure: After the reaction, a standard workup is needed. This typically involves: 1. Quenching the reaction (e.g., with a weak base like sodium bicarbonate solution to neutralize the acid catalyst). 2. Performing a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate, hexane) and water/brine to separate the product from water-soluble impurities. 3. Drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). • Flash Chromatography: This is the most common method for purifying organic compounds. For lipophilic this compound derivatives, a silica gel column with a non-polar solvent system (e.g., hexane/ethyl acetate gradient) is typically effective. The polarity of the solvent system should be optimized using Thin Layer Chromatography (TLC) first. • Preparative HPLC: For very high purity or difficult separations, reverse-phase preparative HPLC can be used. |
| Q3: My synthesized this compound derivative seems unstable and degrades during purification or storage. What can I do? | A3: The phenolic groups of this compound and its derivatives are susceptible to oxidation. To prevent degradation: • Work under an inert atmosphere: When possible, conduct reactions and purifications under nitrogen or argon to minimize exposure to oxygen. • Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation. • Store properly: Store the purified compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere. Storing the compound neat (without solvent) is often preferable. • Maintain an acidic pH: Hydroxythis compound, a common target, is known to be more stable at an acidic pH. |
Antioxidant Assay Issues
| Question/Issue | Potential Causes & Solutions |
| Q4: My lipophilic this compound derivative is not soluble in the aqueous/methanolic medium of my DPPH or ABTS assay. What are my options? | A4: This is a critical challenge when evaluating lipophilic compounds. • Modify the Solvent System: While DPPH and ABTS assays are traditionally run in methanol or ethanol, you can adapt the solvent. - Use a solvent in which both the radical and your compound are soluble, such as 2-propanol or ethanol/butanol mixtures. - For DPPH, you can use solvents like ethyl acetate or isooctane. Note that the solvent choice can significantly impact the measured antioxidant activity, so consistency is key. • Use a Different Assay: Consider assays designed for lipophilic environments. - Rancimat Test: This method evaluates the ability of an antioxidant to prevent the oxidation of fats and oils, making it ideal for lipophilic compounds. - Cell-based assays (e.g., DCFH-DA): These assays measure antioxidant activity within a cellular environment, which can be more biologically relevant for lipophilic compounds that interact with cell membranes. • Use a Co-solvent: Introduce a small, controlled amount of a solvent like DMSO or THF to dissolve your compound before diluting it into the assay medium. Ensure the final concentration of the co-solvent is low and consistent across all samples, including the control, as it can interfere with the assay. |
| Q5: I am getting inconsistent or non-reproducible results from my antioxidant assays. What are the common pitfalls? | A5: Several factors can lead to variability in antioxidant assays: • Reaction Kinetics: Not all antioxidants react at the same speed. Assays with a fixed time endpoint can underestimate the capacity of slow-reacting compounds. It is crucial to perform a kinetic study to determine when the reaction reaches a steady state for your specific compounds. • Radical Stability: The DPPH and ABTS radicals can degrade over time, especially when exposed to light. Always use freshly prepared radical solutions and store them in the dark. • Interference from Samples: Colored or fluorescent compounds in your sample can interfere with spectrophotometric or fluorometric readings. Always run a sample blank (sample + solvent, without the radical) to correct for this. • pH Sensitivity: The antioxidant activity of phenolic compounds is often pH-dependent. Ensure your assay medium is properly buffered if required. • Stoichiometry: The reaction between the radical and the antioxidant is not always 1:1. It is more accurate to express results as Trolox Equivalents (TEAC) by comparing the activity to a standard curve of Trolox, a water-soluble vitamin E analog. |
II. Frequently Asked Questions (FAQs)
Rationale and Strategy
-
Q1: Why is it necessary to derivatize this compound to enhance its antioxidant activity?
-
While this compound possesses antioxidant properties, its high polarity limits its solubility in lipid-based systems like cell membranes, oils, and fats. Derivatization, particularly lipophilization (e.g., esterification with fatty acids), increases its compatibility with these non-aqueous media. This can improve its bioavailability and allow it to better protect lipids from peroxidation.
-
-
Q2: What are the primary strategies for derivatizing this compound?
-
The most common strategy is lipophilization , which involves attaching a non-polar moiety to the this compound molecule. This is typically achieved through:
-
Esterification: Reacting the primary alcohol group of this compound with a fatty acid (or its more reactive acyl chloride/anhydride) to form an ester.
-
Etherification: Forming an ether linkage, though this is less common than esterification.
-
Alkylation: Adding alkyl carbonate groups has also been shown to enhance antioxidant activity.
-
-
-
Q3: How does increasing lipophilicity affect the antioxidant mechanism?
-
The core antioxidant mechanism of this compound relies on the ability of its phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. Derivatization is typically performed on the primary alcohol group at the end of the ethyl chain, leaving the critical phenolic hydroxyl group intact to participate in antioxidant reactions. Increased lipophilicity allows the derivative to concentrate at the lipid-water interface of emulsions or within cell membranes, placing the antioxidant where lipid-based free radicals are often generated.
-
Experimental Design
-
Q4: Which antioxidant assays are most appropriate for comparing this compound and its lipophilic derivatives?
-
It is crucial to use a panel of assays to get a comprehensive understanding, as different assays reflect different antioxidant mechanisms.
-
For hydrophilic and lipophilic compounds: ABTS is soluble in both aqueous and organic media, making it suitable for comparing compounds with varying polarities. DPPH can also be adapted for lipophilic compounds by changing the solvent.
-
For lipophilic systems: The Rancimat test (measuring lipid oxidation in bulk oil) or cell-based assays are more biologically relevant for assessing the protection of lipidic environments.
-
To measure reducing power: The Ferric Reducing Antioxidant Power (FRAP) assay can be used.
-
-
-
Q5: What is the Nrf2 signaling pathway and how is it relevant to this compound's antioxidant activity?
-
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. When cells are exposed to oxidative stress or certain activators (like polyphenols), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). Studies have shown that this compound and its derivatives can activate this Nrf2/ARE pathway, contributing to their antioxidant effects beyond simple radical scavenging.
-
III. Quantitative Data Summary
The antioxidant activity of this compound and its derivatives can be compared using their IC₅₀ values (the concentration required to inhibit 50% of the radical) from assays like DPPH. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Derivatization Strategy | DPPH IC₅₀ (µM) | Assay Conditions | Reference |
| This compound | Parent Compound | > 1000 | Methanolic solution | |
| Hydroxythis compound | Hydroxylation of this compound | ~ 19.5 - 26.9 | Methanolic solution | |
| This compound Cinnamic Acid Ester | Esterification | ~ 43.1 | Methanolic solution | |
| Hydroxythis compound Acetate | Acetylation | Similar to Hydroxythis compound | In oil and emulsions | N/A |
| Trolox (Reference) | Standard Antioxidant | ~ 5 - 20 | Methanolic solution | |
| Note: IC₅₀ values are highly dependent on specific assay conditions (solvent, reaction time, temperature). The values presented are for comparative purposes and are synthesized from multiple sources. Direct comparison should be made from studies where all compounds were tested under identical conditions. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound Fatty Acid Ester (Lipophilization)
This protocol describes a general procedure for the esterification of this compound with a fatty acid chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Octanoyl chloride, Oleoyl chloride)
-
Anhydrous solvent (e.g., Dimethyl carbonate (DMC), Dichloromethane (DCM), or THF)
-
Anhydrous Pyridine or Triethylamine (base)
-
Drying agent (Anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for workup and chromatography (Ethyl acetate, Hexane, Saturated NaHCO₃ solution, Brine)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath (0°C).
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound spot has disappeared.
-
Workup:
-
Quench the reaction by slowly adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate (NaHCO₃) solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel flash column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound ester.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: DPPH Radical Scavenging Assay (for Lipophilic Derivatives)
This protocol is adapted for evaluating the antioxidant activity of lipophilic compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Solvent for DPPH and sample (e.g., Ethanol, 2-Propanol, or Ethyl Acetate)
-
This compound derivative (sample)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution: Prepare a ~0.2 mM solution of DPPH in the chosen solvent. This solution should be freshly made and kept in an amber bottle to protect it from light.
-
Sample Stock Solutions: Prepare stock solutions of your this compound derivative and Trolox in the same solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample or standard dilution to different wells.
-
Add 20 µL of the solvent to several wells to serve as the negative control (blank).
-
Using a multichannel pipette, add 180-200 µL of the DPPH working solution to all wells. Mix gently.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30-60 minutes. The optimal time should be determined from a kinetic analysis.
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH in the chosen solvent (typically ~517 nm for methanolic/ethanolic solutions).
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (%RSA) for each concentration using the formula: %RSA = [ (A_control - A_sample) / A_control ] * 100 (Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound).
-
Plot the %RSA against the concentration of your sample and the Trolox standard.
-
Determine the IC₅₀ value (concentration that causes 50% inhibition) for your sample from the plot. A lower IC₅₀ indicates higher antioxidant activity.
-
Alternatively, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the slope of the linear range of the dose-response curve for your sample to that of Trolox.
-
V. Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for synthesis and antioxidant evaluation of this compound derivatives.
Diagram 2: Nrf2 Antioxidant Response Pathway
Caption: Activation of the Nrf2/ARE pathway by this compound derivatives.
Diagram 3: Troubleshooting Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in derivatization reactions.
References
Reproducibility and intermediate precision in Tyrosol quantification methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Tyrosol, focusing on reproducibility and intermediate precision.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for ensuring the reproducibility of a this compound quantification method?
A1: To ensure reproducibility, it is crucial to control several factors. These include the stability of the injection system, the purity and flow rate of the carrier gas or mobile phase, the condition and temperature of the chromatographic column, and the stability of the detector.[1] Consistent sample preparation and operational procedures are also vital.[1] For chromatographic methods, variations in column volume and packing density between different columns can significantly influence the reproducibility of retention times.[2]
Q2: What is intermediate precision and how is it different from repeatability?
A2: Intermediate precision refers to the variation in results obtained within the same laboratory but on different days, with different analysts, or using different equipment.[3] It assesses the robustness of the method over time.[4] Repeatability, on the other hand, measures the precision of results over a short period under identical conditions (same analyst, same instrument, same day).
Q3: My retention times for this compound are shifting between injections. What could be the cause?
A3: Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in its composition over time can lead to shifts.
-
Column Temperature: Fluctuations in the column oven temperature will directly impact retention times.
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.
-
Flow Rate Instability: Leaks in the system or issues with the pump can lead to an unstable flow rate of the mobile phase.
-
Column Contamination or Aging: Accumulation of contaminants on the column or degradation of the stationary phase can alter its chemistry and affect retention.
Q4: I am observing poor peak area reproducibility for my this compound standards. What are the potential sources of this issue?
A4: Poor peak area reproducibility is often linked to the injection process and sample stability:
-
Injection Volume Inconsistency: Issues with the autosampler, such as air bubbles in the syringe or incorrect syringe filling, can lead to variable injection volumes. Manual injections are also a common source of variability.
-
Sample Evaporation: If samples are left uncapped in the autosampler for extended periods, solvent evaporation can concentrate the sample, leading to larger peak areas in later injections.
-
Analyte Instability: this compound and its derivatives can be unstable under certain conditions. Degradation of the analyte in the sample vial will result in decreasing peak areas over time. Storing samples at low temperatures (e.g., 4°C) can help mitigate this.
-
Detector Drift: Instability in the detector's response over time can also contribute to variations in peak area.
Q5: What are matrix effects and how can they affect this compound quantification?
A5: Matrix effects are the influence of other components in the sample (the matrix) on the analytical signal of the target analyte (this compound). These effects can either enhance or suppress the signal, leading to inaccurate quantification. In complex matrices like olive oil or wine, co-eluting compounds can interfere with the ionization of this compound in mass spectrometry or absorb at the same wavelength in UV detection. To mitigate matrix effects, strategies such as matrix-matched calibration, standard addition, or thorough sample clean-up procedures are recommended.
Troubleshooting Guides
Issue 1: Peak Tailing for this compound
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Active Sites on Column | Use a mobile phase with a competing base or a different column type. Consider using an acidic modifier in the mobile phase. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, trim the front end of the column or replace it. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase. |
| Dead Volume in the System | Check all connections for gaps and ensure proper fitting of ferrules. |
Issue 2: Inconsistent Results in Intermediate Precision Studies
| Potential Cause | Troubleshooting Step |
| Variability in Standard Preparation | Prepare fresh standards for each run and ensure accurate weighing and dilution. Use a validated and stable stock solution. |
| Differences in Analyst Technique | Standardize the sample preparation and instrument operation procedures with detailed SOPs. |
| Instrument Performance Variation | Perform regular instrument maintenance and performance verification checks. |
| Environmental Factors | Monitor and control laboratory temperature and humidity, as these can affect instrument performance and sample stability. |
| Batch-to-Batch Variation of Reagents/Columns | Qualify new batches of critical reagents and columns before use in routine analysis. |
Experimental Protocols
Representative HPLC-DAD Method for this compound Quantification in Olive Oil
This protocol is a generalized representation based on common practices.
-
Sample Preparation (Extraction):
-
Weigh 5g of olive oil into a 50 mL centrifuge tube.
-
Add 25 mL of a methanol/water (80:20, v/v) solution.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant (the hydroalcoholic extract).
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-20 min, 95% A to 70% A; 20-25 min, 70% A to 50% A; 25-30 min, hold at 50% A; 30-35 min, 50% A to 95% A; 35-40 min, re-equilibration at 95% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector (DAD) at 280 nm.
-
-
Quantification:
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the sample extracts by comparing their peak areas to the calibration curve.
-
Data Presentation
Table 1: Example of Intermediate Precision Data for this compound Quantification
| Day | Analyst | Instrument | Mean Concentration (mg/kg) | Standard Deviation (mg/kg) | Relative Standard Deviation (%) |
| 1 | A | HPLC-1 | 150.2 | 2.5 | 1.66 |
| 2 | A | HPLC-1 | 152.5 | 3.1 | 2.03 |
| 3 | B | HPLC-1 | 148.9 | 2.8 | 1.88 |
| 4 | B | HPLC-2 | 155.1 | 3.5 | 2.26 |
| 5 | A | HPLC-2 | 153.8 | 3.3 | 2.15 |
| Overall | 152.1 | 2.9 | 1.91 |
This table presents hypothetical data to illustrate the assessment of intermediate precision.
Visualizations
Caption: Experimental workflow for this compound quantification in olive oil.
Caption: Troubleshooting decision tree for reproducibility issues.
References
- 1. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 2. Identification of the factors that influence the reproducibility of chromatographic retention data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. mdpi.com [mdpi.com]
Minimizing Tyrosol degradation during sample preparation for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Tyrosol degradation during sample preparation for analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.
Q1: I am observing significantly lower than expected this compound concentrations in my final analysis. What are the potential causes during sample preparation?
A1: Low recovery of this compound can stem from several factors during sample preparation. The most common culprits are:
-
Oxidative Degradation: this compound is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and oxygen.
-
Inappropriate pH: The stability of this compound is pH-dependent. Extreme pH values can lead to its degradation.
-
Enzymatic Degradation: If your sample matrix contains oxidative enzymes, they can degrade this compound.
-
Improper Storage: Storing samples at room temperature or for extended periods without proper stabilization can lead to significant loss of this compound.
-
Suboptimal Extraction: The chosen extraction method may not be efficient for your specific sample matrix, leading to incomplete recovery.
Q2: My this compound samples are turning a reddish color. What does this indicate and how can I prevent it?
A2: A reddish color in your this compound solution is a visual indicator of oxidation. This is often observed in aqueous solutions, particularly at neutral or mildly alkaline pH. The color change is due to the formation of benzoquinone-type compounds.
To prevent this:
-
Work quickly and on ice: Minimize the time your samples are exposed to room temperature.
-
Use antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent can help prevent oxidation.
-
Protect from light: Use amber vials or cover your sample tubes with aluminum foil to shield them from light.
-
Deoxygenate solvents: Purging your solvents with nitrogen or argon gas can remove dissolved oxygen, a key contributor to oxidation.
Q3: I am analyzing this compound in plasma samples and getting inconsistent results. What specific precautions should I take?
A3: Plasma is a complex matrix, and several factors can affect this compound stability and recovery:
-
Sample Collection: Use collection tubes containing an anticoagulant like EDTA. Immediately after collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Enzyme Inhibition: Plasma contains enzymes that can degrade this compound. Adding an enzyme inhibitor cocktail or immediately acidifying the plasma can help preserve the analyte.
-
Storage: If not analyzed immediately, plasma samples should be stored at -80°C.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of biomolecules, potentially affecting this compound stability. It is recommended to aliquot plasma samples into smaller volumes before freezing.[1][2][3][4]
-
Extraction Method: Solid-phase extraction (SPE) is a common and effective method for extracting this compound from plasma.[5] Ensure the SPE cartridge is appropriate for the polarity of this compound and that the loading, washing, and elution steps are optimized.
Q4: What is the optimal pH range for this compound stability during sample preparation?
A4: this compound is most stable in acidic conditions. A pH range of 3-6 is generally recommended for sample preparation and storage of aqueous solutions to minimize oxidative degradation. Alkaline conditions should be avoided as they promote the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.
Q5: How does temperature affect this compound stability?
A5: Elevated temperatures accelerate the degradation of this compound. Therefore, it is crucial to keep samples and extracts cool throughout the preparation process.
-
Perform extractions on ice.
-
Use refrigerated centrifuges.
-
If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.
-
For long-term storage, -20°C or ideally -80°C is recommended.
Quantitative Data Summary
The following tables summarize the stability of this compound and the related, more sensitive compound Hydroxythis compound under various conditions. While specific data for this compound is limited in some studies, the stability trends for Hydroxythis compound are generally indicative for this compound as well, with this compound being comparatively more stable.
Table 1: Stability of Hydroxythis compound in Aqueous Solution at Different Temperatures over 7 Days
| Temperature | Concentration | % Degradation |
| -20°C | 2.5, 25, 250 mg/L | No significant degradation |
| 4°C | 25 mg/L | ~10% |
| Room Temperature (~25°C) | 25 mg/L | ~25% |
Source: Adapted from a study on Hydroxythis compound stability.
Table 2: Effect of pH on Hydroxythis compound Transformation in Simulated Tap Water after 1 Day
| pH | % Hydroxythis compound Remaining |
| 6.5 | 66% |
| 7.0 | 50% |
| 7.5 | 42% |
| 8.0 | 36% |
Source: Adapted from a study on Hydroxythis compound stability in aqueous solutions.
Experimental Protocols
This section provides a generalized methodology for the extraction and analysis of this compound from biological fluids, which can be adapted based on the specific sample matrix and available instrumentation.
1. Sample Preparation (Plasma)
-
Collection: Collect whole blood in EDTA-containing tubes.
-
Centrifugation: Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Acidification: Immediately acidify the plasma with an appropriate acid (e.g., perchloric acid) to precipitate proteins and stabilize this compound.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for extraction.
2. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the acidified plasma supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at low temperature.
-
Reconstitution: Reconstitute the residue in the mobile phase for HPLC or UPLC-MS analysis.
3. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile or methanol (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 275-280 nm.
-
Quantification: Use an external standard calibration curve of this compound.
Visualizations
Diagram 1: General Workflow for this compound Analysis from Biological Samples
A generalized workflow for the analysis of this compound from biological samples.
Diagram 2: Key Factors Leading to this compound Degradation
Key environmental and enzymatic factors that can lead to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of hydroxythis compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate solvent for Tyrosol extraction and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate solvents and methods for Tyrosol extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting this compound?
A1: The choice of solvent largely depends on the sample matrix. For liquid-liquid extraction, ethyl acetate and n-butyl acetate are effective.[1][2] Methanol and ethanol, often in aqueous mixtures (e.g., 80% ethanol or 80% methanol), are widely used for solid-liquid extraction from sources like olive leaves and for direct extraction from olive oil.[3][4][5] For stock solutions, this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).
Q2: How does the polarity of the solvent affect this compound extraction?
A2: this compound is a moderately polar phenolic compound. Therefore, solvents with intermediate polarity, such as ethanol, methanol, and ethyl acetate, are generally effective. For extraction from non-polar matrices like olive oil, a polar solvent like a methanol/water mixture is used to draw out the phenolic compounds. The efficiency can be enhanced by techniques like ultrasound-assisted extraction or by using "green" solvents like Natural Deep Eutectic Solvents (NaDES).
Q3: I need to determine the total this compound content, including its esterified forms. What is the appropriate procedure?
A3: To measure total this compound, a hydrolysis step is necessary to release this compound from its esterified forms (aglycons). This is typically achieved through acid hydrolysis, for example, by heating the sample with a 2 M hydrochloric acid (HCl) solution before proceeding with the extraction.
Q4: What are the recommended analytical techniques for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common method. Detection is typically set at 280 nm. For higher sensitivity and specificity, especially in complex biological matrices, methods like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.
Q5: How should I prepare and store this compound standard solutions?
A5: this compound is typically supplied as a solid. Stock solutions can be prepared in methanol or a methanol/water mixture (e.g., 80/20 v/v). These solutions are stable for several months when stored at +4°C. Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Sample matrix is complex (e.g., high fat content). 4. Incomplete hydrolysis (for total this compound). | 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). Consider solvent mixtures. 2. Optimize extraction parameters. Techniques like sonication or microwave-assisted extraction can improve efficiency. 3. For high-fat samples like cheese, a defatting step with hexane or a low-temperature clean-up (freezing-out) can remove interfering lipids. 4. Ensure complete hydrolysis by optimizing acid concentration, time, and temperature. |
| Poor Chromatographic Resolution / Peak Shape | 1. Improper mobile phase composition. 2. Column degradation. 3. Sample overload. 4. Particulates in the injected sample. | 1. Adjust the mobile phase gradient and/or pH. Adding a small amount of acid (e.g., formic or phosphoric acid) often improves peak shape for phenolic compounds. 2. Flush the column or replace it if necessary. Use a guard column to extend its life. 3. Dilute the sample extract before injection. 4. Filter all samples through a 0.45 µm syringe filter before HPLC analysis. |
| Signal Suppression/Enhancement in MS Analysis | 1. Matrix effects from co-eluting compounds. | 1. Improve sample clean-up using Solid Phase Extraction (SPE). 2. Use a labeled internal standard that co-elutes with this compound to compensate for matrix effects. 3. Dilute the sample to reduce the concentration of interfering compounds. 4. Use alternative ionization techniques less prone to matrix effects, such as Liquid Electron Ionization (LEI). |
| Variability in Quantitative Results | 1. Inconsistent sample preparation. 2. Degradation of this compound during processing. 3. Instability of standard solutions. | 1. Follow a standardized, validated protocol meticulously. Use an internal standard (e.g., syringic acid) to account for variations in extraction and injection volume. 2. Minimize exposure of samples to light and high temperatures. Purge organic solvents with an inert gas to prevent oxidation. 3. Prepare fresh standard solutions regularly and store them properly in the dark at low temperatures. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~28 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Water | Slightly soluble | |
| PBS (pH 7.2) | ~3 mg/mL |
Table 2: Comparison of Extraction Methods and Solvents for this compound
| Source Material | Extraction Method | Solvent(s) | Key Findings | Reference |
| Model Solutions | Liquid-Liquid Extraction | Ethyl Acetate | Higher antioxidant recovery yield compared to diethyl ether or chloroform/isopropanol. | |
| Model Solutions | Liquid-Liquid Extraction | Ionic Liquid ([P6,6,6,14][DCA]) | High extraction efficiency of 96% for this compound. | |
| Olive Oil | Direct Liquid Extraction | Methanol | Effective for direct extraction prior to HPLC analysis. | |
| Olive Oil | Acid Hydrolysis & Extraction | 2 M HCl | Achieved very high recovery of total this compound and Hydroxythis compound from oils. | |
| Olive Leaves | Ohmic Heating Assisted | 80% Ethanol | Significantly higher recovery compared to conventional heating or extraction without heating. | |
| Olive Oil | NaDES Extraction | Choline:Glycerol | Green extraction method allowing for high recovery of this compound and other phenols. |
Experimental Protocols
Protocol 1: Extraction of this compound from Olive Oil for HPLC Analysis
This protocol is adapted from methods used for the direct extraction of phenolic compounds from olive oil.
1. Reagents and Equipment:
-
Olive oil sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringic acid (for internal standard)
-
Vortex mixer
-
Centrifuge
-
10 mL screw-cap test tubes
-
Syringe filters (0.45 µm, PVDF type)
-
HPLC system with UV detector
2. Preparation of Internal Standard (IS) Solution:
-
Prepare a stock solution of syringic acid in methanol/water (80/20, v/v) at a concentration of 1.5 mg/mL.
-
Dilute the stock solution to a final concentration of 0.015 mg/mL with the same solvent mixture. This is the working IS solution.
3. Extraction Procedure:
-
Accurately weigh 2.0 g of the olive oil sample into a 10 mL screw-cap test tube.
-
Add 1 mL of the internal standard solution (0.015 mg/mL syringic acid) to the tube.
-
Add 4 mL of methanol.
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper methanolic phase.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Inject 20 µL of the filtered extract into the HPLC system.
-
Quantify this compound based on the calibration curve of a this compound standard, corrected for the recovery of the internal standard.
Protocol 2: HPLC Analysis of this compound
This is a general-purpose HPLC method for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
2. Gradient Elution Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 0% A, 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.
3. Calibration:
-
Prepare a series of this compound standard solutions in the mobile phase (or methanol/water) in a concentration range relevant to the expected sample concentrations (e.g., 0.5 - 100 µg/mL).
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Decision tree for selecting an extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. internationaloliveoil.org [internationaloliveoil.org]
- 4. researchgate.net [researchgate.net]
- 5. Extractability of oleuropein, hydroxythis compound, this compound, verbascoside and flavonoid-derivatives from olive leaves using ohmic heating (a green process f ... - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00252G [pubs.rsc.org]
Validation & Comparative
Tyrosol vs. Hydroxytyrosol: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two prominent phenolic compounds found in olive oil: tyrosol and hydroxythis compound. Drawing upon experimental data, this document aims to offer an objective evaluation of their relative performance in various antioxidant assays and to elucidate the underlying molecular mechanisms of their action.
Executive Summary
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the quantitative data on the antioxidant capacity of this compound and hydroxythis compound from various experimental assays. It is important to note that direct comparison is most accurate when values are derived from the same study under identical experimental conditions.
| Antioxidant Assay | This compound | Hydroxythis compound | Key Findings & Citations |
| DPPH Radical Scavenging Activity | Weaker activity | Stronger activity; IC50 = 0.7 µg/mL | Hydroxythis compound and its esters are stronger antioxidants in scavenging DPPH radicals[1]. |
| ABTS Radical Scavenging Activity | Weaker activity | Stronger activity | Hydroxythis compound consistently shows higher radical scavenging activity than this compound[1]. |
| Ferric Reducing Antioxidant Power (FRAP) | Lower activity | ~25-fold higher activity | The total antioxidant capacity of hydroxythis compound was 25-fold higher than this compound in the FRAP assay[2]. |
| Oxygen Radical Absorbance Capacity (ORAC) | Lower activity | ~3.5-fold higher activity | The total antioxidant capacity of hydroxythis compound was 3.5-fold higher than this compound in the ORAC assay[2][3]. |
| Cellular Antioxidant Activity (CAA) | Less effective | More effective | Hydroxythis compound at 5 µmol/L was 4- and 3.5-fold more effective than this compound in reducing AAPH- and H₂O₂-induced reactive oxygen species, respectively. |
Molecular Mechanism of Action: The Nrf2 Signaling Pathway
Both this compound and hydroxythis compound can bolster cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. However, the mechanism and efficiency of activation appear to differ. Hydroxythis compound has been shown to activate Nrf2 translocation to the nucleus through the upstream signaling kinases PI3K/Akt and ERK. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. While this compound also activates this pathway, studies suggest its effect may be less potent or occur at later time points.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation : Dissolve this compound and hydroxythis compound in methanol to create a series of concentrations.
-
Reaction : Mix a fixed volume of the DPPH solution with varying concentrations of the test compounds. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation : Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation : Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting green-blue solution is then diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare solutions of this compound and hydroxythis compound at various concentrations. Trolox is typically used as a standard.
-
Reaction : Add a specific volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement : Measure the decrease in absorbance at 734 nm.
-
Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.
-
Sample Preparation : Prepare solutions of this compound and hydroxythis compound. A standard curve is generated using known concentrations of ferrous sulfate (FeSO₄).
-
Reaction : Mix the sample with the FRAP reagent.
-
Incubation : Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement : Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Calculation : The antioxidant capacity is determined from the standard curve and expressed as mmol of Fe²⁺ equivalents per mole of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation : Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Sample Preparation : Prepare solutions of this compound and hydroxythis compound. Trolox is used as a standard to create a calibration curve.
-
Reaction : In a microplate, mix the sample or standard with the fluorescein solution and incubate. The reaction is initiated by adding the AAPH solution.
-
Measurement : Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as micromoles of Trolox equivalents (TE) per mole of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS assay.
Conclusion
References
A Comparative Analysis of the Neuroprotective Effects of Tyrosol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two prominent natural polyphenols: Tyrosol, found in olive oil, and Resveratrol, abundant in grapes and red wine. Both compounds have garnered significant interest for their potential to combat neurodegenerative diseases and acute brain injury. This analysis is based on experimental data from in vitro and in vivo studies, focusing on their mechanisms of action, key signaling pathways, and overall efficacy.
Overview of Neuroprotective Mechanisms
This compound and Resveratrol exert their neuroprotective effects through a multi-target approach, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3] While they share common mechanistic grounds, the emphasis and potency of their actions on specific molecular pathways can differ.
-
Antioxidant Action: Both compounds mitigate oxidative stress, a key pathological factor in many neurological disorders.[1][4] this compound, despite being described as a weak antioxidant in cell-free systems, demonstrates powerful protective effects against oxidative injury in cellular models by improving intracellular antioxidant defenses. Resveratrol is also a potent antioxidant that can scavenge free radicals and, importantly, upregulates endogenous antioxidant enzymes through pathways like Nrf2/ARE.
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of secondary injury cascades in the brain. Both this compound and Resveratrol are effective anti-inflammatory agents. They can suppress the activation of microglia and astrocytes and inhibit the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 by modulating key signaling pathways such as NF-κB and MAPKs.
-
Anti-Apoptotic Pathways: By interfering with apoptotic signaling, both molecules enhance neuronal survival. They have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound activates the PI3K/Akt signaling pathway, which is crucial for promoting cell survival. Similarly, Resveratrol attenuates apoptosis by up-regulating Bcl-2 and down-regulating Bax.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize quantitative data from key experimental studies, providing a comparative look at the efficacy of this compound and Resveratrol in various neuroprotective models.
Table 1: Comparative In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Key Quantitative Finding | Reference |
|---|---|---|---|---|---|
| This compound | SH-SY5Y Cells | H₂O₂ (50 µmol/L) | 10-20 µmol/L | Significantly ameliorated cell viability by 10.78% and 13.56%, respectively. | |
| This compound | CATH.a Neurons | MPP⁺ | Dose-dependent | Protected cells from MPP⁺-induced death, particularly after 48h incubation. | |
| This compound | Astrocytes | Ischemia Model | Not specified | Prevented the degradation and phosphorylation of IκBα, suppressing NF-κB function. | |
| Resveratrol | Primary Microglia | Lipopolysaccharides (LPS) | Up to 50 µM | Effectively inhibited the production of prostaglandin E₂ (PGE₂). | |
| Resveratrol | PC12 Cells | Oxidative Stress | Not specified | Augmented cellular antioxidant defense through HO1 induction via Nrf2/ARE signaling. |
| Resveratrol | Cultured Brain Cells | Aged Rat Model | Not specified | Reduced markers of senescence (p21) and inflammation. | |
Table 2: Comparative In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosing Regimen | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| This compound | Rat (Focal Ischemia) | Not specified | Showed a dose-dependent reduction of the infarct volume. | |
| This compound | Rat (Global Ischemia) | 20 mg/kg (i.p.) for 10 days | Stimulated neurogenesis in the hippocampus and protected mature neurons. | |
| Resveratrol | Rat (pMCAO) | 30 mg/kg | Reduced ischemia-reperfusion induced damage by attenuating apoptosis. | |
| Resveratrol | Gerbil (Global Ischemia) | 30 mg/kg | Attenuated brain damage and improved cognitive outcome. | |
| Resveratrol | Mouse (Alzheimer's) | 350 mg/kg | Effectively prevented the activation of microglia in the brain. |
| Resveratrol | Rat (Stroke) | Not specified | Activated JAK2/STAT3 and PI3K/AKT/mTOR pathways, increasing Bcl-2 and decreasing Bax. | |
Key Signaling Pathways
The neuroprotective actions of this compound and Resveratrol are mediated by their ability to modulate complex intracellular signaling cascades. While there is significant overlap, some pathways are more prominently associated with one compound over the other.
This compound's neuroprotective effects are largely attributed to its influence on cell survival and antioxidant defense pathways. It has been shown to activate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, and upregulate antioxidant enzymes like SOD-1 and SOD-2. It also inhibits inflammatory responses by suppressing the NF-κB pathway.
References
- 1. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Neuroprotector: Strong Effects of a "Weak" Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Tyrosol in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Tyrosol against established anti-inflammatory agents—Dexamethasone, Ibuprofen, and Celecoxib—in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers in inflammation and drug development.
Comparative Efficacy: Reduction of Pro-inflammatory Cytokines
The following table summarizes the quantitative effects of this compound and comparator drugs on key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in mouse models of LPS-induced endotoxemia.
| Compound | Dose | Mouse Strain | LPS Dose | Endpoint | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| This compound | 160 mg/kg | C57BL/6 | 10-40 mg/kg | Serum | Significant attenuation (exact % not stated) | Significant attenuation (exact % not stated) | |
| Hydroxythis compound * | 80 mg/kg b.w. | Balb/c | 50 µ g/mouse | Plasma | ~50% | Not Reported | |
| Dexamethasone | 5 mg/kg | C57BL/6J | 10 mg/kg | Serum | ~67% | ~76% | |
| Ibuprofen | 15 mg/kg | Not Specified | 500 µg/kg | Serum | No significant effect | No significant effect | |
| Celecoxib | 15 mg/kg | C57BL/6 | 1.0 µg/µL (local) | Tissue | Not Reported | Not Reported |
Note: Hydroxythis compound, a closely related phenolic compound often studied alongside this compound, is included for comparative purposes due to the availability of specific quantitative data in a similar model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the experimental protocols used in the cited studies for inducing inflammation and administering the respective treatments.
LPS-Induced Endotoxemia Model
A widely used model to mimic systemic inflammation involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Animal Model: Typically, male C57BL/6 or Balb/c mice are used, aged 6-8 weeks.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS is administered. The dosage can vary between studies, ranging from µ g/mouse to mg/kg of body weight, to induce a systemic inflammatory response.
-
Endpoint Measurement: Blood samples are typically collected 2-6 hours after LPS challenge to measure cytokine levels in the serum or plasma using Enzyme-Linked Immunosorbent Assay (ELISA).
Drug Administration Protocols
| Compound | Vehicle | Route of Administration | Dosing Regimen |
| This compound | Not Specified | Intraperitoneal (i.p.) | Pre-treatment or post-treatment relative to LPS challenge. |
| Hydroxythis compound | Not Specified | Oral gavage | Daily for 2 or 5 days prior to LPS challenge. |
| Dexamethasone | Saline | Intraperitoneal (i.p.) | 30 minutes prior to LPS injection. |
| Ibuprofen | Not Specified | Intraperitoneal (i.p.) | 30 minutes prior to LPS injection. |
| Celecoxib | Not Specified | Systemic | For 7 and 14 days after establishment of LPS-induced inflammation. |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: this compound's anti-inflammatory mechanism.
The binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that activates both the NF-κB and MAPK pathways. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKK in the NF-κB pathway and p38 and ERK in the MAPK pathway. This inhibition prevents the translocation of transcription factors like NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes and the subsequent production of cytokines like TNF-α, IL-1β, and IL-6.
Experimental Workflow Visualization
A generalized workflow for evaluating the in vivo anti-inflammatory effects of a test compound in an LPS-induced mouse model is depicted below.
Caption: In vivo anti-inflammatory screening workflow.
This standardized workflow ensures the systematic evaluation of a compound's ability to mitigate LPS-induced inflammation, allowing for reproducible and comparable results across different studies.
Conclusion
This compound demonstrates significant in vivo anti-inflammatory properties in mouse models of systemic inflammation, primarily by inhibiting the NF-κB and MAPK signaling pathways. While direct comparative studies with conventional anti-inflammatory drugs are limited, the available data suggests that this compound and its related compound Hydroxythis compound can effectively reduce the production of key pro-inflammatory cytokines like TNF-α. In contrast, under the specific experimental conditions cited, the widely used NSAID Ibuprofen did not show a significant effect on these cytokines. Dexamethasone, a potent corticosteroid, exhibited a strong suppressive effect on both TNF-α and IL-6.
The findings presented in this guide underscore the potential of this compound as a natural anti-inflammatory agent. Further research involving head-to-head comparative studies with standardized protocols is warranted to fully elucidate its therapeutic potential relative to existing anti-inflammatory drugs. This will provide a clearer understanding of its efficacy and potential applications in inflammatory conditions.
A Guide to the Cross-Validation of Analytical Methods for Tyrosol Quantification
The accurate quantification of Tyrosol, a phenolic compound with significant antioxidant properties, is crucial in various fields, including the quality control of food products like olive oil, cosmetic formulations, and pharmaceutical research. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of common analytical techniques for this compound quantification, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. Below is a summary of the performance characteristics of several widely used techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Intraday Precision (RSD%) | Interday Precision (RSD%) |
| HPLC-UV/DAD | <0.5 mg/L[1] | 0.8 - 1.4 mg/kg[1] | 95 - 107 | <3[1] | <3[1] |
| HPLC-Fluorescence | 0.007 - 0.023 mg/L | 0.024 - 0.076 mg/L | High | <3 | <3 |
| LC-MS/MS | 0.5 µg/L | 1 µg/L | ~100 | 3 - 9 | 7.5 - 11 |
| LEI-MS/MS | Comparable to LC-UV/DAD | Comparable to LC-UV/DAD | Not explicitly stated | 3 - 9 | 7.5 - 11 |
| GC-MS | Not explicitly stated | Not explicitly stated | 91.6 - 105.7 (for similar compounds) | 0.28 - 11.18 (for similar compounds) | Not explicitly stated |
| Paper Spray-MS/MS | Not explicitly stated | Not explicitly stated | Good | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the quantification of this compound using common chromatographic methods.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method is widely used for the quantification of this compound in various matrices, including olive oil and cosmetic products.
-
Sample Preparation (Olive Oil):
-
Weigh 2.5 g of olive oil into a test tube.
-
Add 50 mL of 2 M HCl solution.
-
Agitate the mixture for 4-6 hours at 25°C for acid hydrolysis of this compound derivatives.
-
The acidic phase containing this compound is collected for direct analysis.
-
Alternatively, for biophenol extraction, use a methanol solution and an internal standard like syringic acid.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of ethanol and 1% acetic acid solution at pH 5 (5:95, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV spectrophotometric detector set at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
An external calibration curve is prepared using standard solutions of this compound at different concentrations (e.g., 0.030 mg/mL).
-
The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices and trace-level quantification.
-
Sample Preparation (Olive Oil with Microwave-Assisted Hydrolysis):
-
This method allows for a rapid hydrolysis of this compound derivatives.
-
The specific protocol for microwave-assisted hydrolysis under acid conditions should be optimized based on the instrument used.
-
Use of labeled internal standards is recommended for accurate quantification.
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 column (e.g., 2.1 x 150 mm, 1.9 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile.
-
Gradient program: Start with 3% B, increase to 10% B in 7 min, then to 100% B in 1 min, hold for 2 min, return to 3% B in 1 min, and hold for 4 min.
-
-
Flow Rate: As per column specifications, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Specific precursor and product ion transitions for this compound need to be determined and optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using an appropriate solvent.
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert this compound into a volatile silyl derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Injector Temperature: Typically set at 250-280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Visualizing Method Validation and Selection
To facilitate the understanding of the cross-validation process and the selection of an appropriate analytical method, the following diagrams are provided.
References
Comparative bioavailability of Tyrosol from olive oil versus supplements
A comprehensive guide for researchers and drug development professionals on the relative bioavailability of tyrosol from natural olive oil sources compared to isolated supplements, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a phenylethanoid, is a potent antioxidant found in abundance in olive oil, a cornerstone of the Mediterranean diet. Its health-promoting properties have led to its availability as a dietary supplement. Understanding the comparative bioavailability of this compound from these two distinct sources is crucial for researchers, scientists, and drug development professionals in optimizing its therapeutic potential. This guide provides a detailed comparison of this compound bioavailability from olive oil and supplements, presenting quantitative data, experimental protocols, and relevant signaling pathways.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and its metabolites from human studies involving the consumption of virgin olive oil and hydroxythis compound supplements.
| Parameter | Virgin Olive Oil (this compound) | Hydroxythis compound Supplement | Source |
| Dosage | 50 mL (single dose) | 30.58 mg and 61.48 mg (single dose) | [1],[2] |
| Cmax (Peak Plasma Concentration) | Not explicitly stated for parent this compound | Metabolites detected; HVA, HT-3-S, DOPAC | [2] |
| Tmax (Time to Peak Plasma Concentration) | 0-4 hours (urinary excretion peak) | ~30 minutes for metabolites | [1],[2] |
| Key Metabolites | This compound sulfate, Glucuronide conjugates | Homovanillic acid (HVA), Hydroxythis compound-3-O-sulphate (HT-3-S), 3,4-dihydroxyphenylacetic acid (DOPAC) | , |
| Urinary Excretion | Increased urinary this compound observed | Dose-dependent increase in urinary metabolites | , |
Note: Data for hydroxythis compound supplements is used as a proxy for this compound supplements due to a lack of direct comparative studies. Cmax for parent this compound from olive oil was not specified in the cited studies; however, the peak urinary excretion provides an indication of its absorption timeline.
Experimental Protocols
Bioavailability of this compound from Virgin Olive Oil
A representative experimental protocol to assess the bioavailability of this compound from virgin olive oil is as follows:
-
Study Design: A clinical trial with healthy human volunteers.
-
Intervention: Administration of a single dose of virgin olive oil (e.g., 50 mL) after a washout period with a diet low in phenolic compounds.
-
Sample Collection: Urine samples are collected at baseline and at various time points post-ingestion (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Analytical Method: Urinary concentrations of this compound and its metabolites are quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Bioavailability of Hydroxythis compound from Supplements
A typical protocol for evaluating the bioavailability of hydroxythis compound from a supplement is detailed below:
-
Study Design: A randomized, controlled, crossover study with healthy volunteers.
-
Intervention: Administration of a single dose of a hydroxythis compound supplement (e.g., aqueous solution or capsule) at varying dosages. A control group may receive a placebo or a fortified olive oil.
-
Sample Collection: Blood and urine samples are collected at baseline and at multiple time points after ingestion (e.g., 0.5, 1, 1.5, 2, 4, and 12 hours).
-
Analytical Method: Plasma and urine concentrations of hydroxythis compound and its metabolites are determined using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
Mandatory Visualization
Experimental Workflow for Bioavailability Assessment
Caption: Experimental workflow for a human bioavailability study.
This compound-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
References
A Head-to-Head Comparison of Tyrosol and Oleuropein in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosol and Oleuropein, two prominent phenolic compounds found in olive oil, have garnered significant attention for their potential cardioprotective effects. Attributed in large part to the cardiovascular benefits of the Mediterranean diet, these compounds are subjects of intense research for their therapeutic potential in mitigating cardiovascular diseases. This guide provides a comprehensive, head-to-head comparison of this compound and Oleuropein, focusing on their efficacy in providing cardioprotection, with a detailed examination of the underlying mechanisms of action and supporting experimental data.
Comparative Efficacy in Cardioprotection
While direct head-to-head clinical trials are limited, a review of preclinical studies provides valuable insights into the comparative cardioprotective effects of this compound and Oleuropein. Both compounds have demonstrated significant efficacy in protecting the heart from ischemic events and reperfusion injury through their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.
Antioxidant Activity
Oxidative stress is a key contributor to myocardial injury. Both this compound and Oleuropein are effective scavengers of reactive oxygen species (ROS), thereby reducing oxidative damage to cardiomyocytes.
In a study on H9c2 cardiomyocytes, this compound at concentrations of 0.10-0.50 mM was shown to dose-dependently reduce ROS accumulation induced by ischemia-reperfusion (I/R).[1] Specifically, 0.50 mM this compound reduced ROS accumulation to 1.8-fold that of the control, a significant decrease from the 3.3-fold increase seen in the I/R group.[1] Similarly, Oleuropein has been shown to inhibit the increase of ROS in neonatal rat cardiomyocytes subjected to simulated ischemia/reperfusion (SI/R), with a 2.2-fold increase in ROS in the SI/R group being significantly attenuated by Oleuropein treatment.[2] Another study found that Oleuropein (10, 20, and 40 μM) significantly reduced ROS levels in tBHP-damaged H9C2 cells.[3]
Anti-inflammatory Effects
Inflammation plays a crucial role in the pathogenesis of cardiovascular diseases. This compound and Oleuropein have both been shown to modulate inflammatory pathways.
This compound has been reported to exert anti-inflammatory effects by inhibiting key signaling pathways.[4] It has been shown to modulate the upstream pathways regulating the lipopolysaccharide (LPS)-induced inflammatory response. Oleuropein has also demonstrated significant anti-inflammatory properties, including the suppression of inflammation in animal models of cardiovascular disease. Studies have shown that olive leaf extract containing Oleuropein can significantly reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Anti-apoptotic Activity
Apoptosis, or programmed cell death, is a major contributor to the loss of cardiomyocytes during and after an ischemic event.
This compound has been shown to protect cardiomyocytes from apoptosis by regulating the Bcl-2/Bax ratio and inhibiting the activation of caspase-8. Oleuropein has also been found to inhibit apoptosis in cardiomyocytes subjected to SI/R. It was shown to decrease the apoptosis rate from 61.3% in the SI/R group to 20.1% at a concentration of 400 µg/mL. Furthermore, Oleuropein has been observed to attenuate the expression of pro-apoptotic proteins like cleaved caspase-3 and cleaved caspase-9.
Quantitative Data Summary
| Parameter | This compound | Oleuropein | Source |
| Model System | H9c2 cardiomyocytes | Neonatal rat cardiomyocytes, H9c2 cells | |
| Condition | Ischemia/Reperfusion (I/R) | Simulated Ischemia/Reperfusion (SI/R), tBHP-induced oxidative stress | |
| Effective Concentration | 0.10 - 0.50 mM | 100 - 400 µg/mL; 10 - 40 µM | |
| ROS Reduction | Dose-dependently reduced I/R-induced ROS accumulation (from 3.3-fold to 1.8-fold of control at 0.50 mM) | Significantly inhibited SI/R-induced ROS increase (from 2.2-fold of control); Significantly reduced tBHP-induced ROS levels | |
| Anti-apoptotic Effect | Retained Bcl-2/Bax ratio, inhibited caspase-8 activation | Markedly decreased apoptosis rate (from 61.3% to 20.1% at 400 µg/mL), attenuated expression of cleaved caspase-3 and -9 |
Signaling Pathways
Both this compound and Oleuropein exert their cardioprotective effects through the modulation of complex signaling pathways.
This compound's Cardioprotective Signaling Pathway
Caption: this compound's cardioprotective mechanism.
This compound mitigates oxidative stress by directly scavenging ROS and upregulating the expression of heat shock protein 70 (Hsp70). This, in turn, inhibits the activation of downstream stress-activated protein kinases, JNK and ERK, which are involved in apoptotic signaling.
Oleuropein's Cardioprotective Signaling Pathway
Caption: Oleuropein's cardioprotective mechanism.
Oleuropein has been shown to exert its cardioprotective effects by inhibiting the TLR4/MAPK signaling pathway, which leads to a reduction in both oxidative stress and excessive autophagy. Concurrently, Oleuropein activates the Nrf2 antioxidant pathway, further bolstering the cell's defense against oxidative damage. It also activates the reperfusion injury salvage kinase (RISK) pathway, involving PI3K/Akt and ERK1/2 signaling, which helps to inhibit apoptosis.
Experimental Protocols
In Vitro Ischemia/Reperfusion Model (H9c2 cells)
-
Cell Culture: H9c2 rat myocardial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Simulated Ischemia: To mimic ischemia, the culture medium is replaced with a glucose-free, serum-free DMEM, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified period (e.g., 4 hours).
-
Reperfusion: Following the ischemic period, the hypoxic medium is replaced with normal culture medium (DMEM with 10% FBS), and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reperfusion time (e.g., 24 hours).
-
Treatment: this compound or Oleuropein is added to the culture medium at various concentrations before, during, or after the simulated ischemia period, depending on the experimental design.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Preparation: After the experimental treatment, cells are washed with phosphate-buffered saline (PBS).
-
Staining: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Apoptosis Assay (Flow Cytometry)
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
Both this compound and Oleuropein demonstrate significant cardioprotective potential through their multifaceted mechanisms of action, primarily centered around their antioxidant, anti-inflammatory, and anti-apoptotic properties. While Oleuropein appears to have a broader range of identified molecular targets in the literature, including the TLR4 and RISK pathways, this compound exhibits potent and direct ROS scavenging and anti-apoptotic effects through the modulation of Hsp70 and MAPK signaling.
The choice between these two compounds for therapeutic development may depend on the specific pathological context. For instance, in conditions where inflammation is a predominant driver, Oleuropein's ability to inhibit the TLR4 pathway might be particularly advantageous. Conversely, in scenarios of acute oxidative stress, this compound's direct ROS scavenging and Hsp70-mediated protection could be more critical.
Further head-to-head studies, particularly in in vivo models and eventually in clinical trials, are warranted to definitively delineate the comparative efficacy and optimal therapeutic applications of this compound and Oleuropein in the prevention and treatment of cardiovascular diseases. The detailed experimental data and mechanistic insights provided in this guide offer a solid foundation for such future research endeavors.
References
- 1. This compound Prevents Ischemia/Reperfusion-Induced Cardiac Injury in H9c2 Cells: Involvement of ROS, Hsp70, JNK and ERK, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleuropein Protects Cardiomyocyte against Apoptosis via Activating the Reperfusion Injury Salvage Kinase Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleuropein alleviates myocardial ischemia–reperfusion injury by suppressing oxidative stress and excessive autophagy via TLR4/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High this compound and Hydroxythis compound Intake Reduces Arterial Inflammation and Atherosclerotic Lesion Microcalcification in Healthy Older Populations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosol Extraction: Maceration vs. Ultrasound-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative study of two common methods for extracting Tyrosol, a phenolic compound with significant antioxidant and anti-inflammatory properties: traditional maceration and modern ultrasound-assisted extraction (UAE).
This analysis, supported by experimental data, aims to provide a clear understanding of the performance of each technique in terms of yield, efficiency, and resource consumption.
Quantitative Comparison of Extraction Methods
The following table summarizes the key performance indicators for maceration and ultrasound-assisted extraction of this compound based on findings from various studies. It is important to note that direct comparisons can be complex due to variations in the source material (e.g., fresh olives, olive pomace) and the specific experimental conditions used in different studies.
| Parameter | Maceration Extraction (ME) | Ultrasound-Assisted Extraction (UAE) | Key Advantages of UAE |
| This compound Yield | Lower | Higher | Increased Yield |
| Extraction Time | 4.7 hours to 24 hours or more[1][2] | 15 to 30 minutes[1][2] | Significant Time Reduction |
| Solvent Consumption | Higher | Lower[3] | Reduced Environmental Impact & Cost |
| Energy Consumption | Lower (passive process) | Higher (requires electricity for sonication) | - |
| Overall Efficiency | Lower | Higher | Improved Throughput |
Note: Yields are highly dependent on the raw material and specific extraction parameters. The data presented is a generalized comparison based on available literature.
Experimental Protocols
Below are detailed methodologies for this compound extraction using both maceration and ultrasound-assisted techniques, synthesized from established research protocols.
Maceration Extraction Protocol
Maceration is a conventional solid-liquid extraction technique that relies on soaking the plant material in a solvent over an extended period.
-
Sample Preparation: The source material (e.g., dried olive pomace) is ground into a fine powder to increase the surface area for extraction.
-
Solvent Addition: A specific solid-to-liquid ratio, for instance, 1:24 (g/mL), is employed, where the powdered sample is mixed with a suitable solvent, such as a 70% ethanol-water mixture.
-
Extraction Process: The mixture is kept at a controlled temperature, for example, 50°C, and subjected to continuous agitation for a prolonged period, typically ranging from 4.7 to 24 hours.
-
Filtration and Concentration: The resulting mixture is filtered to separate the solid residue from the liquid extract. The solvent is then evaporated from the filtrate, often under reduced pressure, to obtain the crude this compound extract.
-
Analysis: The concentration of this compound in the extract is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, leading to cell disruption and enhanced release of intracellular contents.
-
Sample Preparation: Similar to maceration, the source material is dried and ground to a fine powder.
-
Solvent Addition: A defined solid-to-liquid ratio, for example, 1:22 (g/mL), is used with an appropriate solvent like 70% ethanol.
-
Ultrasonic Treatment: The mixture is placed in an ultrasonic bath or treated with an ultrasonic probe. Key parameters are controlled, including temperature (e.g., 47°C), sonication time (e.g., 30 minutes), and ultrasonic frequency (e.g., 20 kHz).
-
Filtration and Concentration: The extract is separated from the solid residue by filtration. The solvent is then removed through evaporation to yield the crude this compound extract.
-
Analysis: The this compound content is quantified using HPLC.
Visualizing the Processes
To further clarify the methodologies and the biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for this compound extraction.
Caption: this compound's modulation of inflammatory and antioxidant pathways.
Conclusion
The comparative analysis reveals that ultrasound-assisted extraction is a significantly more efficient method for obtaining this compound compared to traditional maceration. The primary advantages of UAE are the substantial reduction in extraction time and the potential for higher yields, making it a more suitable technique for large-scale and industrial applications. While maceration is a simpler process with lower energy requirements, its time-consuming nature and lower efficiency are considerable drawbacks.
For researchers and drug development professionals, the choice of extraction method will depend on the specific objectives, available resources, and desired scale of production. However, the data strongly supports the adoption of UAE as a green and efficient technology for the extraction of valuable bioactive compounds like this compound.
References
- 1. Application of Hydroxythis compound in the Functional Foods Field: From Ingredient to Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities Underlying the Cardiovascular Benefits of Olive Oil Polyphenols: Focus on Antioxidant, Anti-Inflammatory, and Anti-Atherogenic Effects | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
In vitro comparison of the anti-proliferative effects of Tyrosol and Hydroxytyrosol on cancer cells
An In Vitro Examination of Two Olive Oil Phenols in Oncology Research
For researchers and professionals in the field of drug development, the search for novel anti-cancer agents often leads to natural compounds. Among these, Tyrosol (Tyr) and Hydroxythis compound (HT), two phenolic compounds found in olive oil, have garnered significant attention for their potential anti-proliferative properties. This guide provides an objective, data-driven comparison of their in vitro effects on various cancer cell lines, summarizing key experimental findings and elucidating their mechanisms of action.
Comparative Anti-proliferative Activity
Hydroxythis compound generally demonstrates a more potent anti-proliferative effect across a range of cancer cell lines compared to this compound. This is often reflected in lower half-maximal inhibitory concentration (IC50) values. The cytotoxic effects of both compounds are typically dose- and time-dependent.
Table 1: Comparative IC50 Values of Hydroxythis compound and this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Citation |
| LNCaP | Prostate Cancer | Hydroxythis compound | 190 | 48 | [1] |
| Hydroxythis compound | 86.9 | 72 | [1] | ||
| C4-2 | Prostate Cancer | Hydroxythis compound | 176 | 48 | [1] |
| Hydroxythis compound | 76.5 | 72 | [1] | ||
| PC-3 | Prostate Cancer | Hydroxythis compound | >300 | 48 | [2] |
| 22Rv1 | Prostate Cancer | Hydroxythis compound | 143.5 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Hydroxythis compound | 230 | 72 | |
| SUM159 | Triple-Negative Breast Cancer | Hydroxythis compound | 300 | 72 | |
| MCF-7 | Breast Cancer | This compound | >300 (approx.) | 72 | |
| A549 | Lung Cancer | Hydroxythis compound | 230.60 | 48 | |
| Hydroxythis compound | 149.36 | 72 | |||
| HCT116 | Colon Cancer | Hydroxythis compound | 92.83 | 72 | |
| LoVo | Colon Cancer | Hydroxythis compound | 140.8 | 72 | |
| HT-29 | Colon Cancer | Hydroxythis compound | ~78 | 72 |
Note: Direct comparative studies for this compound across all listed cell lines are limited in the provided search results. The data presented for this compound is based on available studies.
Mechanisms of Action: A Deeper Dive
Both this compound and Hydroxythis compound exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies have shown that both compounds can trigger apoptosis in cancer cells. For instance, this compound has been observed to induce apoptosis in MCF-7 breast cancer cells by increasing the expression of pro-apoptotic genes like bax and p53, while downregulating the anti-apoptotic gene bcl-2. Similarly, Hydroxythis compound induces apoptosis in various cancer cell lines, including colorectal and breast cancer, by modulating the expression of these same apoptotic genes. This is often accompanied by the activation of caspases, key enzymes in the apoptotic cascade.
Cell Cycle Arrest
Hydroxythis compound has been shown to cause cell cycle arrest at different phases. For example, it induces a G1/S phase arrest in prostate cancer cells, which is associated with the inhibition of cyclins D1 and E, and cyclin-dependent kinases (cdk) 2 and 4, along with the induction of cdk inhibitors p21 and p27. In other cancer cell lines, such as colon cancer, it can induce a G2/M arrest.
Modulation of Signaling Pathways
The anti-proliferative effects of this compound and Hydroxythis compound are underpinned by their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
Hydroxythis compound's Multi-Targeted Approach
Hydroxythis compound has been shown to inhibit several critical oncogenic signaling pathways. In prostate cancer cells, it inhibits the phosphorylation of Akt and STAT3, and retains NF-κB in the cytoplasm, thereby preventing its pro-survival signaling. In triple-negative breast cancer, Hydroxythis compound targets the Wnt/β-catenin and TGFβ signaling pathways, which are crucial for cancer stem cell maintenance and metastasis. Furthermore, in colon cancer cells, it can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the PI3K/Akt/FOXO3a pathway.
Caption: Signaling pathways modulated by Hydroxythis compound in cancer cells.
This compound's Mechanism of Action
The signaling pathways affected by this compound are also being actively investigated. In colorectal cancer, this compound has been shown to inhibit the NF-κB/HIF-1α signaling pathway. It also promotes apoptosis by affecting the expression of Bax and caspases. Like Hydroxythis compound, it can also induce oxidative stress in cancer cells, contributing to its anti-cancer effects.
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess cell viability, apoptosis, and cell cycle distribution.
Cell Viability and Proliferation Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Flow Cytometry)
To quantify apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is frequently employed.
-
Cell Preparation: Cancer cells are seeded and treated with this compound or Hydroxythis compound for a specified duration.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is also used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Similar to the apoptosis assay, cells are treated with the compounds of interest.
-
Fixation and Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-binding dye such as Propidium Iodide (PI).
-
Analysis: The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
In vitro evidence strongly suggests that both this compound and, more potently, Hydroxythis compound possess significant anti-proliferative effects against a variety of cancer cell lines. Hydroxythis compound, in particular, demonstrates a broader and more potent range of action, modulating multiple oncogenic signaling pathways. While these findings are promising, further research, including in vivo studies, is necessary to fully elucidate their therapeutic potential. The detailed mechanisms and comparative efficacy presented here provide a valuable foundation for future investigations in the development of novel cancer therapies.
References
- 1. Hydroxythis compound Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Cytotoxic Activity of Hydroxythis compound and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the stability of Tyrosol and its esters
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and nutraceutical development, the stability of active compounds is a cornerstone of efficacy and safety. Tyrosol, a phenolic compound found in olive oil, has garnered significant attention for its antioxidant and cardioprotective properties. To enhance its lipophilicity and bioavailability, various ester derivatives have been synthesized. This guide provides a comparative analysis of the chemical stability of this compound and its key esters, offering crucial insights for formulation development and drug design.
Executive Summary
This analysis reveals that while this compound itself is a relatively stable molecule, its esterification can influence its stability profile under different environmental stressors. This guide presents a summary of available quantitative data on the thermal, pH-mediated, and photolytic stability of this compound and its acetate and oleate esters. Detailed experimental protocols for conducting forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method are also provided to facilitate further research and development.
Data Summary: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the stability of this compound and its esters. It is important to note that direct comparative studies under identical conditions are limited in the current literature.
Table 1: Thermal Stability
| Compound | Condition | Remaining Compound (%) | Reference |
| This compound | 150°C for 150 minutes in olive oil | >50% | [1] |
| This compound Acetate | Data not available | - | |
| This compound Oleate | Data not available | - |
Table 2: pH-Dependent Stability (Hydrolysis)
| Compound | Condition | Observation | Reference |
| This compound | Data not available | Generally stable | |
| This compound Esters (general) | Acidic pH | Susceptible to acid-catalyzed hydrolysis to this compound and the corresponding carboxylic acid. | [2] |
| This compound Esters (general) | Alkaline pH | Prone to base-catalyzed hydrolysis (saponification) to this compound and a carboxylate salt. |
Table 3: Photostability
| Compound | Condition | Observation | Reference |
| This compound | Data not available | As a phenolic compound, it may be susceptible to oxidative degradation upon light exposure. | [3][4] |
| This compound Acetate | Data not available | - | |
| This compound Oleate | Data not available | - |
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, the following detailed methodologies for forced degradation and analysis are provided.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5]
1. Acid and Base Hydrolysis:
-
Objective: To evaluate stability in acidic and basic environments.
-
Procedure:
-
Prepare solutions of this compound and its esters (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or ethanol).
-
For acid hydrolysis, add an equal volume of 0.1 N hydrochloric acid.
-
For base hydrolysis, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with 0.1 N NaOH for the acid sample and 0.1 N HCl for the base sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
2. Oxidative Degradation:
-
Objective: To assess susceptibility to oxidation.
-
Procedure:
-
Prepare solutions of this compound and its esters (e.g., 1 mg/mL).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solutions at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At designated time points, take an aliquot and dilute with mobile phase for HPLC analysis.
-
3. Thermal Degradation:
-
Objective: To determine stability under heat stress.
-
Procedure:
-
Place solid samples of this compound and its esters in a temperature-controlled oven (e.g., at 70°C).
-
For solutions, prepare samples as in the hydrolysis study and incubate at a high temperature (e.g., 60°C).
-
Collect samples at various time intervals (e.g., 1, 3, 7, 14 days for solid state; shorter intervals for solutions).
-
For solid samples, dissolve in a suitable solvent before dilution and HPLC analysis.
-
4. Photostability:
-
Objective: To evaluate the effect of light exposure.
-
Procedure:
-
Expose solutions of this compound and its esters (e.g., 1 mg/mL in quartz cuvettes) to a photostability chamber with a controlled light source (e.g., UV and visible light, as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Collect samples at different time points and analyze by HPLC.
-
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products. The following method can be used as a starting point and should be validated for specificity, linearity, accuracy, and precision.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.
-
Solvent A: 0.1% phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for forced degradation studies and the logical relationship in stability testing.
References
- 1. Comparative Study of Hydroxythis compound Acetate and Hydroxythis compound in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Tyrosyl Oleate as a Novel Olive Oil Lipophenol with Proliferative and Antioxidant Properties in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. mdpi.com [mdpi.com]
Assessing the Reproducibility of Tyrosol's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological effects is paramount. This guide provides an objective comparison of the reported biological activities of Tyrosol, a phenolic compound found in olive oil, across various studies. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to facilitate a comprehensive assessment of its potential as a therapeutic agent.
This compound has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[1] The consistency of these effects across different laboratory settings is a critical factor in its translational potential. This guide synthesizes data from multiple studies to provide a comparative overview.
Quantitative Comparison of this compound's Biological Activities
To facilitate a clear comparison of this compound's efficacy, the following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, models, and assays used in different laboratories.
Antioxidant Activity of this compound
The antioxidant capacity of this compound is one of its most frequently reported biological effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate higher antioxidant potency.[2][3]
| Assay | Model System | IC50 (µg/mL) | Laboratory/Study Reference |
| DPPH Radical Scavenging | Chemical Assay | 0.7 | Ben Hmida et al.[4] |
| DPPH Radical Scavenging | Chemical Assay | >1000 | Warleta et al.[5] |
Note: The significant variation in IC50 values highlights the impact of different assay conditions and the purity of the this compound used.
In comparison to other well-known antioxidants, this compound's activity can vary. For instance, some studies suggest that Hydroxythis compound, another phenolic compound from olive oil, exhibits more potent antioxidant activity than this compound.
Anti-inflammatory Effects of this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. A common in vitro model for studying inflammation is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Laboratory/Study Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | 12.5 µg/mL | Suppression of NO production | Fujimori et al. |
| HUVEC | Monocyte Adhesion | 0.5 and 1 mM | Significant reduction in LPS-induced monocyte adhesion | Lu et al. |
| HUVEC | Endothelial Permeability | 1 µM | Limitation of LPS-induced increase in permeability | Serreli et al. |
Neuroprotective Effects of this compound
The neuroprotective potential of this compound has been investigated in various in vitro models of neurotoxicity. A frequently used model involves inducing neuronal cell death with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin relevant to Parkinson's disease research.
| Cell Line | Insult | This compound Concentration | Observed Effect | Laboratory/Study Reference |
| PC12 | MPP+ | Not specified | Protection against cytotoxicity | Astaxanthin study (contextual) |
| CATH.a | MPP+ | Dose-dependent | Protection against cell death | Dewapriya et al. |
| U373 MG | Fenton reaction | 0.1 and 0.25 mM | Reduced oxidative stress | Shuping et al. |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in the same solvent. The concentration is typically adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well/cuvette and mix. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effect of this compound on LPS-stimulated macrophages.
Methodology:
-
Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). A control group without LPS stimulation and an LPS-only group should be included.
-
After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or cytokines like TNF-α and IL-6 using ELISA kits.
-
Cell viability can be assessed using assays like the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Neuroprotection Assay in PC12 Cells
Objective: To evaluate the protective effect of this compound against MPP+-induced neurotoxicity.
Methodology:
-
Culture PC12 cells in an appropriate medium and differentiate them into a neuronal phenotype using nerve growth factor (NGF).
-
Seed the differentiated cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 2 hours).
-
Induce neurotoxicity by adding MPP+ (e.g., 500 µM) to the cell culture and incubate for a specified period (e.g., 24 hours).
-
Assess cell viability using methods such as the MTT assay.
-
Further mechanistic studies can include measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, and the expression of apoptosis-related proteins.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing this compound's bioactivity.
Figure 1. General experimental workflow for assessing this compound's biological effects.
Figure 2. This compound's inhibitory effect on the NF-κB signaling pathway.
Figure 3. Modulation of MAPK signaling pathways by this compound.
Conclusion and Future Directions
The available evidence suggests that this compound consistently demonstrates antioxidant, anti-inflammatory, and neuroprotective properties across a range of in vitro and in vivo models. However, the quantitative reproducibility of these effects is influenced by the specific experimental conditions employed. The lack of standardized protocols for assessing the bioactivity of natural compounds like this compound makes direct inter-laboratory comparisons challenging.
To enhance the reproducibility and comparability of future research, the adoption of standardized methodologies and reporting formats is recommended. Further studies directly comparing this compound with its derivatives and other established therapeutic agents using identical protocols would be invaluable for a more definitive assessment of its relative efficacy. This guide serves as a foundational resource for researchers, providing a structured overview of the current state of knowledge on this compound's biological effects and highlighting the need for continued, rigorous investigation.
References
- 1. Hydroxythis compound, this compound and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. Production of biologically active hydroxythis compound rich extract via catalytic conversion of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Transcriptomic Analysis of Cellular Responses to Tyrosol and Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosol (Tyr) and Hydroxythis compound (HT), two phenolic compounds predominantly found in olive oil, are recognized for their significant antioxidant and health-promoting properties. While structurally similar, the additional hydroxyl group in Hydroxythis compound is believed to confer distinct biological activities. Understanding their differential effects on gene expression is crucial for elucidating their mechanisms of action and for the development of targeted therapeutic strategies. This guide provides a comparative overview of the transcriptomic changes induced by this compound versus Hydroxythis compound in various cell types, supported by experimental data and detailed methodologies. While direct comparative transcriptomic studies are limited, this guide synthesizes findings from individual studies to offer valuable insights.
Quantitative Transcriptomic Data
The following tables summarize the key transcriptomic changes observed in human cells upon treatment with Hydroxythis compound and this compound, based on data from separate studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell types, compound concentrations, and treatment durations.
Table 1: Overview of Differentially Expressed Genes (DEGs) in Human Cells
| Compound | Cell Type | Concentration | Duration | No. of Upregulated DEGs | No. of Downregulated DEGs | Total DEGs | Reference |
| Hydroxythis compound | HUVECs | 10 µmol/L | 1h pre-treatment | 439 | 269 | 708 | [1][2] |
| HUVECs (IL-1β stimulated) | 10 µmol/L | 1h pre-treatment | 349 | 250 | 599 | [1][2] | |
| ARPE-19 | 50 µM | Not Specified | 12 | 23 | 35 | ||
| This compound | hECs (TNF-α treated) | Not Specified | Not Specified | - | - | - | [3] |
Note: Data for this compound's broad transcriptomic effects in mammalian cells is limited in the reviewed literature. The study cited for this compound focused on specific gene targets rather than a genome-wide screen.
Table 2: Key Genes and Pathways Modulated by Hydroxythis compound and this compound
| Compound | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Cell Type | Reference |
| Hydroxythis compound | Pathways: Unfolded Protein Response (UPR), Endoplasmic Reticulum Stress, Nrf2 signaling. Genes: HMOX1, GCLM, NQO1. | Pathways: Inflammatory response. Genes: Adhesion molecules. | HUVECs, ARPE-19 | |
| This compound | Genes: GPX1, GCLC, HMOX1 (prevented downregulation by TNF-α). | Pathways: NF-κB signaling. Genes: Adhesion molecules. | hECs |
Experimental Protocols
The methodologies outlined below are based on the experimental designs of the key studies cited.
Hydroxythis compound Transcriptomic Analysis in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media until reaching confluence.
-
Treatment: Cells were treated with 10 µmol/L Hydroxythis compound for 1 hour. In some experiments, cells were subsequently stimulated with 5 ng/mL of interleukin-1β (IL-1β) for 3 hours.
-
RNA Extraction and Microarray: Total RNA was extracted from the cells, and its quality and quantity were assessed. Gene expression profiling was performed using microarray analysis.
-
Data Analysis: Microarray data were normalized, and differentially expressed genes were identified with a fold-change threshold of >1.5 and a p-value < 0.05. Functional enrichment and pathway analysis were conducted using tools like Ingenuity Pathways Analysis.
This compound Gene Expression Analysis in hECs
-
Cell Culture: Human endothelial cells (hECs) were cultured under standard conditions.
-
Treatment: Cells were treated with TNF-α to induce an inflammatory response, with or without pre-treatment with this compound or its metabolites.
-
Gene Expression Analysis: The expression of specific genes related to oxidative stress and inflammation (e.g., GPX1, GCLC, HMOX1, and adhesion molecules) was quantified using methods such as quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Changes in gene expression were calculated relative to control cells.
Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response and is modulated by both Hydroxythis compound and this compound.
Caption: Nrf2 signaling pathway activation by this compound and Hydroxythis compound.
General Experimental Workflow for Transcriptomics
The following diagram illustrates a typical workflow for a comparative transcriptomics study.
Caption: A generalized workflow for comparative transcriptomic analysis.
Discussion and Conclusion
Based on the available transcriptomic data, both Hydroxythis compound and this compound exert significant effects on gene expression, particularly in pathways related to oxidative stress and inflammation. Hydroxythis compound appears to be a potent modulator of the unfolded protein response and Nrf2-mediated antioxidant defenses in endothelial cells. Similarly, this compound and its metabolites have been shown to counteract the downregulation of key antioxidant enzymes and inhibit pro-inflammatory NF-κB signaling in human endothelial cells.
A direct comparison of the transcriptomic profiles of a derivative, Hydroxythis compound acetate, with Hydroxythis compound revealed only a small overlap in affected genes, suggesting that even minor structural modifications can lead to distinct biological activities.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. Nutrigenomic Effect of Hydroxythis compound in Vascular Endothelial Cells: A Transcriptomic Profile Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tyrosol in a Laboratory Setting
For researchers and scientists handling Tyrosol, a phenolic compound utilized in various pharmaceutical and research applications, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before handling this compound, it is imperative to review the substance's Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
-
Work Area: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Segregation Proper segregation is the first and most crucial step. Designate separate, clearly marked waste streams for this compound-contaminated materials to prevent accidental mixing with other chemicals.
Step 2: Collection of Contaminated Solid Waste All disposable items that have come into contact with this compound must be collected as hazardous solid waste. This includes:
-
Gloves
-
Weighing papers
-
Contaminated paper towels or bench pads
-
Pipette tips
-
Empty original containers
Place these items in a dedicated, puncture-proof container with a secure lid. This container should be clearly labeled for this compound waste.[2]
Step 3: Collection of Liquid Waste Aqueous and solvent-based solutions containing this compound must be collected in a designated hazardous waste container.
-
Container Type: Use a chemically compatible container (e.g., glass or high-density polyethylene) that can be securely sealed.
-
Prohibition: Never pour this compound solutions into the sewer system. This compound is classified as slightly hazardous to aquatic life.
Step 4: Proper Labeling of Waste Containers All waste containers must be accurately and clearly labeled in accordance with institutional and regulatory standards. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents in the container (e.g., "this compound in Ethanol").
-
The approximate concentrations and volumes of the contents.
-
The relevant hazard pictograms (e.g., GHS07 for irritant).
Step 5: Temporary Storage Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and in secondary containment to prevent spills.
Step 6: Final Disposal Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. EHS professionals are responsible for ensuring the waste is transported and disposed of in compliance with all local, state, and federal regulations, typically via high-temperature incineration at a licensed facility.
Data Presentation: this compound Safety and Properties
The following table summarizes key quantitative data for this compound, essential for risk assessment and handling.
| Parameter | Value | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH317: May cause an allergic skin reactionH335: May cause respiratory irritation | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Water Hazard Class | Class 1 (Self-assessment): Slightly hazardous for water | |
| Solubility in Water | Soluble; ≥10.24 mg/mL | |
| Solubility in Ethanol | Approx. 5 mg/mL to ≥46.7 mg/mL | |
| Solubility in DMSO | Approx. 27 mg/mL to ≥50.5 mg/mL | |
| Solubility in PBS (pH 7.2) | Approx. 3 mg/mL |
Experimental Protocols
A review of scientific literature did not yield specific, peer-reviewed experimental protocols for the disposal of laboratory-scale quantities of pure this compound. The procedures outlined above are based on established best practices for the management of phenolic chemical waste in a laboratory setting.
Research on this compound in waste streams primarily focuses on the environmental remediation of olive mill wastewater, which contains this compound as a natural pollutant. These studies describe large-scale treatment methods such as advanced oxidation processes (AOPs) but are not applicable to the direct disposal of the pure chemical from a research lab.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the safe segregation, collection, and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Tyrosol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Tyrosol.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also cause an allergic skin reaction. Adherence to proper PPE guidelines is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye/Face Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles.[2] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Gloves | Nitrile or neoprene rubber gloves are recommended for chemical handling. | Prevents dermal contact. This compound can cause skin irritation and may be absorbed through the skin. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) | Half-mask or full-face respirator with an appropriate cartridge for organic vapors and particulates, tested and approved by standards such as NIOSH (US) or CEN (EU). | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which may cause respiratory irritation. |
First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the affected eye with copious amounts of cool water for at least 15 minutes, holding the eyelids apart. If irritation persists, seek medical attention. |
| Skin Contact | Remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water. If skin irritation or an allergic reaction occurs, seek medical advice. |
| Inhalation | Move the individual to an area with fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention. |
Operational Plans: Handling and Disposal
Safe Handling Protocol
A standardized protocol for handling this compound is essential to minimize exposure risk.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., ethanol, DMSO, dimethyl formamide)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Labeling materials
-
Designated hazardous waste container
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the weighed this compound into a labeled volumetric flask. Add the appropriate solvent and mix thoroughly using a vortex mixer or sonicator until fully dissolved. This compound is soluble in organic solvents like ethanol, DMSO, and DMF.
-
Storage: Store this compound in a tightly sealed receptacle at -20°C for long-term stability. Aqueous solutions are not recommended for storage beyond one day.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired this compound solutions must be collected in a separate, labeled hazardous waste container. Do not dispose of this compound with household garbage or allow it to enter the sewage system.
-
Regulations: All waste disposal must be conducted in accordance with official local, state, and federal regulations.
Spill Management Workflow
The following diagram outlines the procedural steps for managing a this compound spill to ensure a rapid and safe response.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
